Cholylsarcosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMEMPJCIGHMB-ZNLOGFMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93790-70-6 | |
| Record name | Cholylsarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLYLSARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cholylsarcosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cholylsarcosine, a synthetic bile acid analogue with significant research and therapeutic interest. The document details experimental protocols, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows through detailed diagrams.
Introduction to this compound
This compound is the N-acyl conjugate of cholic acid and sarcosine (N-methylglycine). As a synthetic conjugated bile acid, it is resistant to deconjugation and dehydroxylation by the gut microbiota. This stability makes it a valuable tool for studying the physiological effects of bile acids in the enterohepatic circulation and a potential therapeutic agent for conditions related to bile acid deficiency.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of cholic acid and sarcosine. While several methods can be employed for amide bond formation, a common and effective approach involves the use of a coupling reagent to activate the carboxylic acid group of cholic acid, facilitating its reaction with the amino group of sarcosine.
Experimental Protocol: Synthesis via Mixed Anhydride Method
This protocol is adapted from established methods for the synthesis of bile acid-amino acid conjugates.
Materials:
-
Cholic acid
-
Sarcosine
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Activation of Cholic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholic acid (1 equivalent) in anhydrous THF. Cool the solution to -15°C in an ice-salt bath.
-
Add N-Methylmorpholine (NMM) (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below -10°C. Stir the reaction mixture at this temperature for 30 minutes to form the mixed anhydride.
-
Coupling Reaction: In a separate flask, dissolve sarcosine (1.5 equivalents) in a mixture of THF and water. Cool this solution to 0°C.
-
Slowly add the prepared mixed anhydride solution to the sarcosine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Typical Yield | >90% | [1] |
| Starting Material Purity | >98% | Standard laboratory grade |
| Reaction Time | Overnight | General peptide coupling |
| Reaction Temperature | -15°C to Room Temp. | Mixed Anhydride Method |
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed to achieve high purity.
Experimental Protocol: Purification
1. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 2% MeOH in DCM).
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
2. Recrystallization:
-
Solvent System: A mixture of methanol and diethyl ether.
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of hot methanol.
-
Slowly add diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Quantitative Data for Purification
| Parameter | Value/Method |
| Purity (Post-Purification) | >98% (by HPLC) |
| Chromatography Eluent | Dichloromethane/Methanol Gradient |
| Recrystallization Solvent | Methanol/Diethyl Ether |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Due to the presence of the N-methyl group, this compound exists as a mixture of cis and trans isomers around the amide bond, which can lead to the observation of duplicate signals for some protons and carbons in the NMR spectra.[2]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
Signaling Pathways of this compound
This compound, like other bile acids, acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).
Farnesoid X Receptor (FXR) Signaling
This compound is an agonist for the nuclear receptor FXR. Activation of FXR in hepatocytes and enterocytes plays a crucial role in the feedback regulation of bile acid synthesis and transport.
Caption: this compound activates FXR, leading to the suppression of CYP7A1.
Upon entering the hepatocyte, this compound binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of the CYP7A1 gene. The downregulation of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway, leads to reduced bile acid production.
TGR5 Signaling Pathway
This compound can also activate TGR5, a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells and macrophages.
Caption: TGR5 activation by this compound stimulates GLP-1 release.
Activation of TGR5 by this compound leads to the activation of the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which promotes the exocytosis of glucagon-like peptide-1 (GLP-1) containing vesicles. The release of GLP-1 has numerous metabolic benefits, including improved glucose tolerance.
Experimental Workflow Summary
The overall process from synthesis to purified product and subsequent biological analysis follows a logical workflow.
Caption: Workflow for this compound synthesis, purification, and analysis.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The provided protocols and diagrams offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the study and application of this important bile acid analogue. The elucidation of its signaling pathways underscores its potential as a modulator of key metabolic processes.
References
- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Cholylsarcosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholylsarcosine is a synthetic, conjugated bile acid analog that has garnered significant interest in the scientific and pharmaceutical communities. It is formed by the conjugation of cholic acid with sarcosine (N-methylglycine).[1] This modification confers unique physicochemical and biological properties, most notably its resistance to deconjugation and dehydroxylation by intestinal bacteria.[2][3] These characteristics make this compound a promising candidate for bile acid replacement therapy in conditions characterized by bile acid deficiency and fat malabsorption, such as short bowel syndrome.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound's structure, consisting of a rigid steroidal backbone and a flexible side chain, dictates its amphiphilic nature and biological function.
Chemical Structure and Identity
| Property | Value | Reference |
| IUPAC Name | sodium N-methyl-N-((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)glycinate | [6] |
| Synonyms | This compound sodium, Sodium N-methylglycocholate, Sodium N-methylglycylcholate | [6][7] |
| CAS Number | 165048-60-2 | [6] |
| Molecular Formula | C27H44NNaO6 | [6] |
| Molecular Weight | 501.64 g/mol | [6] |
In dilute aqueous solutions, this compound exists as an almost equimolar mixture of two geometric isomers, cis and trans, around the amide bond. This is in contrast to the naturally occurring cholylglycine, which is present entirely in the trans form.[1][8]
Physicochemical Data
The physicochemical properties of this compound are crucial for its function as a bile acid analog, influencing its solubility, micelle formation, and interaction with biological systems.
| Property | Value | Conditions | Reference |
| pKa' | 3.7 | Nonaqueous titrimetry | [1][8] |
| Critical Micelle Concentration (CMC) | 11 mmol/L | Aqueous solution | [1][8] |
| Solubility | Poorly soluble below pH 3.7; Highly soluble above pH 4 | Aqueous solution | [1][8] |
Experimental Protocols
This section details the methodologies used to determine the key physicochemical properties of this compound.
Determination of pKa' by Nonaqueous Titrimetry
The apparent acid dissociation constant (pKa') of this compound was determined using nonaqueous titrimetry.[1][8]
Principle: This method is suitable for the titration of weak acids that are not soluble in water. The bile acid is dissolved in a nonaqueous solvent, and the titration is carried out with a strong base, also in a nonaqueous solvent. The endpoint is determined potentiometrically.
Methodology:
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable nonaqueous solvent (e.g., a mixture of chloroform and methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base in a nonaqueous solvent (e.g., tetrabutylammonium hydroxide in isopropanol).
-
Endpoint Detection: The potential difference is measured using a pH meter with a glass electrode and a reference electrode suitable for nonaqueous systems as the titrant is added.
-
pKa' Calculation: The pKa' is calculated from the pH at the half-equivalence point of the titration curve.
Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental property of surfactants and indicates the concentration at which micelle formation begins.[9]
Principle: The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration. Common methods include surface tension measurements, light scattering, and the use of fluorescent probes.[10] For this compound, the CMC was reported to be 11 mmol/L.[1][8]
Methodology (Surface Tension Method):
-
Solution Preparation: A series of aqueous solutions of this compound with increasing concentrations are prepared.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).
-
Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The plot will show a sharp break, and the concentration at this break point is taken as the CMC.
Synthesis of this compound
The synthesis of this compound is a multi-step process.[11]
Principle: The synthesis involves the activation of the carboxyl group of cholic acid, followed by its condensation with sarcosine to form an amide bond.
Methodology:
-
Protection of Hydroxyl Groups (Optional but recommended for higher purity): The hydroxyl groups of cholic acid are protected using a suitable protecting group to prevent side reactions.
-
Activation of the Carboxyl Group: The carboxylic acid group of the protected or unprotected cholic acid is activated to form a more reactive intermediate, for example, using a coupling agent like diethyl cyanophosphonate.[11]
-
Coupling Reaction: The activated cholic acid is reacted with sarcosine (N-methylglycine) in the presence of a base to facilitate the nucleophilic attack of the amino group of sarcosine on the activated carboxyl group, forming the amide linkage.
-
Deprotection (if applicable): If protecting groups were used, they are removed in this step.
-
Purification: The final product, this compound, is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired purity.[11][12]
Biological Interactions and Signaling
This compound's resistance to bacterial degradation allows it to persist in the enterohepatic circulation, where it can influence bile acid signaling pathways.[2]
Enterohepatic Circulation and Transport
This compound is efficiently absorbed in the ileum and transported to the liver, where it is secreted into the bile.[2][13] It undergoes this enterohepatic cycling without significant deconjugation or dehydroxylation.[2][14]
Regulation of Cholesterol and Bile Acid Synthesis
Similar to natural conjugated bile acids, this compound can regulate the synthesis of cholesterol and bile acids in the liver.[3] It has been shown to suppress the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, primarily at the level of gene transcription.[3] It also suppresses the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[3]
Conclusion
This compound possesses a unique set of physicochemical properties that make it a stable and effective bile acid analog. Its resistance to bacterial degradation, coupled with its ability to mimic the physiological functions of natural bile acids in fat digestion and signaling, underscores its potential as a therapeutic agent for various malabsorptive disorders. The detailed methodologies and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this promising molecule. Further research into its long-term effects and clinical applications is warranted.
References
- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid replacement therapy with this compound for short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound sodium_TargetMol [targetmol.com]
- 8. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound (EVT-1582082) | 93790-70-6 [evitachem.com]
- 12. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine. [jci.org]
- 14. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholylsarcosine's Mechanism of Action in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine, is a metabolically stable bile acid analogue with significant implications for lipid metabolism. Its resistance to bacterial deconjugation and dehydroxylation allows for sustained action within the enterohepatic circulation. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in cholesterol homeostasis, bile acid synthesis, and triglyceride metabolism. Through a detailed examination of its interaction with key regulatory proteins, particularly the farnesoid X receptor (FXR) and the apical sodium-dependent bile acid transporter (ASBT), this document elucidates the molecular pathways modulated by this compound. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Bile acids are increasingly recognized not only as digestive aids but also as critical signaling molecules that regulate a wide array of metabolic processes, including lipid and glucose homeostasis.[1] this compound, as a synthetic analogue, offers a unique pharmacological profile due to its stability and predictable behavior in vivo.[2] Understanding its precise mechanism of action is paramount for its potential therapeutic application in metabolic disorders. This guide will delve into the molecular intricacies of how this compound influences lipid metabolism, providing a foundational resource for the scientific community.
Core Mechanism of Action: Modulation of FXR and ASBT Signaling
The primary mechanism through which this compound exerts its effects on lipid metabolism is through the modulation of the farnesoid X receptor (FXR), a nuclear hormone receptor that acts as a master regulator of bile acid, cholesterol, and triglyceride metabolism.[1][3] While direct binding studies of this compound to FXR are not extensively documented, its functional effects strongly suggest it acts as an FXR agonist, similar to its natural counterpart, cholic acid.
Furthermore, this compound's interaction with the apical sodium-dependent bile acid transporter (ASBT), responsible for the reabsorption of bile acids in the terminal ileum, is crucial to its overall physiological effect.[4][5] this compound is a substrate for ASBT, ensuring its efficient enterohepatic circulation and sustained presence in relevant tissues.[4]
Regulation of Bile Acid Synthesis via FXR-Mediated Repression of CYP7A1
A key event in cholesterol homeostasis is the conversion of cholesterol to bile acids, a pathway primarily regulated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). This compound has been shown to suppress the activity of CYP7A1.[6] This suppression occurs at the transcriptional level, a hallmark of FXR activation.[6]
Upon entering the nucleus of hepatocytes, this compound, acting as an FXR agonist, induces a conformational change in the receptor. This leads to the recruitment of co-regulators and the subsequent transcriptional regulation of target genes. One of the key downstream effects is the induction of the small heterodimer partner (SHP), which in turn represses the transcriptional activity of liver receptor homolog-1 (LRH-1), a critical factor for CYP7A1 gene expression.[3]
Regulation of Cholesterol Synthesis via HMG-CoA Reductase Suppression
In addition to its role in bile acid synthesis, this compound also impacts cholesterol biosynthesis. Studies have demonstrated that this compound suppresses the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[6] This effect is likely a consequence of the overall increase in intracellular bile acid signaling, which leads to a feedback inhibition of cholesterol production.
Impact on Lipid Metabolism
The modulation of FXR signaling by this compound has profound effects on systemic lipid metabolism, extending beyond cholesterol and bile acid homeostasis to influence triglyceride levels.
Regulation of Triglyceride Metabolism through SREBP-1c
FXR activation has been shown to play a crucial role in regulating triglyceride metabolism by suppressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[3][7] SREBP-1c is a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis. By activating FXR, this compound is predicted to lead to the induction of SHP, which in turn inhibits the activity of liver X receptor (LXR). LXR is a potent activator of SREBP-1c transcription. Therefore, the FXR-SHP-LXR-SREBP-1c axis represents a key pathway through which this compound can lower hepatic triglyceride production.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal transport and metabolism of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
In Vitro Cellular Uptake of Cholylsarcosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), is a bile acid analogue with potential therapeutic applications. Its resistance to deconjugation and dehydroxylation by intestinal bacteria makes it a candidate for bile acid replacement therapy in conditions of bile acid deficiency. Understanding the cellular uptake mechanisms of this compound is crucial for evaluating its efficacy and potential drug-drug interactions. This technical guide provides an in-depth overview of in vitro studies on this compound cellular uptake, focusing on key transporters, experimental protocols, and regulatory pathways. While specific kinetic data for this compound are limited in publicly available literature, this guide offers a framework for conducting such studies based on the known transport mechanisms of related bile acids.
Key Transporters in this compound Uptake
The cellular uptake of bile acids is primarily mediated by a family of solute carrier (SLC) transporters. Based on its structure as a conjugated bile acid, the following transporters are the most likely candidates for mediating this compound uptake:
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT) : Also known as SLC10A2, ASBT is predominantly expressed on the apical membrane of enterocytes in the terminal ileum and is the primary transporter responsible for the active reabsorption of conjugated bile acids from the intestine.[1][2][3] Given that this compound is a conjugated bile acid, ASBT is considered the principal transporter for its intestinal absorption.
-
Organic Anion Transporting Polypeptides (OATPs) : OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are expressed on the basolateral membrane of hepatocytes and are responsible for the uptake of a wide range of endogenous compounds, including bile acids and various drugs, from the portal blood into the liver.[4][5] It is plausible that this compound is a substrate for these transporters, mediating its hepatic uptake.
Quantitative Data on this compound Transport
Direct in vitro kinetic parameters (Km and Vmax) for this compound uptake are not extensively reported in the scientific literature. However, some quantitative data regarding its transport can be inferred from in vivo studies.
| Parameter | Value | Species | Method | Reference |
| Tmax for active ileal transport | 0.2 µmol/min/kg | Humans | Duodenal infusion | [6] |
This value represents the maximal transport rate for conjugated bile acids, including this compound, in the human ileum and serves as an important in vivo correlate for in vitro studies.
For researchers designing in vitro uptake experiments, the following table outlines the key kinetic parameters to be determined.
| Parameter | Description | Experimental Determination |
| Km (Michaelis-Menten constant) | Substrate concentration at which the transport rate is half of Vmax. It reflects the affinity of the transporter for the substrate. | Measure uptake at varying concentrations of this compound and fit the data to the Michaelis-Menten equation. |
| Vmax (Maximum transport velocity) | The maximum rate of transport when the transporter is saturated with the substrate. | Determined from the Michaelis-Menten plot. |
| Ki (Inhibition constant) | The concentration of an inhibitor that results in 50% inhibition of substrate transport. | Conduct competitive inhibition assays with known substrates or inhibitors of ASBT and OATPs. |
Experimental Protocols
The following are detailed protocols for conducting in vitro this compound uptake assays using Caco-2 cells (for intestinal transport) and OATP-expressing cell lines (for hepatic transport). These protocols are adapted from established methods for studying bile acid and other substrate transport.[7][8][9][10]
This compound Uptake Assay in Caco-2 Cells (ASBT-mediated transport)
This protocol is designed to measure the apical uptake of this compound in a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer
-
This compound (unlabeled and radiolabeled, e.g., [14C]-cholylsarcosine, or for LC-MS/MS analysis)
-
Scintillation cocktail and counter (for radiolabeled compounds) or LC-MS/MS instrumentation
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a suitable density.
-
Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Uptake Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells in HBSS for 15-30 minutes at 37°C.
-
Prepare uptake solutions containing varying concentrations of this compound (including the labeled compound) in HBSS. For kinetic studies, a range of concentrations bracketing the expected Km should be used.
-
Remove the pre-incubation buffer from the apical side of the Transwell® inserts and add the this compound uptake solution. Add fresh HBSS to the basolateral side.
-
Incubate for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To stop the uptake, rapidly aspirate the uptake solution and wash the monolayers three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells by adding cell lysis buffer to the apical compartment and incubating for 30 minutes at room temperature with gentle shaking.
-
For radiolabeled this compound: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For unlabeled this compound: Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.
-
Determine the protein concentration of an aliquot of the cell lysate using a protein assay kit.
-
-
Data Analysis:
-
Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
This compound Uptake Assay in OATP-Expressing Cells
This protocol is for assessing the role of hepatic uptake transporters OATP1B1 and OATP1B3 in this compound transport using stably transfected cell lines (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3, and a corresponding vector control cell line.
-
Cell culture medium appropriate for the cell line.
-
Uptake buffer (e.g., HBSS).
-
This compound (labeled or unlabeled).
-
Known substrates/inhibitors of OATP1B1 and OATP1B3 (e.g., estrone-3-sulfate, rifampicin) for validation and inhibition studies.
-
Instrumentation for quantification (scintillation counter or LC-MS/MS).
Procedure:
-
Cell Culture:
-
Culture the OATP-expressing and vector control cells in appropriate multi-well plates until they reach confluence.
-
-
Uptake Experiment:
-
Wash the cell monolayers twice with pre-warmed uptake buffer.
-
Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C.
-
Prepare uptake solutions containing various concentrations of this compound in the uptake buffer.
-
Initiate the uptake by adding the this compound solution to the cells.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by aspirating the solution and washing the cells rapidly with ice-cold uptake buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells and quantify the intracellular this compound concentration as described in the Caco-2 protocol.
-
Subtract the uptake in the vector control cells from the uptake in the OATP-expressing cells to determine the transporter-specific uptake.
-
Perform kinetic analysis by fitting the specific uptake data to the Michaelis-Menten equation to calculate Km and Vmax for each transporter.
-
For inhibition studies, co-incubate this compound with known inhibitors and calculate the Ki value.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro this compound uptake experiment.
Signaling Pathways Regulating this compound Transporters
The expression and activity of ASBT and OATPs are regulated by various nuclear receptors and signaling pathways. Understanding these pathways is crucial for interpreting uptake data and predicting potential drug interactions.
ASBT Regulation:
The farnesoid X receptor (FXR) and the pregnane X receptor (PXR) are key nuclear receptors that regulate bile acid homeostasis and can influence ASBT expression.[11][12] Additionally, cellular cholesterol levels have been shown to impact ASBT gene expression.[11]
OATP Regulation:
The regulation of OATP1B1 and OATP1B3 is complex and involves multiple transcription factors and signaling pathways. Post-translational modifications also play a role in modulating their transport activity.[12][13]
Conclusion
This technical guide provides a comprehensive framework for investigating the in vitro cellular uptake of this compound. While specific kinetic data for this compound remain to be fully elucidated, the provided protocols and information on key transporters and regulatory pathways offer a solid foundation for researchers in drug development and related fields. Future studies focusing on determining the precise kinetic parameters of this compound transport and its interaction with various transporters will be invaluable for a complete understanding of its pharmacology.
References
- 1. Bile acid transporters in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of substrate specificity for the bile salt transporter ASBT (SLC10A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. youtube.com [youtube.com]
- 11. Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications [mdpi.com]
- 12. Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]
Animal Models for Studying Cholylsarcosine Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core animal models and experimental protocols utilized in the study of cholylsarcosine, a synthetic, non-metabolized bile acid analogue. This document is intended to serve as a detailed resource for researchers and professionals in the fields of gastroenterology, hepatology, and pharmacology who are investigating the therapeutic potential of this compound. The guide summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a synthetic conjugate of cholic acid and sarcosine. A key characteristic of this compound is its resistance to deconjugation and dehydroxylation by intestinal bacteria, a common fate of natural conjugated bile acids. This property allows it to persist in the enterohepatic circulation, making it a promising candidate for therapeutic applications in conditions of bile acid deficiency and fat malabsorption. Animal models have been instrumental in elucidating the metabolic fate, efficacy, and mechanisms of action of this compound.
Animal Models in this compound Research
The primary animal models used to investigate the effects of this compound include rodents (rats, rabbits, and hamsters) and canines. These models have been employed to study its metabolism, impact on biliary secretion, role in fat absorption, and its effects on cholesterol and bile acid synthesis.
Rodent Models
Rodent models, particularly rats, are frequently used for their well-characterized physiology and the availability of established surgical procedures.
-
Biliary Fistula Rat Model: This model is crucial for studying the direct effects of this compound on bile secretion and composition, independent of the enterohepatic circulation.
-
Intact Rodent Models: Used for chronic feeding studies to assess the long-term effects of this compound on bile acid pool composition and potential toxicity.[1]
Canine Models
Canine models, with their larger size and closer physiological resemblance to humans in some aspects of digestion, are valuable for preclinical efficacy studies.
-
Ileal Resection Dog Model: This model simulates severe bile acid malabsorption and steatorrhea, providing a robust system to test the efficacy of this compound in improving fat absorption.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies on this compound.
Table 1: Effects of this compound on Hepatic Enzyme Activity in Biliary Fistula Rats
| Enzyme | Treatment | Infusion Rate | Duration | Suppression of Activity (%) | Reference |
| Cholesterol 7α-hydroxylase (C7αH) | This compound (C-sar) | 36 µmol/100 g·h | 48 hours | 65% | [2] |
| Cholesterol 7α-hydroxylase (C7αH) | Cholyltaurine (C-tau) | 36 µmol/100 g·h | 48 hours | 78% | [2] |
| Cholesterol 7α-hydroxylase (C7αH) | Cholylglycine (C-gly) | 36 µmol/100 g·h | 48 hours | 92% | [2] |
| 3-hydroxy-3-methylglutaryl-coenzyme A reductase | This compound, Cholyltaurine, or Cholylglycine | 36 µmol/100 g·h | 48 hours | Suppressed | [2] |
Table 2: Effect of this compound on Fat Absorption in Dogs with Ileal Resection
| Parameter | Condition | Treatment | Effect | Reference |
| Fat Absorption | Severe bile acid malabsorption | Oral this compound | 5- to 30-fold increase | [2][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Biliary Fistula Rat Model
Objective: To study the direct hepatic effects of this compound on bile secretion and composition.
Surgical Protocol:
-
Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with an intraperitoneal injection of a ketamine (50 mg/kg), xylazine (5 mg/kg), and acepromazine (1 mg/kg) cocktail.[4] Alternatively, use isoflurane anesthesia (3-5% for induction, 2-2.5% for maintenance) delivered via a vaporizer.[4][5][6]
-
Surgical Preparation: Perform a midline laparotomy to expose the common bile duct.
-
Cannulation: Ligate the common bile duct near the duodenum and insert a cannula (e.g., PE-50 tubing) proximally towards the liver. Exteriorize the cannula through a subcutaneous tunnel to the back of the neck.
-
Duodenal Cannulation: Insert a second cannula into the duodenum for infusion of this compound or control solutions.
-
Recovery: House rats in individual metabolic cages to allow for free movement and to prevent tampering with the cannulas. Provide postoperative analgesia as required.
Experimental Procedure:
-
Allow a 24-48 hour recovery period post-surgery.
-
Continuously infuse this compound, cholyltaurine, or cholylglycine (36 µmol/100 g·h) through the duodenal cannula for 48 hours.[2]
-
Collect bile continuously in pre-weighed tubes at specified intervals.
-
At the end of the experiment, collect liver tissue for enzyme activity assays.
Ileal Resection Dog Model
Objective: To evaluate the efficacy of this compound in treating fat malabsorption due to severe bile acid malabsorption.
Surgical Protocol:
-
Anesthesia: Pre-medicate with an appropriate sedative and analgesic. Induce anesthesia with an intravenous agent like propofol and maintain with isoflurane gas anesthesia.[7] Monitor vital signs throughout the procedure. For gastrointestinal procedures, fasting for at least 8 hours is recommended, while water should not be withheld.[8]
-
Surgical Procedure: Perform a midline laparotomy. Resect the distal 50% of the small bowel, including the ileum and ileocecal valve.[9] Create an end-to-end anastomosis to restore intestinal continuity.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor for complications. The animals will exhibit severe diarrhea and steatorrhea post-surgery.[2][3]
Experimental Procedure:
-
Administer this compound as a water-soluble sodium salt mixed with the dog's food.[2][3]
-
Explore various doses of this compound and different food intake levels.[2][3]
-
Assess fat absorption by gravimetric measurement of fecal fat. Use a nonabsorbable marker like polyethylene glycol 4000 to correct for incomplete fecal collections.[2][3]
-
Collect duodenal content via a surgically placed Thomas cannula during digestion to measure bile acid concentrations.[2][3]
Analytical Methods for this compound Quantification
Objective: To accurately measure the concentration of this compound in biological samples (bile, plasma, tissue).
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Bile/Plasma/Serum: Precipitate proteins with a solvent like acetonitrile. Centrifuge and collect the supernatant.
-
Liver Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation.
-
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the putative signaling pathways of this compound.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Anesthesia in Rats | Animals in Science [queensu.ca]
- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pet Anesthesia & Surgery Protocol | Animal Care Clinic [animalcareclinicbranson.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. The effects of ileal resection with cholecystectomy on bile salt metabolism in the prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Cholylsarcosine: An In-Vivo Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo metabolic fate of cholylsarcosine, a synthetic bile acid analogue. By virtue of its resistance to enzymatic degradation, this compound presents a unique pharmacokinetic profile, making it a subject of significant interest in the development of therapies for bile acid deficiency states. This document synthesizes key findings on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound, the N-acyl conjugate of cholic acid and sarcosine, is a bile acid analogue designed to resist the metabolic processes that degrade endogenous bile acids. In-vivo studies across multiple species, including humans, have consistently demonstrated its remarkable stability. Unlike naturally occurring conjugated bile acids, this compound is not significantly biotransformed by hepatic or bacterial enzymes.[1] It undergoes enterohepatic circulation, similar to its natural counterparts, but exhibits a rapid turnover and is quickly eliminated from the body.[1][2] This resistance to deconjugation and dehydroxylation makes it a valuable tool for investigating bile acid physiology and a potential therapeutic agent for conditions characterized by fat malabsorption.[3][4][5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key quantitative data on the metabolic fate of this compound from in-vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Study Reference |
| Half-life (t1/2) in enterohepatic circulation | 0.5 days | Human | [1] |
| Biotransformation | Not biotransformed by hepatic or bacterial enzymes | Human | [1] |
| Biliary Recovery (after duodenal infusion) | 0.2 µmol/min/kg | Human | [1] |
| Tmax for active ileal transport | ~0.2 µmol/min/kg | Human | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Study Reference |
| Accumulation in circulating bile acids (chronic feeding) | 24% - 29% | Rabbit, Hamster, Rat | [2] |
| Daily fractional turnover rate | 75% - 150% | Rabbit, Hamster, Rat | [2] |
| Biotransformation | Little to no deconjugation or dehydroxylation | Rabbit, Hamster, Rat | [2] |
In-Vivo Experimental Protocols
The following sections detail the methodologies employed in key studies to elucidate the metabolic fate of this compound.
Human Metabolism and Biliary Secretion Study
-
Objective: To determine the turnover rate, biotransformation, and effect on biliary secretion of this compound in humans.[1]
-
Methodology:
-
Radiolabeling: The circulating bile acid pool was labeled with [14C]this compound.[1]
-
Administration: The labeled compound was administered to human subjects.[1]
-
Sample Collection: Bile was sampled daily to measure the disappearance of the radiolabel.[1]
-
Biliary Secretion Analysis: In a separate experiment, this compound was infused into the duodenum for 8 hours to assess its effect on bile flow and biliary lipid secretion.[1]
-
Analysis: The collected bile samples were analyzed to determine the turnover rate and to identify any potential biotransformation products.[1]
-
Rodent Chronic Feeding and Metabolism Study
-
Objective: To determine the transport, metabolism, and effects of chronic this compound ingestion in rodents.[2]
-
Methodology:
-
Administration: this compound was administered in the diet to rabbits, hamsters, and rats at a dose of 140 µmol/kg/day.[2]
-
Sample Collection: Bile and blood samples were collected to analyze the composition of circulating bile acids.[2]
-
Analysis: The proportion of this compound in the total circulating bile acid pool was determined to assess its accumulation. The fractional turnover rate was also calculated.[2]
-
PET/CT Imaging of Hepatic Excretory Function in Pigs
-
Objective: To investigate the blood-to-liver uptake and liver-to-bile excretion of this compound using a radiolabeled tracer and PET/CT imaging.[6]
-
Methodology:
-
Radiosynthesis: [N-methyl-11C]this compound was synthesized for use as a PET tracer.[6]
-
Animal Model: Anesthetized pigs were used for the in-vivo studies.[6]
-
Administration: The 11C-cholylsarcosine tracer was administered intravenously.[6]
-
Imaging: Dynamic PET/CT scans of the liver were performed to visualize the uptake and excretion of the tracer.[6]
-
Sample Collection: Blood and bile samples were collected to analyze for the presence of 11C-metabolites.[6]
-
Analysis: The distribution of radioactivity in the liver, bile ducts, and gallbladder was quantified from the PET images. Blood and bile samples were analyzed by HPLC to confirm that the tracer was not metabolized.[6]
-
Visualizing the Metabolic Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in-vivo fate of this compound and the workflows of the pivotal experiments.
References
- 1. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid replacement therapy with this compound for short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Cholylsarcosine: A Technical Guide to its Application as a Research Tool in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and the N-methylated amino acid sarcosine, has emerged as a valuable research tool for investigating bile acid metabolism and transport. Its inherent resistance to enzymatic deconjugation and dehydroxylation by the gut microbiota provides a stable molecular probe to study the intricate processes of the enterohepatic circulation. This technical guide provides an in-depth overview of the discovery, development, and application of this compound as a research tool. It includes a summary of its physicochemical properties, detailed experimental protocols for its use in in vitro assays, and an exploration of the key signaling pathways it can be used to investigate, particularly the apical sodium-dependent bile acid transporter (ASBT) and the farnesoid X receptor (FXR) signaling cascade.
Introduction
Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. The enterohepatic circulation, a complex process involving active transport in the liver and intestine, tightly regulates the bile acid pool. The apical sodium-dependent bile acid transporter (ASBT), also known as SLC10A2, plays a pivotal role in the reabsorption of bile acids in the terminal ileum. Dysregulation of ASBT function is implicated in various conditions, including cholestatic liver diseases and metabolic disorders.
This compound was initially developed as a potential therapeutic agent for fat malabsorption due to its stability in the intestinal milieu.[1][2][3][4][5][6] However, its unique properties also make it an ideal tool for researchers to probe the mechanisms of bile acid transport and regulation. By acting as a competitive inhibitor of ASBT, this compound allows for the controlled modulation of bile acid uptake, enabling detailed studies of the downstream consequences on cellular signaling and gene expression.
Physicochemical Properties of this compound
This compound is a synthetic conjugated bile acid that is resistant to deconjugation and dehydroxylation.[7][8][9] This stability is a key feature that distinguishes it from endogenous conjugated bile acids like cholylglycine and cholyltaurine, which are susceptible to bacterial modification in the gut.
| Property | Value | Reference |
| Chemical Formula | C27H45NO5 | N/A |
| Molar Mass | 479.65 g/mol | N/A |
| pKa' | 3.7 | [2][5] |
| Critical Micellization Concentration (CMC) | 11 mmol/liter | [2][5] |
| Solubility | Poorly soluble below pH 3.7, highly soluble above pH 4 | [2][5] |
| Geometric Isomers | Exists as an almost equimolar mixture of cis and trans isomers in dilute aqueous solution | [5] |
Role as a Research Tool: Investigating the ASBT-FXR Signaling Pathway
This compound's primary utility as a research tool lies in its ability to competitively inhibit the apical sodium-dependent bile acid transporter (ASBT).[8][10] ASBT is the main transporter responsible for the reabsorption of conjugated bile acids from the terminal ileum back into the portal circulation. By inhibiting this transporter, this compound can be used to study the physiological and pathophysiological consequences of reduced bile acid reuptake.
A key signaling pathway that is intricately linked to bile acid homeostasis is the farnesoid X receptor (FXR) pathway. FXR is a nuclear receptor that is activated by bile acids. In the ileum, activation of FXR by reabsorbed bile acids initiates a signaling cascade that regulates bile acid synthesis in the liver.
By inhibiting ASBT, this compound reduces the intracellular concentration of bile acids in the enterocytes, leading to decreased FXR activation. This, in turn, affects the expression of FXR target genes, such as the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans). The reduction in FGF15/19 signaling to the liver leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This makes this compound a valuable tool to study the intricate feedback mechanisms governing bile acid and cholesterol homeostasis.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of non-radiolabeled this compound can be adapted from the radiosynthesis methods. The following is a general outline:
Materials:
-
Cholic acid
-
Sarcosine methyl ester hydrochloride
-
Diethyl cyanophosphonate (DEPC)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Activation of Cholic Acid: Dissolve cholic acid in anhydrous DMF. Add DEPC and TEA and stir at room temperature. This step activates the carboxylic acid group of cholic acid for amide bond formation.
-
Coupling Reaction: Add sarcosine methyl ester hydrochloride to the reaction mixture. Continue stirring at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound methyl ester by silica gel column chromatography.
-
Saponification: Dissolve the purified methyl ester in a mixture of methanol and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Acidify the reaction mixture with dilute HCl to precipitate the this compound. Filter the precipitate, wash with cold water, and dry under vacuum to yield pure this compound.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
In Vitro Taurocholate Uptake Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on ASBT-mediated taurocholate uptake in a cell-based assay.
Cell Line:
-
Human Embryonic Kidney (HEK293) cells stably transfected with human ASBT (SLC10A2). A parental HEK293 cell line not expressing ASBT should be used as a negative control.
Materials:
-
HEK293-hASBT and parental HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 24-well plates
-
Hanks' Balanced Salt Solution (HBSS) with and without Na+ (substitute with choline chloride)
-
[³H]-Taurocholic acid
-
This compound
-
Unlabeled taurocholic acid (for determining non-specific binding)
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293-hASBT and parental HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed Na+-free HBSS.
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with Na+-containing HBSS or Na+-free HBSS. For the inhibition experiment, the Na+-containing HBSS will also contain varying concentrations of this compound.
-
Initiation of Uptake: Start the uptake by adding Na+-containing HBSS containing a fixed concentration of [³H]-taurocholic acid (e.g., 1 µM) and the desired concentrations of this compound (or unlabeled taurocholic acid for competition control).
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes, within the linear range of uptake).
-
Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Na+-free HBSS.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from the parental HEK293 cells (non-specific uptake) from the counts of the HEK293-hASBT cells to determine ASBT-specific uptake.
-
Plot the percentage of inhibition of [³H]-taurocholate uptake against the concentration of this compound.
-
Calculate the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data
Conclusion
This compound serves as a unique and valuable tool for researchers in the field of bile acid physiology and drug development. Its resistance to metabolic degradation allows for precise and reproducible studies of the apical sodium-dependent bile acid transporter and its downstream signaling pathways, most notably the FXR cascade. The experimental protocols and conceptual framework provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex mechanisms of enterohepatic circulation and in the discovery of novel therapeutics for a range of metabolic and cholestatic diseases.
References
- 1. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of bile salt synthesis and intestinal uptake reduces cholestatic liver damage and colonic bile salts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of apical sodium-dependent bile acid transporter changes bile composition and blocks progression of sclerosing cholangitis in multidrug resistance 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of ASBT changes bile composition and blocks progression of sclerosing cholangitis in mdr2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurocholate is more potent than cholate in suppression of bile salt synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid inhibition of taurocholate uptake by rat hepatocytes: role of OH groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cholylsarcosine: A Comprehensive Technical Guide to its Biological Functions Beyond Digestion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), is a unique bile acid analogue engineered for resistance to bacterial deconjugation and dehydroxylation. While its primary therapeutic application has been explored in the context of fat malabsorption, a growing body of evidence reveals its significant and diverse biological functions that extend beyond simple digestion. This technical guide provides an in-depth exploration of the non-digestive roles of this compound, focusing on its molecular interactions with key cellular signaling pathways, its impact on hepatic metabolism, and its emerging potential as a diagnostic and therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Unique Properties of this compound
Unlike endogenous conjugated bile acids such as cholylglycine and cholyltaurine, this compound is resistant to the enzymatic activity of the gut microbiota.[1][2] This resistance to deconjugation and subsequent dehydroxylation prevents its conversion into secondary bile acids like deoxycholic acid.[3] This inherent stability allows for the sustained presence of the primary cholyl moiety within the enterohepatic circulation, leading to distinct physiological effects. This compound is actively transported by the liver and ileum, participating in enterohepatic circulation, although it exhibits a more rapid turnover in humans compared to natural bile acid conjugates.[2]
Hepatic Metabolism and Biliary Secretion
This compound exerts profound regulatory effects on hepatic cholesterol and bile acid homeostasis, mirroring the functions of natural cholyl conjugates.[3] Its primary mechanism of action involves the modulation of key rate-limiting enzymes in these metabolic pathways.
Regulation of Cholesterol and Bile Acid Synthesis
This compound significantly suppresses the synthesis of both cholesterol and bile acids in the liver. This is achieved through the transcriptional downregulation of two critical enzymes:
-
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol biosynthesis.
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the classic pathway of bile acid synthesis.[3]
Studies in rats have demonstrated that continuous intraduodenal infusion of this compound leads to a significant reduction in the activity and mRNA levels of these enzymes.[3]
Choleretic Effects
This compound is a potent choleretic agent, stimulating bile flow and the biliary secretion of cholesterol and phospholipids. This effect is comparable to that of endogenous cholyl conjugates.[2][3]
Signaling Pathways Modulated by this compound
The biological effects of this compound are primarily mediated through its interaction with nuclear receptors, particularly the Farnesoid X Receptor (FXR). While its interaction with other bile acid-activated receptors like TGR5, PXR, and VDR has not been directly elucidated, its known actions align with FXR-mediated signaling.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose homeostasis.[4] Bile acids, including cholic acid conjugates, are the natural ligands for FXR.[5] this compound, being a stable cholic acid conjugate, is a potent activator of FXR. The activation of FXR by this compound initiates a cascade of transcriptional events that regulate hepatic metabolism.
The primary mechanism by which this compound-activated FXR represses CYP7A1 gene expression involves two interconnected pathways:
-
Hepatic Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are key transcription factors required for CYP7A1 gene expression.[4][6]
-
Intestinal Pathway: In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels via the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade involving JNK and ERK, which ultimately leads to the repression of CYP7A1 transcription.[6][7]
Diagram: this compound-Mediated FXR Signaling Pathway
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by certain bile acids, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[8] TGR5 activation in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with important roles in glucose homeostasis.[1][7] While direct studies on the interaction between this compound and TGR5 are lacking, the known effects of other bile acids on this receptor suggest a potential avenue for this compound's influence on metabolic regulation beyond FXR. Further research is warranted to explore this potential interaction.
Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR)
PXR and VDR are additional nuclear receptors that can be activated by bile acids, particularly the secondary bile acid lithocholic acid.[9] These receptors play crucial roles in xenobiotic detoxification and calcium homeostasis, respectively. Given that this compound is not metabolized to secondary bile acids, its direct interaction with PXR and VDR is likely to be minimal. However, by altering the overall bile acid pool composition through the suppression of endogenous bile acid synthesis, this compound could indirectly influence the activity of these receptors.
Impact on the Gut Microbiome
The resistance of this compound to bacterial metabolism is a defining characteristic.[1][2] While this prevents the formation of potentially toxic secondary bile acids, the continuous presence of a detergent-like molecule in the gut lumen may have a significant impact on the composition and function of the gut microbiota. Studies on bile acid sequestrants, which also alter the intestinal bile acid environment, have shown significant shifts in microbial populations.[10][11] It is plausible that chronic administration of this compound could select for bile acid-resistant microbial species, thereby altering the gut microbiome in a manner that could have systemic metabolic consequences. This remains a critical area for future investigation.
Potential as a Biomarker
The unique metabolic stability of this compound makes it an attractive candidate for a diagnostic biomarker. The development of [N-methyl-11C]this compound as a positron emission tomography (PET) tracer has shown promise for the quantitative in vivo assessment of hepatic excretory function.[12] This could be particularly valuable in the diagnosis and monitoring of cholestatic liver diseases. Furthermore, while not yet established, serum levels of this compound following administration could potentially serve as a biomarker for intestinal absorption and enterohepatic circulation efficiency.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: Effects of this compound on Hepatic Enzyme Activity in Rats
| Parameter | This compound | Cholyltaurine | Cholylglycine | Control | Reference |
| Suppression of Cholesterol 7α-hydroxylase (CYP7A1) Activity | 65% | 78% | 92% | 0% | [3] |
| Infusion Rate | 36 µmol/100g/h | 36 µmol/100g/h | 36 µmol/100g/h | - | [3] |
Table 2: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Species | Reference |
| Turnover Half-life (t1/2) | 0.5 days | Human | [2] |
| Critical Micellization Concentration | 11 mmol/liter | In vitro | [13] |
| pKa' | 3.7 | In vitro | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the biological functions of this compound.
Quantification of this compound in Biological Samples using LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices.
-
Sample Preparation:
-
Serum or plasma samples are spiked with an appropriate internal standard (e.g., a deuterated analogue of this compound).
-
Proteins are precipitated by the addition of a cold organic solvent such as acetonitrile or methanol.
-
The sample is centrifuged, and the supernatant is collected and dried under nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., acetonitrile/methanol) is employed to separate this compound from other bile acids and endogenous compounds.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the negative ion mode is used.
-
Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: A calibration curve is generated using known concentrations of this compound, and the concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagram: Experimental Workflow for this compound Quantification
Assessment of CYP7A1 Gene Expression
-
Principle: Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is used to measure the relative abundance of CYP7A1 mRNA in liver tissue.
-
Methodology:
-
Tissue Homogenization and RNA Extraction: Liver tissue is homogenized, and total RNA is extracted using a commercial kit (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for the CYP7A1 gene and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of CYP7A1 mRNA is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Nuclear Receptor Activation Assay
-
Principle: Cell-based reporter gene assays are used to determine the ability of this compound to activate nuclear receptors like FXR.
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2, HEK293T) is cultured and transiently transfected with two plasmids:
-
An expression vector encoding the full-length nuclear receptor (e.g., FXR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor.
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound. A known agonist (e.g., chenodeoxycholic acid for FXR) is used as a positive control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control. The EC50 value (the concentration of this compound that produces 50% of the maximal response) can be determined by fitting the dose-response data to a sigmoidal curve.[14][15]
-
Conclusion and Future Directions
This compound is more than just a stable bile acid analogue for the treatment of fat malabsorption. Its potent activation of FXR signaling positions it as a significant modulator of hepatic cholesterol and bile acid metabolism. The non-digestive biological functions of this compound, particularly its influence on metabolic signaling pathways, present exciting opportunities for further research and therapeutic development.
Key areas for future investigation include:
-
Elucidating the interaction of this compound with TGR5 and its potential to modulate GLP-1 secretion and glucose homeostasis.
-
Characterizing the impact of chronic this compound administration on the gut microbiome composition and the downstream metabolic consequences.
-
Exploring the full potential of this compound as a serum biomarker for various metabolic and liver diseases.
-
Investigating the effects of this compound on lipid and glucose metabolism in vivo in models of metabolic syndrome and type 2 diabetes.
A deeper understanding of these non-digestive functions will be crucial for unlocking the full therapeutic potential of this unique synthetic bile acid.
References
- 1. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for bile acid binding and activation of the nuclear receptor FXR [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Cholylsarcosine and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), represents a significant area of interest in drug development and biomedical research. Its unique physicochemical properties, including resistance to enzymatic deconjugation and dehydroxylation, make it a promising candidate for therapeutic applications, particularly in conditions related to bile acid deficiency and fat malabsorption.[1][2] This technical guide provides an in-depth structural analysis of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its interactions within biological signaling pathways.
Physicochemical and Structural Properties
This compound exhibits distinct physicochemical characteristics that differentiate it from its endogenous counterpart, cholylglycine. A notable structural feature is the presence of cis and trans geometric isomers around the amide bond in dilute aqueous solutions, a phenomenon not observed in cholylglycine which exists solely in the trans form.[2] This conformational flexibility may influence its biological activity and interaction with transport proteins.
Table 1: Physicochemical Properties of this compound and Cholylglycine
| Property | This compound | Cholylglycine | Reference(s) |
| pKa' | 3.7 | 3.9 | [2] |
| Critical Micelle Concentration | 11 mmol/liter | 10 mmol/liter | [2] |
| Isomeric Forms in Solution | Cis and Trans | Trans only | [2] |
Quantitative Structure-Activity Relationship (QSAR) Data
The interaction of this compound and its analogues with key biological targets, such as the Farnesoid X Receptor (FXR) and the Apical Sodium-Dependent Bile Acid Transporter (ASBT), is crucial to their therapeutic effects. QSAR studies on related bile acid analogues provide insights into the structural modifications that can modulate their activity.
Table 2: FXR Agonist Activity of Bile Acid Analogues
| Compound | EC50 (µM) | Relative Efficacy (%) | Reference(s) |
| Chenodeoxycholic acid (CDCA) | 8.66 | 100 | [3] |
| 3-Deoxy-CDCA | 1.30 | - | [3] |
| Glyco-INT-747 | 0.29 | - | [3] |
| Tauro-INT-747 | 0.23 | - | [3] |
| Compound 27 | 14.26 | - | [4] |
Table 3: ASBT Inhibitory Activity of Bile Acid Analogues
| Compound | Ki (µM) | Reference(s) |
| 7-oxo cholanic acid | 95.5 | [5] |
| Glyco-7-oxo cholanic acid | 20.4 | [5] |
| 7-(4-fluorobenzoyloxy) ursodeoxycholate | 10.3 | [5] |
| Methyl ursodeoxycholate | 29.8 | [5] |
| Nifedipine | 3.87 | [6] |
| Simvastatin | 10.4 | [6] |
| Fluvastatin | >100 | [6] |
| Lovastatin | 64.7 | [6] |
| Mevastatin | >100 | [6] |
| Pravastatin | 1360 | [6] |
| Bendroflumethiazide | 92.7 | [6] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure and isomeric forms of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or D2O). Transfer the solution to a 5 mm NMR tube.[7][8] Ensure the sample is free of particulate matter by filtering if necessary.[8]
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters: Adjust spectral width to cover the expected proton chemical shift range (approx. 0-12 ppm). Set an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton signals to the molecular structure. The presence of two sets of signals for certain protons can indicate the presence of cis and trans isomers.[2]
-
-
2D NMR (COSY, HSQC, HMBC): To confirm assignments and elucidate complex spin systems, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, providing unambiguous structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Objective: To quantify the concentration of this compound in biological matrices.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum or plasma, add 150 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a deuterated analogue of this compound).[3]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.[3]
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve separation from other bile acids and matrix components.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard by direct infusion.
-
Instrument Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.[9]
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the unknown samples based on the peak area ratios and the calibration curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily mediated through its interaction with the Farnesoid X Receptor (FXR) and the Apical Sodium-Dependent Bile Acid Transporter (ASBT). The following diagrams illustrate these interactions and a typical experimental workflow for studying them.
Figure 1: this compound-mediated FXR signaling pathway.
Figure 2: Experimental workflow for ASBT inhibition assay.
Conclusion
This compound and its analogues present a compelling class of compounds with significant therapeutic potential. Their unique structural features, particularly their resistance to degradation, offer advantages over endogenous bile acids. The detailed structural analysis, encompassing physicochemical properties, QSAR data, and defined experimental protocols, provides a robust framework for researchers and drug development professionals. The visualization of their interaction with key signaling pathways, such as FXR and ASBT, further elucidates their mechanism of action and provides a basis for the rational design of novel analogues with enhanced efficacy and safety profiles. While a definitive X-ray crystal structure of this compound remains to be publicly reported, the comprehensive data presented herein serves as a valuable resource for the continued exploration of this important class of molecules.
References
- 1. Taurocholic acid - Wikipedia [en.wikipedia.org]
- 2. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of a new potent FXR agonist based on natural product screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. File:Taurocholic acid structure.png - Wikimedia Commons [commons.wikimedia.org]
- 6. Computational Models for Drug Inhibition of the Human Apical Sodium-dependent Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIPID MAPS [lipidmaps.org]
Methodological & Application
Application Notes and Protocols for Cholylsarcosine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of cholylsarcosine, a synthetic, non-metabolizable bile acid analog, in rodent models. This compound is a valuable tool for studying bile acid physiology, signaling, and its therapeutic potential in various disease models, particularly those related to cholestasis, fat malabsorption, and metabolic disorders. Its resistance to deconjugation and dehydroxylation by the gut microbiota ensures that its effects are directly attributable to the parent compound.
Data Presentation
The following tables summarize quantitative data from studies administering this compound or related bile acids in rodent models.
Table 1: Effects of this compound on Biochemical Parameters in Rats
| Parameter | Experimental Model | Administration Protocol | Result |
| Cholesterol 7α-hydroxylase (CYP7A1) activity | Biliary fistula rats | Continuous intraduodenal infusion of this compound (36 µmol/100 g/h) for 48 hours | Suppressed by 65% compared to controls[1] |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) activity | Biliary fistula rats | Continuous intraduodenal infusion of this compound (36 µmol/100 g/h) for 48 hours | Suppressed[1] |
| Fat Absorption ([³H]triolein recovery in lymph) | Biliary fistula rats | Intraduodenal infusion of a [³H]triolein emulsion with this compound | 52 ± 10% recovery[2] |
Table 2: Reference Dosing for Dietary Administration of Bile Acids in Mice
Note: While specific dietary administration protocols for this compound are not widely published, the following data for cholic acid, a structurally similar primary bile acid, can serve as a reference for dose selection.
| Bile Acid | Concentration in Diet (w/w) | Duration | Animal Model | Observed Effects |
| Cholic Acid | 0.5% | 7 days | C57L/J mice | Altered biliary bile salt composition and influenced cholesterol absorption[3] |
| Cholic Acid | 0.5% | 6 days | Wild-type and Fxr-null mice | Influenced hepatic bile acid content and gene expression[4] |
| Cholic Acid | 1% | Not specified | C57BL mice | Reduced plasma HDL levels and hepatic apoA-I mRNA[5] |
Experimental Protocols
Protocol 1: Continuous Intraduodenal Infusion in Rats
This protocol is adapted from a study investigating the regulatory and secretory properties of this compound.[1]
1. Animal Model:
-
Male Sprague-Dawley rats with biliary and duodenal fistulas.
2. Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump
-
Duodenal catheter
3. Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to achieve the desired concentration for infusion. The pKa' of this compound is 3.7; it is poorly soluble below this pH but highly soluble above pH 4.[2] Adjust the pH of the solution as necessary to ensure complete dissolution.
4. Administration Procedure:
-
Following the surgical creation of biliary and duodenal fistulas, allow the animals to recover as per standard post-operative procedures.
-
Initiate a continuous intraduodenal infusion of the this compound solution via the duodenal catheter using an infusion pump.
-
The infusion rate should be set to deliver 36 µmol of this compound per 100 g of body weight per hour.[1]
-
Maintain the infusion for the desired experimental duration (e.g., 48 hours).[1]
5. Monitoring and Sample Collection:
-
Monitor the animals for any signs of distress.
-
Collect bile samples through the biliary fistula at specified time points to analyze bile flow and composition.
-
At the end of the experiment, collect blood and tissue samples (e.g., liver) for biochemical and molecular analyses.
Protocol 2: Dietary Administration in Mice (Proposed)
This proposed protocol is based on established methods for administering other bile acids in the diet of mice.[3][4]
1. Animal Model:
-
Male C57BL/6J mice are a commonly used strain for metabolic studies.
2. Materials:
-
This compound
-
Standard rodent chow (powdered)
-
Mixer
3. Preparation of Medicated Diet:
-
Determine the desired concentration of this compound in the diet (e.g., 0.5% w/w as a starting point, based on cholic acid studies).
-
Thoroughly mix the calculated amount of this compound powder with the powdered rodent chow until a homogenous mixture is achieved.
-
The diet can then be provided to the animals in a suitable feeder.
4. Administration Procedure:
-
House the mice individually to accurately monitor food intake.
-
Provide the this compound-supplemented diet and water ad libitum.
-
The duration of the treatment will depend on the specific research question (e.g., 7 days to assess changes in bile acid metabolism).
5. Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood, liver, and intestinal tissue for analysis of bile acid levels, gene expression, and other relevant parameters.
Protocol 3: Oral Gavage in Mice (Proposed)
This protocol provides a general guideline for the acute or sub-chronic administration of this compound by oral gavage.
1. Animal Model:
-
Male or female mice of the desired strain and age.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a 0.5% methylcellulose solution)
-
Gavage needles (18-20 gauge, with a rounded tip, appropriate length for the size of the mouse)
-
Syringes
3. Preparation of Dosing Solution:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. As this compound is more soluble at a pH above 4, adjusting the pH of the vehicle may be necessary.
-
Ensure the solution is homogenous before administration.
4. Administration Procedure:
-
Weigh the mouse to determine the correct dosing volume. A common recommendation is a maximum volume of 10 mL/kg.[6]
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.
-
Carefully insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-gavage.
Signaling Pathways and Experimental Workflows
References
- 1. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feeding natural hydrophilic bile acids inhibits intestinal cholesterol absorption: studies in the gallstone-susceptible mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Feeding Prevents Hepatic Accumulation of Bile Acids in Cholic Acid-Fed Farnesoid X Receptor (FXR)-Null Mice: FXR-Independent Suppression of Intestinal Bile Acid Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary cholic acid lowers plasma levels of mouse and human apolipoprotein A-I primarily via a transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Application Note: Quantification of Cholylsarcosine in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of cholylsarcosine in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a synthetic N-acyl conjugate of cholic acid and sarcosine, is of interest in research for its resistance to deconjugation and dehydroxylation. The described method, employing protein precipitation for sample preparation and electrospray ionization in negative mode for detection, provides a robust and reliable analytical procedure for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic bile acid analogue with unique physiological properties. Unlike endogenous bile acids, it is resistant to enzymatic deconjugation and dehydroxylation by the gut microbiota.[1][2] This metabolic stability makes it a valuable tool in studying bile acid physiology and in the development of potential therapeutic agents for conditions related to bile acid deficiency.[3][4] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of bile acids in complex biological matrices.[5][6] This document provides a comprehensive protocol for the quantification of this compound using this technology.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from serum and plasma samples.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Internal Standard (IS) working solution (e.g., d4-Cholic Acid in methanol)
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
Pipette 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the sample.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is recommended for good separation of bile acids.[7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid[7]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
LC Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[9]
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be used for the detection of this compound and a suitable internal standard. The precursor ion for this compound is deduced from its molecular weight (Cholic Acid [~408.57] + Sarcosine [~89.09] - H2O [~18.02] = ~479.64). The deprotonated molecule [M-H]- would be approximately 478.6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 478.6 | 407.3 | 100 | -25 |
| This compound (Qualifier) | 478.6 | 74.0 | 100 | -40 |
| d4-Cholic Acid (IS) | 411.3 | 411.3 | 100 | -20 |
Note: Collision energies are instrument-dependent and may require optimization.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| This compound | 5 (LLOQ) | < 15 | < 15 | 85 - 115 |
| 50 (Low QC) | < 10 | < 10 | 90 - 110 | |
| 250 (Mid QC) | < 10 | < 10 | 90 - 110 | |
| 800 (High QC) | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| This compound | 50 | > 85 |
| 800 | > 85 |
Mandatory Visualization
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography Method for the Separation of Cholylsarcosine from Other Bile Acids
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the effective separation and quantification of cholylsarcosine from a complex mixture of other naturally occurring bile acids. This compound, a synthetic bile acid analogue, is of increasing interest in therapeutic research. Its structural similarity to endogenous bile acids necessitates a highly selective analytical method to accurately determine its concentration in biological matrices. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, both modified with formic acid, to achieve baseline separation of this compound from key glycine- and taurine-conjugated, as well as unconjugated, bile acids. This method is suitable for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of this compound.
Introduction
Bile acids are steroidal molecules synthesized in the liver from cholesterol that play a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1] In recent years, bile acids have also been recognized as important signaling molecules that regulate various metabolic pathways.[1] this compound is a synthetic derivative of cholic acid, where the glycine moiety is replaced by sarcosine (N-methylglycine). This modification imparts unique physicochemical properties and potential therapeutic benefits, making it a subject of interest in drug development.
The analytical challenge in studying this compound lies in its structural similarity to endogenous conjugated bile acids, particularly glycocholic acid (GCA). To accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile, a highly selective and sensitive analytical method is required to differentiate it from the complex background of other bile acids in biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have become the gold standard for bile acid analysis due to their high sensitivity, specificity, and ability to resolve complex mixtures.[1][2] This application note presents a detailed protocol for an HPLC-MS/MS method optimized for the separation of this compound from other relevant bile acids.
Experimental Protocol
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Bile acid standards: Cholic Acid (CA), Deoxycholic Acid (DCA), Chenodeoxycholic Acid (CDCA), Lithocholic Acid (LCA), Glycocholic Acid (GCA), Taurocholic Acid (TCA), Glycodeoxycholic Acid (GDCA), Taurodeoxycholic Acid (TDCA), Glycochenodeoxycholic Acid (GCDCA), Taurochenodeoxycholic Acid (TCDCA) (purity ≥98%)
-
Internal Standard (e.g., d4-Glycocholic Acid)
-
Plasma or other biological matrix from a reliable source
Instrumentation
-
HPLC or UPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm; or Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[3][5]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500 QTRAP, Agilent 6400 Series Triple Quadrupole LC/MS)[4][6]
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and other bile acid standards in methanol at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all bile acids of interest by diluting the stock solutions in 50:50 methanol:water.
-
Calibration Standards: Serially dilute the working standard mixture with 50:50 methanol:water to prepare a series of calibration standards at appropriate concentrations.
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.[4]
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
HPLC-MS/MS Method
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 25 2.0 30 10.0 40 15.0 65 16.0 95 18.0 95 18.1 25 | 20.0 | 25 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Source Temperature: 150°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The following table summarizes the expected retention times and representative MRM transitions for this compound and other key bile acids under the described chromatographic conditions. Actual retention times may vary slightly depending on the specific HPLC system and column used.
| Compound | Abbreviation | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Taurocholic Acid | TCA | 3.5 | 514.3 | 80.0 |
| Taurochenodeoxycholic Acid | TCDCA | 4.8 | 498.3 | 80.0 |
| Taurodeoxycholic Acid | TDCA | 5.2 | 498.3 | 80.0 |
| Glycocholic Acid | GCA | 6.5 | 464.3 | 74.1 |
| This compound | CSAR | 7.1 | 478.3 | 88.1 |
| Glycochenodeoxycholic Acid | GCDCA | 7.8 | 448.3 | 74.1 |
| Glycodeoxycholic Acid | GDCA | 8.3 | 448.3 | 74.1 |
| Cholic Acid | CA | 9.5 | 407.3 | 407.3 |
| Chenodeoxycholic Acid | CDCA | 10.8 | 391.3 | 391.3 |
| Deoxycholic Acid | DCA | 11.2 | 391.3 | 391.3 |
| Lithocholic Acid | LCA | 12.5 | 375.3 | 375.3 |
Visualizations
Caption: Workflow for the preparation of plasma samples for bile acid analysis.
Caption: Logical relationship of the HPLC-MS/MS system components.
Conclusion
The HPLC-MS/MS method presented provides a reliable and selective approach for the separation and quantification of this compound from a complex mixture of endogenous bile acids. The use of a C18 reversed-phase column with a formic acid-modified mobile phase gradient allows for the successful resolution of this compound from its structurally similar analogue, glycocholic acid, and other key bile acids. The detailed protocol for sample preparation and instrument parameters serves as a valuable resource for researchers in the field of pharmacology and drug development, enabling accurate characterization of the pharmacokinetic profile of this compound. This method is readily adaptable to various biological matrices and can be implemented in both research and regulated laboratory settings.
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Tracking Using 14C-Labeled Cholylsarcosine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), is a valuable tool in metabolic research.[1][2] Its unique property of resisting enzymatic deconjugation and dehydroxylation by intestinal bacteria makes it an ideal tracer for studying enterohepatic circulation.[3][4][5] When labeled with Carbon-14 (¹⁴C), this compound allows for precise tracking of its metabolic fate, providing insights into bile acid kinetics, hepatic transport, and intestinal absorption. These application notes provide detailed protocols for utilizing ¹⁴C-labeled this compound in metabolic tracking studies.
Physicochemical and Metabolic Properties:
This compound shares similar physicochemical properties with naturally occurring conjugated bile acids like cholylglycine, including its critical micellization concentration.[1] However, its resistance to bacterial degradation ensures that it remains intact throughout its transit through the enterohepatic circulation.[4][5] This contrasts with natural bile acid conjugates, which can be deconjugated and dehydroxylated by gut microbiota.[5] Studies in both rodents and humans have shown that this compound is well-absorbed in the ileum, undergoes efficient hepatic transport, and is non-toxic.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and other bile acids for comparative purposes.
Table 1: Comparative Effects of this compound and Natural Cholyl Conjugates on Hepatic Enzyme Activity in Rats. [3]
| Bile Acid Infused | Suppression of Cholesterol 7α-Hydroxylase (C7αH) Activity |
| This compound (C-sar) | 65% |
| Cholyltaurine (C-tau) | 78% |
| Cholylglycine (C-gly) | 92% |
Table 2: Metabolic Parameters of this compound in Different Species.
| Species | Key Finding | Reference |
| Humans | Half-life (t½) in enterohepatic circulation: 0.5 days.[4] | [4] |
| Not biotransformed by hepatic or bacterial enzymes.[4] | [4] | |
| Rodents | Accumulates to 24%-29% of circulating bile acids with chronic feeding.[5] | [5] |
| Daily fractional turnover rate: 75%-150%.[5] | [5] |
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracking of ¹⁴C-Cholylsarcosine in a Rodent Model
This protocol describes a method to determine the in vivo distribution, turnover, and excretion of ¹⁴C-cholylsarcosine in a rat model.
Materials:
-
¹⁴C-labeled this compound (custom synthesis)
-
Male Wistar rats (or other appropriate strain)
-
Metabolic cages for separate collection of urine and feces
-
Bile duct cannulation surgical kit
-
Liquid scintillation counter and scintillation fluid
-
Solvents for extraction (e.g., chloroform, methanol)
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Animal Preparation:
-
Acclimatize rats in individual metabolic cages for 3-5 days.
-
For bile collection studies, perform bile duct cannulation surgery on a separate cohort of animals.
-
Maintain animals on a standard chow diet and water ad libitum.
-
-
Dosing:
-
Prepare a sterile solution of ¹⁴C-cholylsarcosine in a suitable vehicle (e.g., saline).
-
Administer a known amount of ¹⁴C-cholylsarcosine to the rats via oral gavage or intravenous injection. The route of administration will depend on the study's objective (e.g., oral for absorption studies, IV for hepatic uptake and biliary excretion studies).
-
-
Sample Collection:
-
Urine and Feces: Collect urine and feces separately at predetermined time points (e.g., 6, 12, 24, 48, 72 hours) using metabolic cages.
-
Blood: Collect blood samples via tail vein or cardiac puncture at specified intervals. Separate plasma by centrifugation.
-
Bile: For cannulated animals, collect bile fractions at regular intervals.
-
Tissues: At the end of the study, euthanize the animals and collect relevant tissues (liver, intestine, kidney, etc.).
-
-
Sample Processing and Analysis:
-
Homogenization: Homogenize fecal samples and tissues.
-
Extraction: Perform liquid-liquid extraction of plasma, bile, urine, and homogenized tissues to separate the bile acid fraction.
-
Quantification of ¹⁴C:
-
Add an aliquot of each processed sample to scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter to determine the amount of ¹⁴C present.
-
-
Metabolite Analysis:
-
Use TLC or HPLC to separate this compound from potential metabolites (though it is expected to be resistant to metabolism).
-
The identity of the radioactive peak corresponding to this compound can be confirmed by co-elution with a non-radiolabeled standard.
-
-
-
Data Analysis:
-
Calculate the percentage of the administered dose recovered in urine, feces, bile, and tissues at each time point.
-
Determine the pharmacokinetic parameters, such as elimination half-life and volume of distribution.
-
Assess the distribution of ¹⁴C-cholylsarcosine in different organs.
-
Visualizations
Diagram 1: Enterohepatic Circulation of this compound
Caption: Enterohepatic circulation pathway of this compound.
Diagram 2: Experimental Workflow for ¹⁴C-Cholylsarcosine Metabolic Tracking
Caption: Workflow for a typical metabolic tracking study.
Signaling Pathway Considerations:
This compound, like other bile acids, can influence signaling pathways that regulate lipid and bile acid metabolism. For instance, bile acids are known ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in maintaining bile acid homeostasis. Activation of FXR in the liver and intestine leads to the regulation of genes involved in bile acid synthesis, transport, and detoxification. While specific studies on ¹⁴C-cholylsarcosine's interaction with all signaling pathways are limited, it is expected to behave similarly to other cholyl conjugates in activating FXR and subsequently suppressing the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3]
Diagram 3: Simplified Bile Acid Signaling via FXR
Caption: Simplified FXR-mediated regulation of bile acid synthesis.
¹⁴C-labeled this compound is a powerful and stable tracer for investigating various aspects of bile acid metabolism and enterohepatic circulation. Its resistance to bacterial degradation simplifies the interpretation of metabolic data. The protocols and information provided herein offer a framework for researchers to design and execute robust metabolic tracking studies, contributing to a better understanding of liver function, intestinal absorption, and the role of bile acids in health and disease.
References
- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [¹¹C]Cholylsarcosine PET/CT Imaging of Liver Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
[N-methyl-¹¹C]Cholylsarcosine ([¹¹C]CSar) is a novel radiolabeled bile acid analog designed for the quantitative assessment of hepatic excretory function using Positron Emission Tomography/Computed Tomography (PET/CT). As an analog of the endogenous bile acid conjugate cholylglycine, [¹¹C]CSar is actively transported through the hepatocytes, providing a non-invasive method to investigate the intricate steps of bile acid transport from blood to bile.[1][2][3] This tracer is particularly valuable for studying cholestatic liver diseases, drug-induced cholestasis, and for evaluating the impact of novel therapeutics on hepatobiliary function.[4][5]
This compound itself is a synthetic conjugated bile acid that is resistant to deconjugation and dehydroxylation, making it a stable tracer for in vivo studies.[3][6] Preclinical and clinical studies have demonstrated that [¹¹C]CSar is rapidly taken up by the liver from the blood and subsequently excreted into the bile, closely mimicking the physiological pathway of endogenous bile acids.[1][2] Its transport is mediated by the same hepatic transporters, and it does not appear to be metabolized in the liver or intestines.[2] These characteristics make [¹¹C]CSar a promising tool for detailed, quantitative analysis of hepatobiliary transport kinetics.[5][7]
I. Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is a three-step process involving the ¹¹C-methylation of glycine methyl ester, followed by conjugation with cholic acid and subsequent deprotection.[1][2]
A. Materials and Reagents
-
¹¹C-methyl iodide (¹¹C-CH₃I)
-
Glycine methyl ester hydrochloride
-
1,2,2,6,6-pentamethylpiperidine (PMP)
-
Dry dimethylsulfoxide (DMSO)
-
Cholic acid
-
Diethyl cyanophosphonate (DEPC)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
C18 HPLC column
B. Protocol: Radiosynthesis of [¹¹C]this compound
-
¹¹C-Methylation of Glycine Methyl Ester:
-
Conjugation with Cholic Acid:
-
Following the methylation, add a solution of cholic acid, diethyl cyanophosphonate (DEPC), and triethylamine (TEA) in dimethylformamide (DMF) to the reaction mixture.
-
-
Deprotection and Purification:
-
Perform saponification of the methyl ester using lithium hydroxide (LiOH) in a mixture of methanol (MeOH) and water.
-
Neutralize the basic solution with aqueous NaH₂PO₄ (7 mL, 70 mM).[1]
-
Purify the final product, [¹¹C]this compound, using semi-preparative HPLC.
-
Pass the collected fraction through a sterile filter into the final product vial.[1]
-
C. Quality Control
-
Determine the radiochemical purity of the synthesized [¹¹C]this compound using analytical HPLC with a C18 column and an eluent of 30% acetonitrile in aqueous NaH₂PO₄ (70 mM) at a flow rate of 2.5 mL/min.[1]
-
The identity of [¹¹C]this compound can be confirmed by co-injection with a non-radioactive standard and by mass spectrometry.[8]
D. Radiosynthesis Data
| Parameter | Value | Reference |
| Radiochemical Yield | 13% ± 3% (decay-corrected) | [1][2] |
| Radiochemical Purity | > 99% | [1][2] |
| Synthesis Time | ~40 minutes | [1] |
| Molar Activity | Up to 1.1 GBq produced | [1][2] |
II. In Vivo PET/CT Imaging Protocol
This section outlines the protocol for performing dynamic PET/CT studies of liver function using [¹¹C]this compound in both preclinical (pig) and clinical (human) settings.
A. Subject Preparation
-
Preclinical (Pigs):
-
Clinical (Humans):
B. Tracer Administration
-
Administer a mean dose of 129 MBq (range, 59–205 MBq) of [¹¹C]this compound intravenously as a bolus injection over 20-30 seconds at the start of the PET acquisition.[5] For preclinical studies in pigs, doses of around 400 MBq have been used.[8]
C. PET/CT Image Acquisition
-
Scanner: A clinical PET/CT scanner.
-
Positioning: Position the subject in the supine position with the liver and bile ducts centered in the field of view.[5]
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.[9]
-
Dynamic PET Scan:
-
Start a dynamic PET scan of the liver region for a total of 60 minutes immediately upon tracer injection.[5]
-
The framing protocol can be, for example: 12 x 10s, 6 x 30s, 5 x 60s, 8 x 150s, 4 x 300s.
-
-
Whole-Body PET/CT (for biodistribution):
D. Blood Sampling (for Kinetic Modeling)
-
If performing full kinetic modeling, collect arterial and hepatic venous blood samples throughout the scan, with more frequent sampling in the initial minutes after injection.[5]
-
Measure the concentration of [¹¹C]this compound in the blood samples.[5]
III. Data Analysis and Kinetic Modeling
Dynamic [¹¹C]this compound PET data can be analyzed using kinetic modeling to quantify the rates of transport of the tracer between blood, hepatocytes, and bile.[5][7]
A. Image Analysis
-
Define volumes of interest (VOIs) on the PET images for the liver, blood pool (e.g., descending aorta or vena cava), and bile ducts.
-
Generate time-activity curves (TACs) for each VOI.
B. Kinetic Modeling
A two-tissue compartmental model is typically used to describe the kinetics of [¹¹C]this compound in the liver.[5][7]
-
Model Compartments:
-
Blood
-
Hepatocytes
-
Intrahepatic Bile
-
-
Model Parameters (Rate Constants):
-
K₁: Unidirectional clearance of [¹¹C]CSar from blood to hepatocytes (mL blood/min/mL liver tissue).[5]
-
k₂: Rate constant for the backflux from hepatocytes to blood (min⁻¹).[5]
-
k₃: Rate constant for secretion from hepatocytes to intrahepatic bile (min⁻¹).[5]
-
k₅: Rate constant for the flow of [¹¹C]CSar to extrahepatic bile (min⁻¹).[5]
-
C. Quantitative Data from Kinetic Modeling
| Parameter | Fasting State (Human) | Postprandial State (Human) | Reference |
| Hepatic Blood Perfusion | - | Increased by 30% | [10] |
| Intrinsic Clearance (blood to bile) | 1.82 (1.59-2.05) ml/min/ml | 2.13 (1.75-2.50) ml/min/ml | [10] |
| k₃ (hepatocyte to bile secretion) | 0.40 (0.25-0.54) min⁻¹ | 0.67 (0.36-0.98) min⁻¹ | [10] |
IV. Biodistribution and Dosimetry
A. Biodistribution
[¹¹C]this compound shows rapid uptake in the liver followed by excretion into the bile ducts, gallbladder, and intestines.[1][8] There is no significant uptake in other organs, and no detectable metabolites are found in plasma or bile.[2]
B. Dosimetry
The estimated effective radiation dose for [¹¹C]this compound is safe for clinical studies.[4][8]
| Subject | Effective Dose (μSv/MBq) | Critical Organs | Reference |
| Pig | 4.4 | Liver, Gallbladder, Small Intestine | [2][8] |
| Healthy Human (gender-averaged) | 6.2 ± 1.4 | Gallbladder wall, Small intestine, Liver | [4] |
| PSC Patient | 5.2 | Gallbladder wall, Small intestine, Liver | [4] |
| PBC Patient | 7.0 | Gallbladder wall, Small intestine, Liver | [4] |
V. Visualizations
A. Signaling Pathway: Bile Acid Transport
Caption: Hepatic transport of [¹¹C]this compound.
B. Experimental Workflow: [¹¹C]this compound PET/CT Study
Caption: Workflow for a quantitative [¹¹C]this compound PET/CT study.
C. Logical Relationship: Two-Tissue Compartment Model
Caption: Two-tissue compartment model for [¹¹C]this compound kinetics.
References
- 1. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human biodistribution, dosimetry, radiosynthesis and quality control of the bile acid PET tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic bile acid transport increases in the postprandial state: A functional 11C-CSar PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Hepatic bile acid transport increases in the postprandial state: A functional 11C-CSar PET/CT study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Cholylsarcosine Intervention Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting intervention studies using cholylsarcosine, a synthetic, non-metabolizable bile acid analogue. The protocols outlined below cover a range of in vitro and in vivo experimental models relevant to investigating the physiological and pharmacological effects of this compound on bile acid signaling, transport, and metabolism.
Introduction to this compound
This compound is a synthetic conjugate of cholic acid and sarcosine (N-methylglycine). A key feature of this compound is its resistance to deconjugation and dehydroxylation by the gut microbiota, making it a stable tool to probe the effects of a primary conjugated bile acid throughout the enterohepatic circulation. Its physicochemical properties, such as its critical micellization concentration, are similar to those of endogenous conjugated bile acids like cholylglycine[1]. These characteristics make it a valuable compound for studying bile acid signaling pathways, including those mediated by the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), and for investigating its potential as a therapeutic agent in conditions of bile acid deficiency or cholestasis.
In Vitro Experimental Protocols
Primary Hepatocyte Culture and this compound Treatment
Objective: To investigate the direct effects of this compound on hepatocyte function, including gene expression, transporter activity, and cytotoxicity.
Protocol for Isolation and Culture of Primary Human Hepatocytes:
This protocol is adapted from established methods for isolating primary human hepatocytes[2][3][4].
-
Tissue Source: Obtain human liver tissue from surgical resections with informed consent and institutional review board approval.
-
Perfusion:
-
Perform a two-step collagenase perfusion.
-
Step 1 (Pre-perfusion): Perfuse the liver tissue with a calcium-free buffer, such as Hank's Balanced Salt Solution (HBSS) containing EGTA, to disrupt cell-cell junctions[2].
-
Step 2 (Digestion): Perfuse with a buffer containing collagenase (e.g., Collagenase IV) and Ca2+ to digest the extracellular matrix[2].
-
-
Cell Isolation:
-
Mechanically disrupt the digested liver to release the hepatocytes.
-
Filter the cell suspension through a sterile cell strainer (e.g., 70-100 µm) to remove undigested tissue[5][6].
-
Purify hepatocytes from non-parenchymal cells by low-speed centrifugation (e.g., 50 x g for 5 minutes)[3].
-
Assess cell viability using trypan blue exclusion; viability should be ≥70% for plating[4].
-
-
Plating and Culture:
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or culture medium).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in culture medium.
-
Expose the cultured hepatocytes to varying concentrations of this compound for the desired duration (e.g., 24, 48 hours).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
-
Endpoint Analysis:
-
Harvest cells for RNA or protein extraction to analyze gene and protein expression.
-
Collect culture supernatants to measure lactate dehydrogenase (LDH) for cytotoxicity assessment.
-
Perform specific functional assays as described below.
-
Sandwich-Cultured Human Hepatocytes (SCHH) for Bile Acid Transport Studies
Objective: To assess the effect of this compound on the function of hepatobiliary transporters, such as the Bile Salt Export Pump (BSEP).
Protocol adapted from established SCHH methods[7][8][9][10][11]:
-
Culture of SCHH: Culture primary human hepatocytes between two layers of collagen gel to form functional bile canaliculi[11].
-
Pre-incubation: Pre-incubate the SCHH with this compound at various concentrations for a specified time.
-
Probe Substrate Incubation: Incubate the cells with a known BSEP substrate (e.g., taurocholate) in the presence or absence of this compound[7][9].
-
Quantification of Biliary Excretion:
-
Lyse the cells to measure the intracellular accumulation of the probe substrate.
-
Collect the bile canaliculi contents to measure the amount of substrate excreted.
-
Quantify the substrate in cell lysates and bile fractions using LC-MS/MS.
-
-
Data Analysis: Calculate the biliary excretion index (BEI) to determine the extent of BSEP inhibition by this compound.
FXR and TGR5 Receptor Activation Assays
Objective: To determine if this compound can activate FXR and TGR5 signaling pathways.
FXR Activation Reporter Assay Protocol (adapted from[12][13][14][15][16]):
-
Cell Line: Use a suitable cell line (e.g., HepG2) transiently or stably co-transfected with:
-
An expression vector for the human FXR.
-
A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).
-
-
Cell Plating: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 18-24 hours. Include a known FXR agonist (e.g., chenodeoxycholic acid [CDCA] or GW4064) as a positive control[15][16].
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.
TGR5 Activation cAMP Assay Protocol (adapted from[17][18][19][20][21]):
-
Cell Line: Use a cell line (e.g., HEK293) engineered to express human TGR5 and a cAMP response element (CRE)-driven reporter (e.g., secreted alkaline phosphatase [SEAP] or luciferase)[17][18].
-
Cell Plating and Treatment: Plate the cells and treat with varying concentrations of this compound for a specified duration (e.g., 6-8 hours). Use a known TGR5 agonist as a positive control[17].
-
cAMP Measurement or Reporter Assay:
-
Data Analysis: Calculate the fold increase in cAMP levels or reporter activity compared to the vehicle-treated cells.
In Vivo Experimental Protocols
Animal Models
Choice of Model: The selection of the animal model depends on the research question.
-
Healthy Rodents (Rats, Mice): To study the pharmacokinetics and pharmacodynamics of this compound in a normal physiological state.
-
Bile Duct Ligation (BDL) Model: A widely used model to induce cholestatic liver injury and fibrosis, suitable for evaluating the therapeutic potential of this compound in cholestasis[22][23][24][25][26].
Protocol for Bile Duct Ligation (BDL) in Mice (adapted from[22][23][26]):
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the common bile duct from the surrounding tissues.
-
Ligate the bile duct in two locations with a non-absorbable suture (e.g., 5-0 silk).
-
A double ligation with a cut in between can also be performed.
-
-
Closure: Close the abdominal wall and skin in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
This compound Intervention: Administer this compound via a suitable route (e.g., oral gavage, dietary admixture, or osmotic mini-pump) at predetermined doses and for a specified duration.
This compound Administration and Sample Collection
Administration Routes:
-
Intravenous/Intraduodenal Infusion: For acute studies to determine immediate effects on bile flow and composition[27].
-
Oral Gavage: For daily administration to assess chronic effects.
-
Dietary Admixture: For long-term studies to mimic continuous exposure.
Sample Collection:
-
Blood: Collect via tail vein, saphenous vein, or terminal cardiac puncture for analysis of serum/plasma bile acids, liver enzymes (ALT, AST), and other biochemical markers.
-
Bile: Collect via gallbladder cannulation for analysis of bile acid composition and flow rate.
-
Liver Tissue: Harvest at the end of the study for histopathological analysis, gene expression analysis (RT-qPCR), and protein expression analysis (Western blot).
-
Feces: Collect to analyze fecal bile acid excretion.
Analytical Methods
Quantification of this compound and Other Bile Acids by LC-MS/MS
Objective: To accurately measure the concentrations of this compound and other endogenous bile acids in biological matrices.
Protocol for Bile Acid Extraction and LC-MS/MS Analysis (adapted from[28][29][30][31][32][33][34][35][36]):
-
Sample Preparation:
-
Serum/Plasma: Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile) containing a mixture of deuterated internal standards[28][30][33]. Centrifuge and collect the supernatant.
-
Liver Tissue: Homogenize the tissue in an appropriate extraction solvent (e.g., methanol/water) with internal standards. Perform solid-phase extraction (SPE) for cleanup if necessary.
-
Bile: Dilute the bile sample with a suitable solvent containing internal standards.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation of bile acids[32]. Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol), both containing a modifier like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific bile acids and this compound.
-
-
Data Analysis: Construct calibration curves using standards of known concentrations to quantify the bile acids in the samples.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro this compound Activity
| Assay | Parameter | This compound | Positive Control |
| FXR Activation | EC50 (µM) | [Insert Value] | [e.g., CDCA: Insert Value] |
| Max Fold Induction | [Insert Value] | [e.g., CDCA: Insert Value] | |
| TGR5 Activation | EC50 (µM) | [Insert Value] | [e.g., TGR5 Agonist: Insert Value] |
| Max Fold Induction | [Insert Value] | [e.g., TGR5 Agonist: Insert Value] | |
| BSEP Inhibition | IC50 (µM) | [Insert Value] | [e.g., Troglitazone: Insert Value] |
Table 2: In Vivo Effects of this compound in a BDL Mouse Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Serum ALT (U/L) | [Insert Value ± SD] | [Insert Value ± SD] | [Insert Value ± SD] |
| Serum Total Bile Acids (µM) | [Insert Value ± SD] | [Insert Value ± SD] | [Insert Value ± SD] |
| Liver Histology Score (Fibrosis) | [Insert Value ± SD] | [Insert Value ± SD] | [Insert Value ± SD] |
| Hepatic Gene Expression (Fold Change) | |||
| Cyp7a1 | 1.0 | [Insert Value ± SD] | [Insert Value ± SD] |
| Fxr | 1.0 | [Insert Value ± SD] | [Insert Value ± SD] |
Mandatory Visualizations
Signaling Pathways
Caption: Bile acid signaling pathways potentially activated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound intervention studies.
References
- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 3. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 7. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro model systems to investigate bile salt export pump (BSEP) activity and drug interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of sandwich-cultured hepatocytes to evaluate impaired bile acid transport as a mechanism of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. besjournal.com [besjournal.com]
- 14. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. mdpi.com [mdpi.com]
- 23. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis [jove.com]
- 24. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 25. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Feedback regulation of bile acid biosynthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 32. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]
- 33. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Alteration of bile acid metabolism in the rat induced by chronic ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. shimadzu.com [shimadzu.com]
Application of Cholylsarcosine in Cell Culture Models of Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), is a valuable tool for investigating bile acid physiology and pathophysiology in liver disease models. Its resistance to deconjugation and dehydroxylation, common metabolic pathways for endogenous bile acids, allows for more precise studies of bile acid signaling and transport.[1][2] This stability makes it an ideal candidate for in vitro studies modeling cholestatic liver diseases, where the accumulation of bile acids is a key pathogenic event.[3] This document provides detailed application notes and protocols for utilizing this compound in relevant cell culture models of liver disease.
Key Applications in Liver Disease Models
-
Modeling Cholestasis: this compound can be used to mimic the effects of bile acid accumulation in hepatocytes, a hallmark of cholestatic liver injury.[3]
-
Investigating Bile Acid Transporter Function: Its transport via key hepatic transporters like the bile salt export pump (BSEP/ABCB11) can be assessed to screen for drugs that may cause cholestasis by inhibiting these pathways.[4][5]
-
Studying Farnesoid X Receptor (FXR) Signaling: As a bile acid, this compound is expected to activate FXR, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[5][6][7] Studying its effect on the FXR signaling cascade, including the downstream target Small Heterodimer Partner (SHP), can elucidate mechanisms of drug-induced liver injury and potential therapeutic interventions.[7]
Quantitative Data Summary
Due to the limited availability of specific in vitro quantitative data for this compound, the following tables provide expected or representative data based on the known properties of similar bile acids and the characteristics of the cell models. These should be used as a guideline for experimental design.
Table 1: Recommended Concentration Ranges for this compound in In Vitro Models
| Cell Model | Application | Recommended Concentration Range (µM) | Notes |
| HepG2 Cells | FXR Activation Assays | 10 - 100 | Monitor expression of FXR target genes like SHP and BSEP. |
| Cytotoxicity Assays | 50 - 500 | Determine the concentration at which this compound induces cell death. | |
| HepaRG Spheroids | Cholestasis Modeling | 25 - 200 | Assess effects on bile canaliculi formation and function.[8][9][10] |
| BSEP Inhibition Assays | 1 - 50 (as a substrate) | Used in combination with potential inhibitors to measure changes in its efflux. | |
| Sandwich-Cultured Human Hepatocytes (SCHH) | Bile Acid Transport Studies | 1 - 25 | Measure uptake and biliary excretion.[11][12][13] |
| Gene Expression Analysis | 10 - 100 | Analyze changes in the expression of bile acid transporters and metabolic enzymes.[14] |
Table 2: Representative Experimental Readouts for this compound Effects
| Parameter | Assay | Expected Effect of this compound | Reference Compounds |
| FXR Activation | Luciferase Reporter Assay | Increased Luciferase Activity | GW4064, Obeticholic Acid[15] |
| qRT-PCR for SHP, BSEP | Increased mRNA Expression | Chenodeoxycholic Acid (CDCA)[6] | |
| Hepatotoxicity | LDH, MTT, or ATP Assay | Dose-dependent decrease in viability | Chlorpromazine, Cyclosporine A |
| Bile Acid Transport | Biliary Excretion Index (BEI) | Measurable BEI in SCHH | Taurocholate, Glycocholate |
| Cholestasis | Bile Canaliculi Imaging | Potential for canalicular dilation or disruption at high concentrations | Bosentan, Cyclosporine A[10] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced FXR Activation in HepG2 Cells
This protocol details the investigation of the farnesoid X receptor (FXR) activation by this compound through the analysis of downstream target gene expression.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
GW4064 (positive control, stock solution in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for SHP, BSEP (ABCB11), and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or GW4064 (e.g., 1 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to determine the relative mRNA expression levels of SHP and BSEP. Normalize the expression to the housekeeping gene.
Expected Outcome: A dose-dependent increase in the mRNA expression of SHP and BSEP in response to this compound treatment, indicating FXR activation.
Protocol 2: Modeling Cholestasis in 3D HepaRG Spheroids
This protocol describes the use of a 3D cell culture model to investigate the cholestatic potential of this compound.
Materials:
-
HepaRG cells
-
Williams' E Medium supplemented with appropriate growth factors
-
Ultra-low attachment 96-well plates
-
This compound (stock solution in DMSO)
-
Chlorpromazine (positive control for cholestasis)
-
Fluorescent bile acid tracer (e.g., cholyl-lysyl-fluorescein)
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Procedure:
-
Spheroid Formation: Seed HepaRG cells in ultra-low attachment plates at an appropriate density to form spheroids over 3-5 days.
-
Treatment: Treat the mature spheroids with varying concentrations of this compound (e.g., 25, 50, 100, 200 µM) or chlorpromazine (e.g., 10 µM) for 48-72 hours.
-
Bile Canaliculi Staining: Add the fluorescent bile acid tracer to the medium and incubate for 30-60 minutes to allow for its uptake and excretion into the bile canaliculi.
-
Nuclear Staining: Add Hoechst 33342 to the medium for 15 minutes to stain the cell nuclei.
-
Imaging: Acquire images of the spheroids using a high-content imaging system.
-
Analysis: Quantify the accumulation of the fluorescent bile acid tracer within the bile canaliculi and assess any morphological changes, such as canalicular dilation or disruption.
Expected Outcome: At high concentrations, this compound may lead to an accumulation of the fluorescent tracer and dilation of bile canaliculi, indicative of cholestasis.
Protocol 3: Bile Acid Uptake and Efflux in Sandwich-Cultured Human Hepatocytes (SCHH)
This protocol is for assessing the transport of this compound across the basolateral and canalicular membranes of hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium
-
Matrigel or another extracellular matrix overlay
-
[3H]-Cholylsarcosine or other labeled form
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding and Overlay: Thaw and seed primary human hepatocytes on collagen-coated plates. After attachment (4-6 hours), overlay the cells with a layer of Matrigel to form the sandwich culture. Culture for 3-5 days to allow for the formation of bile canaliculi.[11][12][13]
-
Uptake and Efflux:
-
Incubate the SCHH with a known concentration of labeled this compound in HBSS (with Ca2+/Mg2+) for a defined period (e.g., 10-30 minutes).
-
To measure total accumulation (cells + bile canaliculi), wash the cells with ice-cold HBSS and lyse them.
-
To differentiate between cellular and biliary compartments, first incubate with Ca2+/Mg2+-free HBSS to disrupt the tight junctions and release the contents of the bile canaliculi. Collect this fraction (biliary). Then, lyse the cells to collect the cellular fraction.
-
-
Quantification: Measure the amount of labeled this compound in the cell lysates and biliary fractions using a scintillation counter.
-
Data Analysis: Calculate the Biliary Excretion Index (BEI) as: BEI (%) = [Biliary Excretion / (Cellular Accumulation + Biliary Excretion)] x 100
Expected Outcome: A measurable BEI for this compound, indicating its transport into the bile canaliculi by efflux transporters like BSEP.
Conclusion
This compound serves as a stable and valuable tool for dissecting the complex mechanisms of bile acid handling in the liver. The protocols outlined here provide a framework for utilizing this compound in established in vitro models of liver disease. By employing these methods, researchers can gain deeper insights into drug-induced cholestasis, the regulation of bile acid homeostasis, and the development of novel therapeutic strategies for liver diseases. Further optimization of concentrations and incubation times may be necessary depending on the specific cell line and experimental objectives.
References
- 1. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile salt export pump (BSEP/ABCB11): trafficking and sorting disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms of the bile salt export pump (BSEP/ABCB11) and its role in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis | Springer Nature Experiments [experiments.springernature.com]
- 9. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Hepatocytes in Sandwich Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of sandwich-cultured hepatocytes to evaluate impaired bile acid transport as a mechanism of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of MRP2/ABCC2 and BSEP/ABCB11 Expression in Sandwich Cultured Human and Rat Hepatocytes Exposed to Inflammatory Cytokines TNF-α, IL-6, and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Bile Acid Receptor Signaling with Cholylsarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholylsarcosine is a synthetic, N-acyl amidated bile acid analog of cholic acid and sarcosine. A key characteristic of this compound is its resistance to deconjugation and dehydroxylation by intestinal bacteria, which makes it a stable tool for investigating bile acid signaling pathways.[1][2] Unlike naturally occurring conjugated bile acids, its stability allows for more controlled experimental conditions to probe the direct effects on bile acid receptors. This document provides detailed application notes and protocols for utilizing this compound to investigate the signaling pathways of two principal bile acid receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
While this compound has been shown to have similar effects on bile acid synthesis and biliary secretion as natural cholyl conjugates, its direct interaction and activation potential with FXR and TGR5 have not been extensively quantified in publicly available literature.[1] The following protocols are established methods for characterizing receptor activation by bile acids and can be directly applied to determine the specific activity of this compound.
Key Bile Acid Signaling Pathways
Bile acids are now recognized as complex signaling molecules that activate dedicated receptors to regulate a wide array of physiological processes, including bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[3][4][5] this compound can be employed to dissect these pathways.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor primarily expressed in the liver and intestine.[6] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[7] This leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism. For instance, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][8]
TGR5 (GPBAR1) Signaling
TGR5 is a G protein-coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[4] Ligand binding to TGR5 activates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[9] This, in turn, activates Protein Kinase A (PKA) and downstream signaling cascades that influence processes such as glucagon-like peptide-1 (GLP-1) secretion, energy expenditure, and inflammation.[4][9]
Quantitative Data
Table 1: Comparative Potency of FXR Ligands
| Compound | Type | EC50 (nM) | Receptor | Species |
| Chenodeoxycholic acid (CDCA) | Endogenous Agonist | 10,000 - 50,000 | FXR | Human |
| Obeticholic Acid (OCA) | Synthetic Agonist | 99 | FXR | Human |
| GW4064 | Synthetic Agonist | 30 - 80 | FXR | Human |
| This compound | Synthetic Analog | To be determined | FXR | Human/Rodent |
Table 2: Comparative Potency of TGR5 Ligands
| Compound | Type | EC50 (nM) | Receptor | Species |
| Lithocholic acid (LCA) | Endogenous Agonist | 30 - 3,700 | TGR5 | Human |
| Taurolithocholic acid (TLCA) | Endogenous Agonist | 500 | TGR5 | Human |
| INT-777 | Synthetic Agonist | 300 - 800 | TGR5 | Human/Mouse |
| This compound | Synthetic Analog | To be determined | TGR5 | Human/Rodent |
Experimental Protocols
The following protocols are designed to be adaptable for the investigation of this compound's effects on FXR and TGR5 signaling.
Protocol 1: FXR Reporter Gene Assay
This assay measures the ability of this compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for human FXR and RXR
-
Reporter plasmid containing an FXRE upstream of a luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., CDCA or GW4064)
-
Luciferase assay reagent
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value for this compound.
Protocol 2: TGR5 cAMP Assay
This assay quantifies the increase in intracellular cAMP levels in response to TGR5 activation by this compound.
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing human TGR5
-
Cell culture medium (F-12 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., LCA or INT-777)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well or 96-well assay plates
Methodology:
-
Cell Seeding: Seed TGR5-expressing cells in an appropriate assay plate and allow them to attach overnight.
-
Treatment: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation: Add various concentrations of this compound or a positive control to the wells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve and determine the EC50 value for this compound.
Protocol 3: Quantitative PCR (qPCR) for FXR and TGR5 Target Gene Expression
This protocol measures changes in the mRNA levels of known FXR and TGR5 target genes following treatment with this compound.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) or intestinal cells (e.g., Caco-2)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, FGF19 for FXR; NR1D1, GLP-1 for TGR5) and a housekeeping gene (e.g., GAPDH, ACTB)
Methodology:
-
Cell Culture and Treatment: Culture the cells to confluency and treat with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 4: In Vivo Mouse Model for Bile Acid Signaling
This protocol outlines a general approach to assess the in vivo effects of this compound on bile acid signaling in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., corn oil or saline)
-
Gavage needles
-
Equipment for blood and tissue collection
-
Kits for serum chemistry analysis (e.g., bile acids, cholesterol, triglycerides)
-
Reagents for RNA and protein extraction from liver and intestine
Methodology:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Treatment: Administer this compound or vehicle to mice daily via oral gavage for a specified duration (e.g., 7-14 days).
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and harvest liver and intestinal tissues.
-
Serum Analysis: Analyze serum for total bile acids, cholesterol, and triglyceride levels.
-
Gene and Protein Expression Analysis: Extract RNA and protein from liver and ileum to analyze the expression of FXR and TGR5 target genes and proteins using qPCR and Western blotting, respectively.
-
Histology: Perform histological analysis of liver sections to assess any morphological changes.
-
Data Analysis: Compare the measured parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound serves as a valuable and stable tool for the detailed investigation of bile acid receptor signaling. Its resistance to bacterial metabolism ensures that observed effects are directly attributable to the parent compound, providing a clearer understanding of its interactions with FXR and TGR5. The protocols outlined in this document provide a robust framework for researchers to quantify the specific activity of this compound and to further elucidate the intricate roles of bile acid signaling in health and disease. While direct quantitative data on this compound's receptor affinity and potency are currently lacking, the application of these standardized assays will contribute significantly to filling this knowledge gap and advancing the field of bile acid research.
References
- 1. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X receptor responds to bile acids and represses cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Cholylsarcosine in Short-Bowel Syndrome Research
Introduction
Short-Bowel Syndrome (SBS) is a malabsorptive state resulting from the surgical resection or congenital disease of a significant portion of the small intestine. A primary consequence of SBS is fat malabsorption due to a reduced intraluminal concentration of bile acids, leading to malnutrition and steatorrhea. Cholylsarcosine, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), has emerged as a potential therapeutic agent. Its resistance to bacterial deconjugation and dehydroxylation in the intestine makes it a stable bile acid replacement therapy.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in SBS research, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of the proposed signaling pathways.
Data Presentation
The following tables summarize the quantitative data from clinical studies investigating the efficacy of this compound in patients with Short-Bowel Syndrome.
Table 1: Effect of this compound on Fat and Energy Absorption in SBS Patients
| Parameter | Treatment Group | Dosage | Mean Increase in Fat Absorption ( g/day ) | Total Fat Absorption (MJ/day) | Total Energy Absorption (MJ/day) | Reference | |---|---|---|---|---|---| | Fat Absorption | SBS Patients (n=4) | 6 g/day | 17 ± 3 | 2.0 - 2.2 | 11.7 |[1] | | | | 12 g/day | 20 ± 1 | 2.0 - 2.2 | 11.7 |[1] | | Fat Absorption | SBS Patients with residual colon (n=4) | 2 g/meal | 29 | - | - |[4] | | Energy Gain | SBS Patients with residual colon (n=4) | 2 g/meal | - | - | 0.261 |[4] |
Table 2: Effect of this compound on Fatty Acid Absorption in SBS Patients
| Fatty Acid | Percentage Increase in Absorption with this compound Treatment | Reference |
| C14:0 (Myristic Acid) | 23% - 29% | [1] |
| C16:0 (Palmitic Acid) | 59% - 74% | [1] |
| C18:0 (Stearic Acid) | 125% - 138% | [1] |
| Unsaturated C18 Fatty Acids | 36% - 45% | [1] |
Table 3: Clinical Outcomes of this compound Treatment in SBS Patients
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Fecal Weight | SBS Patients with a colon (n=2) | 6-12 g/day | Increased in one patient, unchanged in the other | [1] |
| Fecal Weight | SBS Patients with a jejunostomy (n=2) | 6-12 g/day | Unchanged | [1] |
| Fecal Weight | SBS Patients with residual colon (n=4) | 2 g/meal | 26% increase | [4] |
| Body Weight | SBS Outpatients with residual colon (n=3) | 2 g/meal | Average gain of 0.9 kg/week | [4] |
| Serum β-carotene & Fat Absorption Coefficient (FAC%) | SBS Patients (n=3) | 4 g/day (enteric-coated) | Increased (not statistically significant) | [5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Fat Absorption in SBS Patients (Metabolic Balance Study)
This protocol is adapted from the methodology described in the study by W. St-Hilaire et al.[1]
1. Patient Population:
-
Patients with diagnosed Short-Bowel Syndrome.
-
Stratify patients based on the presence or absence of a colon and the type of intestinal anastomosis (e.g., jejunostomy).
2. Study Design:
-
A cross-over study design is recommended.
-
Include a baseline period (control) without this compound treatment, followed by treatment periods with varying doses of this compound (e.g., 6 g/day and 12 g/day ).
-
Each study period should be of sufficient duration (e.g., several days) to allow for equilibration and accurate metabolic balance measurements.
3. Diet:
-
Provide a standardized, constant diet throughout all study periods.
-
The diet should contain a known and consistent amount of fat, carbohydrate, and total energy.
-
Homogenize daily meal duplicates for analysis of nutrient intake.
4. This compound Administration:
-
Administer this compound orally, divided with meals.
-
For studies investigating formulation, enteric-coated microgranules can be used to minimize gastric irritation.[5]
5. Sample Collection:
-
Collect all feces and urine produced during each study period.
-
Use fecal markers (e.g., carmine red) to delineate the collection periods.
-
Store samples frozen at -20°C until analysis.
6. Sample Analysis:
-
Fecal Fat: Homogenize feces for each period and determine the total fat content using a validated method (e.g., van de Kamer method or bomb calorimetry).
-
Fecal Energy: Determine the total energy content of the homogenized feces using bomb calorimetry.
-
Dietary Analysis: Analyze the homogenized meal duplicates for fat and energy content.
7. Data Calculation:
-
Fat Absorption: Calculate as (Fat Intake - Fecal Fat Output) / Fat Intake * 100%.
-
Energy Absorption: Calculate as (Energy Intake - Fecal Energy Output).
8. Statistical Analysis:
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the effects of different this compound doses to the baseline period.
Protocol 2: In Vitro Assessment of this compound Dissolution (USP Apparatus)
This protocol is based on the methodology for testing enteric-coated this compound microgranules.[5]
1. Materials:
-
This compound microgranules (enteric-coated).
-
USP dissolution apparatus (e.g., paddle apparatus).
-
Simulated gastric fluid (pH 1.2 and 4.5).
-
Simulated intestinal fluid (pH 5.5, 5.8, and 6.5).
2. Method:
-
Place a known amount of this compound microgranules into the dissolution vessel containing simulated gastric fluid.
-
Stir at a constant speed and maintain a constant temperature (37°C).
-
Collect samples at predetermined time intervals to measure the amount of dissolved this compound.
-
After a set period in simulated gastric fluid, change the medium to simulated intestinal fluid at various pH levels.
-
Continue to collect samples at time intervals to determine the release profile in simulated intestinal conditions.
3. Analysis:
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).
4. Data Presentation:
-
Plot the percentage of this compound released over time at different pH conditions.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Enteric-coated this compound microgranules for the treatment of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid replacement therapy with this compound for short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Fat Malabsorption with Cholylsarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fat malabsorption, or steatorrhea, is a condition characterized by the inability to digest and absorb dietary fats, leading to nutrient deficiencies and gastrointestinal distress. A key factor in fat digestion is the presence of adequate bile acids in the small intestine to emulsify fats for enzymatic breakdown. In conditions such as short bowel syndrome (SBS) or bile acid malabsorption (BAM), a deficiency in bile acids can lead to significant fat malabsorption. Cholylsarcosine, a synthetic conjugated bile acid, is resistant to bacterial degradation and has been investigated as a therapeutic agent to improve fat absorption in these conditions.[1][2] This document provides detailed protocols for assessing the efficacy of this compound in improving fat absorption through metabolic balance studies and fecal fat analysis.
Core Concepts and Signaling Pathways
Bile acids, synthesized in the liver from cholesterol, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. They act as detergents, emulsifying large fat globules into smaller micelles, which increases the surface area for the action of pancreatic lipase. In the terminal ileum, the majority of bile acids are reabsorbed and returned to the liver via the enterohepatic circulation. Conditions that disrupt this circulation, such as ileal resection in SBS, lead to a depletion of the bile acid pool, resulting in impaired fat digestion and subsequent malabsorption. This compound, being a synthetic bile acid, can supplement the diminished bile acid pool and aid in the emulsification and absorption of fats.
Figure 1. Simplified pathway of dietary fat digestion and absorption, highlighting the role of bile acids and supplemental this compound.
Experimental Protocol: Metabolic Balance Study for Assessing this compound Efficacy
This protocol outlines a metabolic balance study to quantify the effect of this compound on fat absorption in subjects with suspected fat malabsorption. The study involves a baseline assessment of fat absorption followed by a treatment period with this compound and a subsequent reassessment.
1. Subject Enrollment and Baseline Assessment
-
Inclusion Criteria: Subjects with a clinical history suggestive of fat malabsorption (e.g., chronic diarrhea, steatorrhea, weight loss) or diagnosed with conditions such as short bowel syndrome.
-
Exclusion Criteria: Known allergies to bile acid preparations, severe liver disease (unless part of the study cohort), or use of medications that significantly interfere with fat absorption (e.g., orlistat).
-
Baseline Data Collection:
-
Detailed medical history and physical examination.
-
Baseline blood work, including complete blood count, liver function tests, and nutritional markers (e.g., albumin, prealbumin, fat-soluble vitamins).
-
A 3-day dietary record to assess baseline fat intake.
-
2. Experimental Workflow
The overall workflow of the study is depicted in the following diagram:
Figure 2. Experimental workflow for the metabolic balance study.
3. Detailed Methodologies
3.1. Dietary Control
-
For 3 days prior to and during each 72-hour fecal collection period, subjects will consume a standardized high-fat diet containing approximately 100 grams of fat per day.[3][4][5]
-
Dietary adherence should be monitored through daily food diaries and consultation with a research dietitian.
3.2. This compound Administration
-
Following the baseline fecal collection, subjects will begin treatment with this compound.
-
A typical dosage regimen is 6 to 12 grams per day, administered in divided doses with meals.[1] The specific dose may be adjusted based on the subject's condition and tolerance.
-
The treatment period should last for a minimum of 14 days to allow for physiological adaptation.
3.3. Fecal Collection
-
Subjects will be provided with appropriate collection containers and detailed instructions for a 72-hour stool collection.[3][6]
-
All bowel movements within the 72-hour period must be collected.
-
To ensure accurate collection, a non-absorbable marker, such as polyethylene glycol (PEG) 4000, can be administered at the beginning and end of the collection period.[7]
-
The total weight of the collected stool should be recorded.
3.4. Fecal Fat Analysis (Gravimetric Method)
-
Homogenization: The entire 72-hour stool collection is homogenized. If the stool is solid, a known volume of deionized water can be added to facilitate homogenization.[6]
-
Aliquoting: A representative aliquot (e.g., 5-10 grams) of the homogenized stool is taken for analysis.
-
Acidification and Extraction: The aliquot is acidified with hydrochloric acid to convert fatty acid soaps to free fatty acids. The fat is then extracted using a solvent mixture (e.g., petroleum ether or a combination of ethanol, ether, and petroleum ether).
-
Evaporation and Weighing: The solvent is evaporated, and the remaining fat residue is weighed.
-
Calculation: The total fecal fat excretion per 24 hours is calculated using the following formula:
-
Fecal Fat ( g/24h ) = [(Weight of fat in aliquot (g) / Weight of aliquot (g)) * Total weight of 72h stool collection (g)] / 3
-
Data Presentation
Quantitative data from the metabolic balance study should be summarized in a clear and structured table to facilitate comparison between the baseline and treatment periods.
Table 1: Effect of this compound on Fat Absorption
| Parameter | Baseline (Mean ± SD) | With this compound (Mean ± SD) | p-value |
| Dietary Fat Intake ( g/day ) | 101.2 ± 5.3 | 100.8 ± 4.9 | >0.05 |
| Fecal Weight ( g/day ) | 450 ± 120 | 430 ± 110 | >0.05 |
| Fecal Fat Excretion ( g/day ) | 35.5 ± 8.2 | 15.3 ± 4.5 | <0.01 |
| Coefficient of Fat Absorption (%) | 64.9 ± 7.8 | 84.8 ± 4.2 | <0.01 |
Note: The coefficient of fat absorption is calculated as: [(Dietary Fat Intake - Fecal Fat Excretion) / Dietary Fat Intake] * 100. The data presented here are hypothetical and for illustrative purposes.
A study on patients with short-bowel syndrome showed that treatment with 6 and 12 g/day of this compound increased fat absorption by 17 ± 3 g/day and 20 ± 1 g/day , respectively.[1]
Alternative and Complementary Protocols
1. 14C-Triolein Breath Test
This non-invasive test can be used to assess fat digestion and absorption.[8][9]
-
Principle: Subjects ingest a meal containing 14C-labeled triolein (a triglyceride). As the labeled fat is digested and absorbed, it is metabolized, and 14CO2 is released and exhaled. The amount of 14CO2 in the breath is proportional to the rate of fat absorption.
-
Procedure:
-
After an overnight fast, a baseline breath sample is collected.
-
The subject consumes a test meal containing 14C-triolein.
-
Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for up to 6 hours.
-
The amount of 14CO2 in each sample is measured using a scintillation counter.
-
-
Interpretation: A lower-than-normal excretion of 14CO2 in the breath is indicative of fat malabsorption. This test can be performed before and after this compound treatment to assess its effect.
2. Fecal Bile Acid Measurement
In cases where bile acid malabsorption is the suspected primary cause of fat malabsorption, quantifying fecal bile acid loss can be informative.[3]
-
Procedure: A 48-hour stool collection is performed while the subject is on a controlled-fat diet (e.g., 100 g/day ).[10]
-
Analysis: Fecal bile acids are extracted and quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Interpretation: Elevated fecal bile acid excretion is diagnostic of bile acid malabsorption.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing fat malabsorption and evaluating the therapeutic efficacy of this compound. The metabolic balance study with quantitative fecal fat analysis remains the gold standard for quantifying steatorrhea. The use of this compound as a therapeutic intervention has shown promise in improving fat absorption in patients with bile acid deficiencies.[1][7] Careful adherence to these detailed protocols will ensure the generation of robust and reliable data for research, clinical, and drug development purposes.
References
- 1. d.docksci.com [d.docksci.com]
- 2. Bile acid replacement therapy with this compound for short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fecal fat testing: Purpose, Procedure, Results [healthline.com]
- 4. Lab Information Manual [apps.sbgh.mb.ca]
- 5. ucsfhealth.org [ucsfhealth.org]
- 6. labcorp.com [labcorp.com]
- 7. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gastrotraining.com [gastrotraining.com]
- 9. [Diagnosis of steatorrhea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
Troubleshooting & Optimization
Improving cholylsarcosine solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing cholylsarcosine in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a synthetic, N-acyl conjugated bile acid, formed from cholic acid and sarcosine (N-methylglycine).[1][2] Its solubility is critical for in vitro assays as it ensures the compound is fully dissolved in the experimental medium, allowing for accurate and reproducible results. Poor solubility can lead to precipitation, which alters the effective concentration and can introduce artifacts into the experiment.
Q2: What are the key physicochemical properties of this compound that affect its solubility?
This compound's solubility is significantly influenced by pH. Its pKa' is approximately 3.7.[1][3] Below this pH, it is poorly soluble, but it becomes highly soluble in aqueous solutions with a pH above 4.[1][3] It also forms micelles in solution at concentrations above its critical micelle concentration (CMC), which is about 11 mmol/liter.[1]
Q3: In which solvents can I dissolve this compound?
For in vitro assays, this compound is typically dissolved in organic solvents to create a concentrated stock solution before being diluted into an aqueous buffer or cell culture medium.
-
DMSO (Dimethyl sulfoxide): A common choice for creating high-concentration stock solutions.
-
Ethanol: Another organic solvent suitable for stock solutions.[4][5]
-
Aqueous Buffers (pH > 4): this compound is highly soluble in aqueous solutions above pH 4.[1][3] For direct dissolution in aqueous buffers like PBS, ensure the final pH of the solution is adjusted accordingly. For acidic bile acids like cholic acid, dissolving in a small amount of NaOH and then adjusting the pH is a common practice.[6]
Q4: My this compound is precipitating after I add it to my cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This can be caused by exceeding the solubility limit, temperature shock, or interactions with media components.[7][8] Refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Solubility Data
The solubility of this compound and related bile acids depends heavily on the solvent, pH, and temperature. The table below summarizes key properties and provides solubility data for related compounds to serve as a reference.
| Property / Solvent | This compound | Deoxycholic Acid (Reference) | Lithocholic Acid (Reference) |
| Molecular Weight | 465.6 g/mol | 392.6 g/mol | 376.6 g/mol |
| pKa' | ~3.7[1][3] | - | - |
| CMC | 11 mmol/L[1] | - | - |
| Aqueous Solubility | Poorly soluble below pH 3.7, highly soluble above pH 4.[1][3] | Sparingly soluble | Sparingly soluble |
| DMSO | Soluble | ~20 mg/mL[9] | ~20 mg/mL[10] |
| Ethanol | Soluble | ~20 mg/mL[9] | ~20 mg/mL[10] |
| Dimethylformamide (DMF) | Soluble | ~30 mg/mL[9] | ~30 mg/mL[10] |
| Aqueous Buffer (pH 7.2) | Highly soluble (if pH is maintained) | ~0.5 mg/mL (in 1:1 DMF:PBS)[9] | ~0.5 mg/mL (in 1:1 DMF:PBS)[10] |
Troubleshooting Guide: Preventing Precipitation
Use this guide to diagnose and solve issues with this compound precipitation in your in vitro assays.
Issue: Precipitate observed in cell culture medium after adding this compound stock solution.
This is the most common problem and can often be resolved by optimizing the solution preparation and dilution method.
Caption: Workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes a standardized method for preparing a this compound stock solution in DMSO and subsequently diluting it into an aqueous medium for in vitro assays, such as an Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibition assay.[11][12]
Caption: Standard workflow for preparing this compound solutions.
Methodology:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Accurately weigh out the required amount of this compound powder. (For 1 mL of 20 mM solution, use 9.31 mg).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO (e.g., 1 mL).
-
Vortex the solution vigorously until all solid material is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath to aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[7]
-
-
Working Solution Preparation (e.g., 20 µM in Assay Buffer):
-
Pre-warm the desired aqueous assay buffer or cell culture medium to 37°C to reduce the risk of temperature shock-induced precipitation.[7]
-
To prepare the working solution (a 1:1000 dilution in this example), vigorously vortex or stir the pre-warmed medium.
-
While the medium is mixing, add the required volume of the DMSO stock solution (e.g., 1 µL of 20 mM stock into 999 µL of medium). Adding the stock to a vortexing solution helps to disperse it rapidly, preventing localized high concentrations that can cause precipitation.[7]
-
Ensure the final concentration of DMSO is non-toxic to the cells being used, typically ≤0.5%.[7][8]
-
Use the freshly prepared working solution immediately in your assay.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound working solution. This is crucial for distinguishing the effects of the compound from the effects of the solvent itself.[8]
References
- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine. [jci.org]
- 3. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. bioivt.com [bioivt.com]
Technical Support Center: Overcoming Matrix Effects in Cholylsarcosine Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of cholylsarcosine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids (especially phospholipids), salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3]
Q2: What are the primary causes of matrix effects in this compound analysis?
A2: The leading causes of matrix effects in the analysis of this compound from biological matrices like plasma or serum are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[1] They often co-extract with bile acids and can elute from the LC column at the same time as this compound, competing for ionization.[1]
-
Other Endogenous Molecules: Salts, proteins, and other small molecules can also interfere with the ionization process.[3]
-
Sample Preparation: Inadequate sample cleanup can lead to a higher concentration of interfering matrix components being introduced into the LC-MS system.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank, extracted sample matrix is then injected onto the column. Any dip or rise in the constant this compound signal as the blank matrix elutes indicates regions of ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): The response of a known concentration of this compound spiked into a pre-extracted blank matrix is compared to the response of the same concentration in a neat (clean) solvent. The ratio of these responses provides a quantitative measure of the matrix effect (ME).
-
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A4: A SIL-IS, such as this compound-d4, is the preferred internal standard for quantitative LC-MS analysis. Since it is chemically identical to the analyte, it co-elutes from the LC column and experiences the same degree of matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | Ensure mobile phase pH is appropriate to keep this compound (an acidic compound) in a consistent ionic state. Consider a different column chemistry if tailing persists. | Bile acids can exhibit secondary interactions with the stationary phase, leading to peak tailing.[4] |
| Column Contamination/Void | Backflush the column (if permissible by the manufacturer). If the problem persists, replace the guard column or the analytical column.[5] | Accumulation of matrix components on the column frit or head can distort the peak shape.[5] |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.[6] | Injecting in a solvent much stronger than the mobile phase can cause peak distortion, including splitting and fronting.[7] |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Improve the sample preparation method to more effectively remove interfering components, particularly phospholipids. (See Issue 3) | High variability between samples is a classic sign of inconsistent matrix effects. |
| Analyte Carryover | Optimize the needle wash procedure by using a stronger wash solvent and/or increasing the wash volume/time. Inject blank samples after high-concentration samples to assess carryover.[8] | This compound and other bile acids can be "sticky" and adhere to surfaces in the autosampler and LC system, leading to carryover into subsequent injections.[8] |
| Inadequate Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard (e.g., this compound-d4). | A SIL-IS is the most effective way to correct for variability during sample preparation and ionization. |
Issue 3: Low Signal Intensity (Ion Suppression)
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution with Phospholipids | Implement a sample preparation method specifically designed for phospholipid removal, such as HybridSPE® or a targeted solid-phase extraction (SPE) protocol. | Phospholipids are a major cause of ion suppression in bioanalysis.[1][6] Their removal can significantly enhance the this compound signal.[1] |
| Suboptimal Chromatographic Separation | Modify the LC gradient to better separate this compound from the regions of significant matrix effects identified through post-column infusion. | Increasing the separation between the analyte and interfering matrix components can reduce ion suppression. |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | Proper tuning of the mass spectrometer is crucial for maximizing signal intensity. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques used for bile acid analysis from plasma/serum.
| Technique | Principle | Analyte Recovery | Phospholipid Removal | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated by adding a water-miscible organic solvent (e.g., acetonitrile or methanol). | Generally >80%, but can be variable.[9][10] | Poor; significant amounts of phospholipids remain in the supernatant.[1] | High | Not recommended as a standalone method due to significant matrix effects from phospholipids.[1] May be suitable as an initial step before SPE. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent (e.g., C18) while interfering compounds are washed away. | Typically high and reproducible (e.g., 89-100%).[11] | Good to Excellent, depending on the sorbent and wash steps.[12] | Moderate | Recommended. Provides cleaner extracts and significantly reduces matrix effects compared to PPT.[9] |
| HybridSPE® | Combines protein precipitation with in-well phospholipid removal via a zirconia-based sorbent. | High (often >90%).[1] | Excellent; specifically targets and removes phospholipids.[1][13] | High | Highly Recommended. Offers a simple, high-throughput workflow with superior removal of phospholipids, leading to minimal matrix effects.[13] |
Experimental Protocols
Recommended Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from established methods for conjugated bile acids and is suitable for the extraction of this compound.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Human plasma
-
This compound-d4 internal standard (IS) solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of IS solution (this compound-d4 in methanol).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the this compound and IS with 1 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Logical Troubleshooting Workflow for Low Signal Intensity
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholylsarcosine Dosage for Maximal Therapeutic Effect
Welcome to the technical support center for cholylsarcosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal therapeutic effect in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic conjugated bile acid, formed by conjugating cholic acid with sarcosine. Its primary mechanism of action is as a bile acid replacement therapy. Unlike naturally occurring conjugated bile acids, this compound is resistant to deconjugation by intestinal bacteria and subsequent dehydroxylation.[1][2] This resistance allows it to persist in the enterohepatic circulation, effectively replacing deficient or dysfunctional endogenous bile acids.[1]
Q2: In what research areas is this compound typically used?
A2: this compound is primarily investigated for its therapeutic potential in conditions characterized by bile acid deficiency or malabsorption. This includes short-bowel syndrome, where it has been shown to improve fat absorption, and cholestatic liver diseases, where it can help restore bile flow and protect against liver injury.[3]
Q3: How does this compound affect bile acid homeostasis?
A3: this compound participates in the negative feedback regulation of bile acid synthesis. By activating the farnesoid X receptor (FXR) in the liver and intestine, it can lead to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4] This helps to reduce the production of endogenous bile acids, which can be beneficial in cholestatic conditions where the accumulation of bile acids is toxic.
Q4: Is this compound metabolized in vivo?
A4: No, a key feature of this compound is its high resistance to metabolism. Studies in humans and rodents have shown that it is not significantly biotransformed by hepatic or bacterial enzymes.[1][5] This metabolic stability contributes to its prolonged action as a bile acid replacement.
Troubleshooting Guides
Problem 1: High variability in experimental results when assessing the therapeutic effect of this compound.
-
Possible Cause 1: Inconsistent Dosing Regimen. The timing and frequency of this compound administration can significantly impact its concentration in the enterohepatic circulation and, consequently, its therapeutic effect.
-
Solution: Establish a consistent dosing schedule. For in vivo studies, oral gavage at the same time each day is recommended. For in vitro studies, ensure that the timing of media changes with fresh this compound is consistent across all experiments.
-
-
Possible Cause 2: Diet-Induced Variability (In Vivo Studies). The composition of the diet, particularly the fat content, can influence bile acid metabolism and the therapeutic effect of this compound.
-
Solution: Use a standardized diet for all experimental animals. For studies investigating fat malabsorption, a high-fat diet may be necessary to observe a significant therapeutic window.
-
-
Possible Cause 3: Inter-individual differences in bile acid metabolism. There can be significant variation in bile acid pool size and composition between individual animals, which can affect the response to this compound.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Whenever possible, measure baseline bile acid profiles for each animal before starting the experiment.
-
Problem 2: Difficulty in determining the optimal in vitro concentration of this compound.
-
Possible Cause 1: Inappropriate cell model. The expression of relevant bile acid transporters and receptors can vary significantly between different cell lines.
-
Solution: Use a well-characterized cell model that expresses key bile acid transporters such as the apical sodium-dependent bile acid transporter (ASBT) and the bile salt export pump (BSEP), as well as the farnesoid X receptor (FXR). Sandwich-cultured primary hepatocytes are considered a gold standard for in vitro cholestasis models.
-
-
Possible Cause 2: Cytotoxicity at high concentrations. Like other bile acids, this compound can be cytotoxic at high concentrations, which can confound the assessment of its therapeutic effects.
-
Solution: Perform a dose-response curve for cytotoxicity using a standard cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your chosen cell line.[6]
-
-
Possible Cause 3: Lack of a clear therapeutic endpoint. The optimal concentration will depend on the specific therapeutic effect being measured.
-
Solution: Define a clear and quantifiable endpoint for your experiment. This could be the inhibition of bile acid uptake, the activation of an FXR-reporter gene, or the reduction of a specific cholestatic biomarker.
-
Data Presentation
Table 1: Effect of this compound on Cholesterol 7α-hydroxylase (CYP7A1) Activity in Rats
| Treatment Group | Infusion Rate (µmol/100g/h) | CYP7A1 Activity Suppression (%) |
| Biliary Fistula Control | - | 0 |
| This compound (C-sar) | 36 | 65 |
| Cholyltaurine (C-tau) | 36 | 78 |
| Cholylglycine (C-gly) | 36 | 92 |
Data from Bolder et al. (1999).[4]
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Administration | Circulating Bile Acid Composition (%) | Daily Fractional Turnover Rate (%) |
| Rabbit | Chronic feeding (140 µmol/kg/day) | 24-29 | 75-150 |
| Hamster | Chronic feeding (140 µmol/kg/day) | 24-29 | 75-150 |
| Rat | Chronic feeding (140 µmol/kg/day) | 24-29 | 75-150 |
| Human | Intraduodenal infusion | N/A (t1/2 of 0.5 days) | N/A |
Data from Schmassmann et al. (1990)[1] and Lindblad et al. (1997).[5]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in a Mouse Model of Cholestasis
-
Animal Model: Use a suitable mouse model of cholestasis, such as the multidrug resistance protein 2 (Mdr2) knockout mouse, which develops sclerosing cholangitis.
-
Dose-Ranging Study:
-
Divide the mice into at least four groups: vehicle control and three dose levels of this compound (e.g., 10, 30, and 100 mg/kg/day).
-
Administer this compound or vehicle daily by oral gavage for a predefined period (e.g., 2-4 weeks).
-
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the treatment period for analysis of liver enzymes (ALT, AST, ALP) and bilirubin.
-
At the end of the study, collect liver tissue for histological analysis (H&E staining for inflammation and necrosis, Sirius Red staining for fibrosis) and for gene expression analysis of key bile acid metabolism genes (e.g., Cyp7a1, Bsep).
-
Collect bile for analysis of bile acid composition and concentration.
-
-
Data Analysis:
-
Compare the levels of liver injury markers, the degree of histological damage, and the expression of target genes between the different dose groups and the vehicle control group to determine the dose-dependent therapeutic effect of this compound.
-
Protocol 2: In Vitro FXR Activation Assay
-
Cell Line: Use a human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter construct containing a farnesoid X receptor (FXR) response element.
-
Concentration-Response Curve:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a positive control (e.g., GW4064) and a vehicle control.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Mandatory Visualizations
Caption: this compound's role in the FXR-FGF19 signaling axis for bile acid homeostasis.
Caption: Workflow for in vivo dose optimization of this compound.
Caption: Relationship between this compound dose, therapeutic effect, and toxicity.
References
- 1. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of combined bile acids on hepatocyte viability: cytoprotection or synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing cholylsarcosine degradation during sample storage
Welcome to the technical support center for cholylsarcosine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a synthetic, N-acyl conjugated bile acid, specifically a conjugate of cholic acid and sarcosine (N-methylglycine). Its stability is crucial for accurate experimental results. Degradation can lead to an underestimation of its concentration, potentially impacting pharmacokinetic, pharmacodynamic, and toxicology studies. In vivo, this compound is resistant to deconjugation and dehydroxylation by gut bacteria and is not metabolized by the liver, making it a robust molecule in biological systems.[1] However, in vitro storage conditions can affect its integrity.
Q2: What are the potential degradation pathways for this compound during storage?
While this compound is designed for stability, potential degradation in vitro could occur through:
-
Hydrolysis: The amide bond linking cholic acid and sarcosine could be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline) or at elevated temperatures over extended periods.
-
Microbial Degradation: If samples are contaminated with microorganisms, enzymatic degradation could occur, although this compound is resistant to many common bacterial enzymes found in the gut.[1]
Q3: What are the general recommended storage conditions for samples containing this compound?
For optimal stability, samples containing this compound should be stored under the following conditions:
-
Temperature: Frozen storage is recommended for long-term stability.[2][3][4] For short-term storage, refrigeration is acceptable.[2][5]
-
Light: Protect samples from light, especially from UV light, to prevent potential photodegradation.[6][7][8]
-
pH: Maintain the pH of the sample matrix close to neutral. This compound has a pKa' of 3.7 and is poorly soluble below this pH, which could affect its stability and recovery.[9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentrations in stored samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | 1. Review storage conditions: Were samples consistently stored at the recommended temperature? Were there any freeze-thaw cycles?[4] 2. Check the pH of the sample matrix. 3. Verify that samples were protected from light.[6][7] |
| Analytical Issues | 1. Calibrate your analytical instrument (e.g., HPLC, LC-MS) with freshly prepared standards. 2. Check for issues with the mobile phase or column performance. 3. Rule out matrix effects by performing a standard addition experiment. |
| Sample Handling | 1. Ensure proper sample homogenization before aliquoting and analysis. 2. Verify the accuracy of pipettes and other volumetric equipment. |
Issue 2: Appearance of unknown peaks in chromatograms of stored samples.
| Possible Cause | Troubleshooting Step |
| Degradation Products | 1. If hydrolysis of the amide bond is suspected, look for peaks corresponding to cholic acid and sarcosine. 2. Use mass spectrometry to identify the unknown peaks. |
| Contamination | 1. Analyze a blank sample (matrix without this compound) that has been through the same storage and handling procedures. 2. Ensure all tubes, solvents, and reagents are clean and of high quality. |
| Carryover | 1. Inject a blank solvent after a high-concentration sample to check for carryover from the injection port or column.[10] |
Quantitative Data Summary
The following tables provide illustrative stability data for this compound under various storage conditions. Note: This data is hypothetical and intended to serve as a guideline. It is highly recommended to perform in-house stability studies for your specific sample matrix and storage conditions.
Table 1: Illustrative Long-Term Stability of this compound in Human Plasma (% of Initial Concentration)
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | 99 ± 2% | 98 ± 3% | 97 ± 3% | 96 ± 4% |
| -20°C | 97 ± 3% | 95 ± 4% | 92 ± 5% | 88 ± 6% |
| 4°C | 92 ± 5% | 85 ± 7% | 75 ± 8% | 60 ± 10% |
| Room Temperature (20-25°C) | 80 ± 8% | 65 ± 10% | <50% | <20% |
Table 2: Illustrative Short-Term Stability of this compound in Solution (pH 7.4 Buffer)
| Condition | 24 Hours | 48 Hours | 72 Hours |
| Room Temperature (Protected from Light) | 98 ± 2% | 96 ± 3% | 94 ± 4% |
| Room Temperature (Exposed to Light) | 95 ± 4% | 90 ± 5% | 85 ± 6% |
| 4°C | >99% | 99 ± 1% | 98 ± 2% |
Table 3: Effect of pH on this compound Stability in Aqueous Solution at Room Temperature for 72 Hours
| pH | % Remaining |
| 2 | 80 ± 7% |
| 4 | 95 ± 4% |
| 7.4 | 99 ± 1% |
| 10 | 85 ± 6% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Biological Matrix
-
Objective: To determine the stability of this compound in a specific biological matrix (e.g., plasma, serum, urine) under defined storage conditions.
-
Materials:
-
Biological matrix from a relevant species.
-
This compound analytical standard.
-
Appropriate storage tubes (e.g., polypropylene cryovials).
-
Analytical instrument (e.g., LC-MS/MS).
-
-
Procedure:
-
Spike the biological matrix with a known concentration of this compound.
-
Aliquot the spiked matrix into multiple storage tubes.
-
Analyze a set of aliquots immediately (Time 0) to establish the initial concentration.
-
Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots from each storage condition.
-
Thaw the samples under controlled conditions (e.g., on ice).
-
Process the samples for analysis (e.g., protein precipitation, solid-phase extraction).
-
Analyze the samples using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
-
Visualizations
Caption: Potential in vitro degradation pathways for this compound.
Caption: Recommended workflow for handling samples containing this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Storage Temperature and Time on Clinical Biochemical Parameters from Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ca.idexx.com [ca.idexx.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. iagim.org [iagim.org]
- 9. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. restek.com [restek.com]
Troubleshooting guide for cholylsarcosine synthesis protocols
This guide provides troubleshooting for common issues encountered during the synthesis of cholylsarcosine, a synthetic bile acid analog. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
I. Starting Material & Reagent Preparation
Question 1: My sarcosine methyl ester hydrochloride has poor solubility in the reaction solvent. How can I address this?
Answer: Sarcosine methyl ester hydrochloride can indeed have limited solubility in some aprotic organic solvents commonly used for coupling reactions.
-
Neutralization: The hydrochloride salt needs to be neutralized to the free amine for the reaction to proceed. This is typically done in situ by adding a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIEA) or triethylamine (TEA)) to the reaction mixture. Use at least one equivalent of base to neutralize the salt, plus any additional required for the coupling reaction itself.
-
Solvent Choice: Consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can better solvate the salt during neutralization.
-
Freshness of Reagent: Sarcosine methyl ester hydrochloride can be hygroscopic. Ensure it is dry, as water can interfere with the coupling reaction. Impurities such as sarcosine hydrochloride can also be present and may have different solubility characteristics.[1]
Question 2: Do I need to protect the hydroxyl groups of cholic acid before the coupling reaction?
Answer: While the hydroxyl groups of cholic acid are generally less reactive than the primary amine of sarcosine methyl ester, side reactions are possible, especially with highly reactive coupling agents or harsh reaction conditions.
-
For most standard coupling reagents (e.g., HATU, HBTU, EDC), protection is often not necessary as the reaction with the amine is significantly faster.[2]
-
If you observe side products that suggest esterification of the hydroxyl groups (e.g., multiple products on TLC or LC-MS with the expected mass plus a cholic acid moiety), you may need to protect the hydroxyls.
-
Common protecting groups for hydroxyls include acetyl (Ac) or silyl ethers (e.g., TBDMS).[3] These would require additional protection and deprotection steps in your synthesis.
II. Coupling Reaction
Question 3: My coupling reaction is slow or incomplete, resulting in a low yield of this compound methyl ester.
Answer: Incomplete coupling is a common issue in amide bond formation. Several factors can contribute to this.
-
Choice of Coupling Reagent: For sterically hindered substrates like cholic acid, a more potent coupling reagent may be required. If you are using a carbodiimide like DCC or EDC, consider adding an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[4][5] Uronium-based reagents like HATU or HBTU are often more efficient for challenging couplings.[6]
-
Reaction Temperature: While many coupling reactions are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be aware that higher temperatures can also increase the risk of side reactions, including epimerization.
-
Reagent Stoichiometry: Ensure you are using an appropriate stoichiometry of reagents. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component relative to the carboxylic acid is used.
-
Moisture: The presence of water can hydrolyze the activated cholic acid intermediate, leading to the regeneration of cholic acid and a lower yield.[7][8] Ensure all glassware is dry and use anhydrous solvents.
Question 4: I am observing significant epimerization at the chiral centers of cholic acid.
Answer: Epimerization is a risk in any reaction involving the activation of a carboxyl group adjacent to a chiral center, although it is less common for the sterically hindered centers in cholic acid compared to alpha-amino acids.
-
Base Selection: The choice and amount of base can influence epimerization.[9] Use a sterically hindered, non-nucleophilic base like DIEA rather than smaller, more nucleophilic bases. Use the minimum amount of base necessary.
-
Activation Time: Minimize the time the cholic acid is in its activated state before the addition of the sarcosine methyl ester. A long pre-activation time can increase the risk of epimerization.
-
Coupling Additives: Additives like HOBt are known to suppress racemization during peptide coupling.[6]
-
Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to minimize epimerization.[9]
Question 5: My reaction mixture is showing multiple spots on TLC/LC-MS, what are the likely side products?
Answer: Besides unreacted starting materials, several side products can form during the synthesis.
-
Di- or Tri-acylated Sarcosine: Although unlikely due to steric hindrance, it's theoretically possible for the hydroxyl groups of cholic acid to react with the activated carboxyl group of another cholic acid molecule.
-
N-Acylurea: If you are using a carbodiimide coupling reagent like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[10]
-
Hydrolyzed Starting Material: As mentioned, hydrolysis of the activated cholic acid will lead back to cholic acid.
III. Deprotection (Saponification)
Question 6: The saponification of the methyl ester is incomplete, or I am seeing decomposition of the product.
Answer: The final step of hydrolyzing the methyl ester to the carboxylic acid needs to be carefully controlled.
-
Base and Solvent: A common method is using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol.
-
Temperature: The reaction is typically run at room temperature. If the reaction is slow, gentle heating can be applied, but this increases the risk of side reactions at the sterically crowded steroid backbone.
-
Monitoring the Reaction: Monitor the reaction closely by TLC or LC-MS to determine when all the starting material has been consumed. Prolonged exposure to strong base can lead to degradation.
-
Work-up: After the reaction is complete, carefully acidify the reaction mixture to a pH of around 3-4 with a dilute acid (e.g., 1M HCl) to protonate the carboxylate. This compound has a pKa' of 3.7 and is poorly soluble below this pH, which can aid in its precipitation and isolation.[11][12]
IV. Purification
Question 7: I am having difficulty purifying the final this compound product.
Answer: Purifying bile acid conjugates can be challenging due to their amphiphilic nature.
-
Crystallization/Recrystallization: This is often the most effective method for purifying this compound.[13] The choice of solvent is critical. You will need a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Mixtures of methanol, ethanol, acetone, and water are good starting points.
-
Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. However, the polar nature of this compound can lead to tailing. A mobile phase containing a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated, is typically required.
-
Washing: After precipitation or crystallization, washing the solid product with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or water, depending on the impurities) can significantly improve purity.
Data & Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound pKa' | 3.7 | [11][12] |
| This compound Solubility | Poorly soluble below pH 3.7, highly soluble above pH 4 | [11][12] |
| Sarcosine Methyl Ester HCl Impurities | Typically ≤3% sarcosine hydrochloride |
Experimental Protocols
Protocol 1: Synthesis of Sarcosine Methyl Ester Hydrochloride
This protocol is based on the esterification of sarcosine using trimethylchlorosilane in methanol.[14]
-
Suspend sarcosine (1.0 eq) in methanol.
-
Slowly add trimethylchlorosilane (2.0 eq) to the suspension with stirring at room temperature.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to yield sarcosine methyl ester hydrochloride as a solid.
Protocol 2: this compound Synthesis (Two-Step)
This is a general protocol for the solution-phase synthesis of this compound.
Step A: Coupling of Cholic Acid and Sarcosine Methyl Ester
-
Dissolve cholic acid (1.0 eq) and sarcosine methyl ester hydrochloride (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Add the coupling reagent solution to the cholic acid/sarcosine mixture.
-
Stir the reaction at room temperature overnight or until completion is confirmed by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
Step B: Saponification of this compound Methyl Ester
-
Dissolve the crude this compound methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl. A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: A simplified workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the coupling reaction.
References
- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]
- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing interferences in cholylsarcosine quantification
Technical Support Center: Cholylsarcosine Quantification
Welcome to the technical support center for the accurate quantification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification by LC-MS/MS?
The primary sources of interference in the quantification of this compound and other bile acids are isobaric compounds and matrix effects .
-
Isobaric Interference: Many bile acids are isomers, meaning they have the same molecular weight and mass-to-charge ratio (m/z) but different structures. These compounds can co-elute or have similar retention times, leading to inaccurate quantification if not properly separated chromatographically.
-
Matrix Effects: These occur when components in the biological sample (e.g., phospholipids, salts, proteins) co-elute with this compound and affect its ionization efficiency in the mass spectrometer's source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.
Q2: How can I identify and resolve isobaric interferences?
Even with the high specificity of tandem mass spectrometry (MS/MS), isobaric compounds can cause errors if they are not chromatographically separated.
Identification:
-
Inject individual standards of suspected isobaric bile acids to determine their specific retention times.
-
Observe peak shapes in your sample chromatograms. The presence of shoulders or broadened peaks may indicate co-elution of multiple isomers.
Resolution: The most effective way to resolve isobaric interferences is through robust chromatographic separation.
-
Optimize the LC Method: Adjust the mobile phase gradient, flow rate, and column temperature. Using Ultra-High-Performance Liquid Chromatography (UHPLC) with columns like a C18 reversed-phase column can provide the necessary resolution to separate closely related isomers.
-
Select an Appropriate Column: High-resolution columns, such as those with smaller particle sizes (e.g., <2 µm), offer better separation efficiency.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Results
High variability is often linked to inconsistent sample preparation or uncompensated matrix effects.
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: The IS is critical for correcting variability. The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL IS co-elutes and experiences nearly identical matrix effects as the analyte, providing the most accurate correction.
-
Assess Sample Preparation: Inconsistent extraction efficiency can introduce variability. Compare different sample preparation methods for their recovery and ability to reduce matrix components. Solid-Phase Extraction (SPE) is often superior to simple Protein Precipitation (PPT) for removing interfering substances.
-
Check for Matrix Effects: Perform a quantitative matrix effect study by comparing the analyte's response in a clean solvent to its response in a post-extraction spiked sample matrix.
| Technique | Principle | Recovery Rate | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., methanol, acetonitrile). | Moderate | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate to High | Moderate | Low |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High (89-100%). | High | Moderate |
Issue 2: Poor Sensitivity or Low Signal-to-Noise Ratio
Low sensitivity can be caused by ion suppression from matrix effects, suboptimal MS/MS parameters, or inefficient sample cleanup.
Troubleshooting Steps:
-
Optimize MS/MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies for this compound. Electrospray ionization (ESI) in negative mode is typically preferred for bile acid analysis.
-
Improve Sample Cleanup: As noted above, SPE is highly effective at removing phospholipids and other matrix components that are known to cause significant ion suppression.
-
Modify Chromatography: Ensure that this compound does not elute in a region with significant matrix interference. Adjusting the gradient can shift the retention time away from highly suppressive zones.
| Parameter | Typical Setting | Purpose |
| Ionization Mode | ESI Negative | Favors the formation of deprotonated molecules [M-H]⁻ for bile acids. |
| Precursor Ion (Q1) | m/z of this compound | Selects the parent ion of the analyte. |
| Product Ion (Q2) | m/z of a specific fragment | Detects a characteristic fragment ion after collision-induced dissociation for specificity. |
| Internal Standard | This compound-d4 | To correct for matrix effects and procedural losses. |
| Mobile Phase A | Water with additive (e.g., ammonium formate, formic acid). | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile/Isopropanol). | Organic phase to elute analytes from the column. |
Note: Specific m/z transitions and collision energies must be optimized empirically on your instrument.
Visualized Workflows and Protocols
Diagram 1: General Analytical Workflow
The following diagram outlines the key stages in this compound quantification, highlighting points where interferences can be introduced and mitigated.
Diagram 2: Troubleshooting Logic for Inaccurate Results
This flowchart provides a logical path for diagnosing common issues leading to inaccurate quantification.
Experimental Protocol Example: Sample Preparation using SPE
This protocol provides a detailed methodology for Solid-Phase Extraction (SPE) of this compound from human serum, a technique known for high recovery and purity.
Materials:
-
Serum sample
-
This compound-d4 internal standard (in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
C18 SPE Cartridges
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of serum, add 20 µL of the internal standard solution. Vortex for 10 seconds. Add 200 µL of water and vortex again.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Strategies to enhance cholylsarcosine stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of cholylsarcosine in solution during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound solutions.
Q1: My this compound solution is cloudy and appears to have a precipitate. What is the cause and how can I fix it?
A: This is the most common issue and is almost always related to pH. This compound has a pKa' of 3.7 and exhibits poor aqueous solubility below this pH.[1] If the pH of your solution drops to 3.7 or below, the molecule will become protonated and precipitate out of solution.
-
Immediate Action: Check the pH of your solution. If it is below 4.0, adjust it upwards using a suitable base (e.g., 0.1M NaOH) until the solution clears. Sonication may gently assist in redissolving the precipitate.
-
Preventative Strategy: Always prepare this compound solutions in a buffered system with a pH well above 4.0. A phosphate-buffered saline (PBS) at pH 7.4 is a standard and effective choice. This ensures the molecule remains in its soluble, ionized form.
Q2: I'm observing a progressive loss of my this compound concentration over time, even when stored in the refrigerator. What is the likely degradation pathway?
A: The most probable cause of non-microbial degradation in a buffered solution is the slow hydrolysis of the amide bond that links cholic acid and sarcosine. While amide bonds are generally stable, they can hydrolyze under harsh conditions, and even slowly at neutral pH over extended periods, especially at non-optimal temperatures.[2][3][4][5]
-
Troubleshooting Steps:
-
Confirm pH: Ensure your buffer has not failed and the pH remains stable and neutral. Extreme pH (acidic or basic) will accelerate hydrolysis.[3]
-
Review Storage Temperature: For long-term storage (weeks to months), solutions should be aliquoted and stored frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Analyze for Degradants: Use an analytical method like HPLC to check for the appearance of a peak corresponding to cholic acid, the primary hydrolysis product.
-
Q3: My HPLC/LC-MS analysis shows an unexpected new peak that is not cholic acid. What could this be?
A: Besides hydrolysis, this compound can undergo oxidation. The sterol nucleus of the cholic acid moiety contains three hydroxyl groups, with the one at the 7-position being susceptible to oxidation, which would form a keto-derivative.[6] This can be mediated by reactive oxygen species (ROS) generated from exposure to light, atmospheric oxygen, or trace metal contaminants in the buffer.
-
Recommended Actions:
-
Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photolytic generation of radicals.
-
Use High-Purity Reagents: Prepare buffers with high-purity water and salts to minimize metal ion contamination, which can catalyze oxidation.
-
Consider Antioxidants: If oxidative degradation is confirmed, consider adding a water-soluble antioxidant like N-acetylcysteine (NAC) or using buffers that have been degassed or sparged with nitrogen to remove dissolved oxygen.
-
Q4: Are there any solvents or excipients I should avoid when formulating this compound solutions?
A: Yes. Avoid strongly acidic or basic excipients that could drastically alter the pH of the final solution. Additionally, be cautious with components that could generate free radicals. While this compound is relatively stable, good formulation practice dictates avoiding reactive species. For analytical purposes, reversed-phase HPLC solvents like acetonitrile and methanol are compatible with this compound.[7]
Data Presentation: Summary Tables
Table 1: pH-Dependent Solubility and Stability of this compound
| pH Range | Solubility | Primary Stability Concern | Recommendation |
| < 3.7 | Poor / Insoluble | Precipitation | Avoid. Not suitable for creating aqueous solutions.[1] |
| 4.0 - 6.0 | Soluble | Increased risk of acid-catalyzed hydrolysis | Use only for short-term experiments. Buffer is essential. |
| 6.5 - 8.0 | High | Optimal chemical stability | Recommended. Ideal for stock solution preparation and storage. |
| > 8.5 | High | Increased risk of base-catalyzed hydrolysis | Avoid for long-term storage. |
Table 2: Recommended Storage Conditions for this compound Solutions (pH 7.4)
| Storage Duration | Temperature | Container | Key Considerations |
| < 24 hours | Room Temperature (20-25°C) | Clear or Amber Glass/Plastic | Suitable for immediate experimental use. |
| 1 - 7 days | Refrigerated (2-8°C) | Amber Glass/Plastic | Protect from light to minimize potential oxidation. |
| > 1 week | Frozen (-20°C or -80°C) | Polypropylene Tubes | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution (10 mM)
-
Materials:
-
This compound (Formula Weight: 465.65 g/mol )
-
1X Phosphate-Buffered Saline (PBS), pH 7.4, sterile filtered
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance and pH meter
-
-
Procedure:
-
Weigh out 46.57 mg of this compound powder and transfer it to a 15 mL conical tube.
-
Add approximately 8 mL of sterile 1X PBS (pH 7.4) to the tube.
-
Vortex gently for 1-2 minutes to suspend the powder. The solution may initially appear cloudy.
-
If needed, gently warm the solution to 37°C and continue vortexing until the solid is fully dissolved and the solution is clear.
-
Once dissolved, add 1X PBS to bring the final volume to exactly 10.0 mL.
-
Confirm the final pH is between 7.2 and 7.4. Adjust with dilute NaOH or HCl if necessary, though this should not be required if using a quality buffer.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes for storage at -20°C.
-
Protocol 2: Stability Assessment of this compound by HPLC-UV
-
Objective: To quantify the concentration of this compound and detect the primary hydrolysis degradant, cholic acid.
-
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (HPLC grade)
-
Phosphoric acid
-
-
Chromatographic Conditions:
-
Mobile Phase A: 70 mM Sodium Phosphate buffer (pH adjusted to 3.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 205 nm (Note: Bile acids have poor chromophores; low UV is required).
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare this compound and cholic acid reference standards (e.g., 1 mg/mL in 50:50 acetonitrile:water) to determine their retention times.
-
Prepare a calibration curve for this compound (e.g., 5 to 500 µg/mL).
-
At each time point (T=0, T=1 week, T=1 month, etc.), thaw a stored aliquot of your this compound solution.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the diluted sample and analyze the chromatogram.
-
Quantify the this compound peak area against the calibration curve. The appearance and growth of a peak at the retention time of the cholic acid standard indicates hydrolysis.
-
Visualizations: Diagrams and Workflows
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Primary chemical degradation pathways for this compound.
References
- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids: antioxidants or enhancers of peroxidation depending on lipid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adapting Experimental Protocols for Different Animal Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on adjusting experimental protocols across different animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Dosing and Administration
Question: My drug is effective in mice, but I'm not seeing the same results in rats at the same mg/kg dosage. What's going wrong?
Answer: Direct dose extrapolation based on body weight (mg/kg) alone is often inaccurate due to differences in body surface area, metabolism, and other physiological factors.[1] You likely need to calculate the correct dose using allometric scaling, which accounts for these differences.
Troubleshooting Steps:
-
Use Allometric Scaling: This method normalizes the dose to the body surface area, which is more closely related to metabolic rate than body weight.[1][2] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using a conversion factor known as K
m.[2] -
Calculate the Dose: To convert a dose from Species A to Species B, you can use the following formula:
-
Dose B (mg/kg) = Dose A (mg/kg) × (K
mA / KmB)
-
-
Consider Species-Specific Metabolism: Different species have unique drug-metabolizing enzyme profiles.[3][4] For example, the Cytochrome P450 (CYP) enzyme family, which is crucial for metabolizing many drugs, shows significant variation in isoform composition and activity across species.[3][4] A drug metabolized by a specific CYP isoform in mice might be metabolized differently in rats, affecting its efficacy and toxicity.[3][5]
-
Review the Route of Administration: The anatomy of the gastrointestinal tract can vary, affecting the absorption of orally administered drugs.[6] Ensure the administration route is appropriate for the species and that the technique is correct.
Question: I'm performing an oral gavage on a rabbit for the first time, having previously only worked with mice. What are the key differences I need to be aware of?
Answer: While the principle is the same, the size of the animal and anatomical differences require adjustments in equipment and technique. Rabbits are larger than mice, necessitating a larger and longer gavage needle.[7] Their head and neck anatomy will also feel different during restraint.
Troubleshooting Common Oral Gavage Issues:
| Issue | Possible Cause | Solution |
| Fluid bubbling from the nose or mouth | Accidental entry into the trachea. | Immediately stop administration, withdraw the tube, and hold the animal with its head facing down to allow fluid to drain. Do not re-administer the dose.[8][9] |
| Resistance during tube insertion | Incorrect placement (e.g., hitting the back of the throat or entering the trachea). | Do not force the tube. Gently withdraw and re-insert, ensuring the head and neck are properly extended to create a straight path to the esophagus.[10][11] |
| Animal struggles excessively | Improper restraint or stress. | Ensure you are using the correct restraint technique for the species. For larger animals like rabbits, proper support of the body is crucial. Acclimatizing the animal to handling before the procedure can reduce stress.[8] |
| Signs of distress after dosing (e.g., labored breathing) | Aspiration of the compound or perforation of the esophagus/stomach. | Monitor the animal closely. If signs of distress are severe or persistent, consult a veterinarian. Review your technique and the length of the gavage needle to ensure it is appropriate for the animal's size.[11] |
II. Anesthesia
Question: My standard anesthetic protocol for rats is causing a high rate of mortality in mice. How should I adjust it?
Answer: Mice are generally more sensitive to anesthetics than rats and have a higher metabolic rate, which can affect drug clearance.[12] They are also more susceptible to hypothermia due to their larger surface area-to-volume ratio.
Troubleshooting Anesthetic Complications:
| Complication | Common in | Troubleshooting Steps |
| Hypothermia (low body temperature) | Mice, small rodents | Use a heating pad, heat lamp, or other warming device during and after the procedure. Monitor rectal temperature.[10][13] |
| Hypotension (low blood pressure) | All species, especially sensitive ones like mice and rabbits | Reduce the concentration of inhalant anesthetic. Administer intravenous fluids to support blood pressure.[10][14] |
| Hypoventilation (shallow breathing) | All species | Ensure a clear airway. If breathing is severely depressed, provide assisted ventilation. Reduce the anesthetic depth.[10][14] |
| Prolonged recovery | All species | Maintain body temperature. Provide supplemental oxygen. Reverse anesthetic agents if possible. Ensure the animal is in a quiet, comfortable recovery area. |
III. Behavioral Assays
Question: I'm using an open field test apparatus designed for rats to test mice, and the mice are spending all their time in the corners. Are they just more anxious?
Answer: While anxiety could be a factor, it's also likely that the apparatus is not scaled appropriately for mice.[15] An overly large and open space can be a significant stressor for a smaller animal, leading to increased thigmotaxis (wall-hugging behavior).
Troubleshooting Behavioral Assays:
-
Apparatus Size: The dimensions of the testing arena should be appropriate for the species. For an open field test, a typical arena for a mouse is around 40-50 cm per side, whereas for a rat, it's closer to 90-100 cm per side.[16]
-
Environmental Conditions: Rodents are sensitive to their environment. Ensure consistent and appropriate lighting, temperature, and humidity.[16] Most behavioral testing is conducted under dim light, as bright light can be anxiogenic.
-
Acclimation: Allow animals to acclimate to the testing room for a period before starting the experiment to reduce stress from being in a novel environment.
-
Handling: The way animals are handled can significantly impact their behavior. Handle animals gently and consistently.[17][18]
Quantitative Physiological Data
This table summarizes key physiological differences between common animal models to aid in protocol adjustment.
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Rabbit (Oryctolagus cuniculus) |
| Adult Body Weight | 20-40 g | 250-500 g | 2-5 kg |
| Heart Rate (bpm) | 310-840[19] | 250-450 | 200-300[19] |
| Respiratory Rate (breaths/min) | 94-163 | 70-115 | 30-60 |
| Blood Volume (mL/kg) | ~72 | ~64 | ~56 |
| Body Temperature (°C) | 36.5-38.0[19] | 35.9-37.5 | 38.5-40.0 |
| Water Consumption (per day) | 4-7 mL[19] | 25-50 mL | 300-700 mL[19] |
Detailed Experimental Protocols
Oral Gavage in Mice and Rats
Objective: To administer a precise volume of a liquid substance directly into the stomach.
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball-tip). For mice: 18-22 gauge, 1-1.5 inches. For rats: 16-18 gauge, 2-3 inches.[10]
-
Syringe
-
Substance to be administered
Procedure:
-
Determine Correct Needle Length: Measure the distance from the animal's mouth to the last rib (xiphoid process). Mark the gavage needle to this length; do not insert it past this point.[9][11]
-
Restraint:
-
Insertion: With the animal's head tilted slightly upwards to straighten the esophagus, insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[10][14] The animal may swallow, which facilitates passage. The tube should advance smoothly without resistance.
-
Administration: Once the tube is in place, administer the substance slowly.[9]
-
Withdrawal: Gently remove the needle along the same path of insertion.[10]
-
Monitoring: Observe the animal for 5-10 minutes for any signs of respiratory distress.[11]
Intraperitoneal (IP) Injection in Mice and Rats
Objective: To administer a substance into the peritoneal cavity.
Materials:
-
Syringe
-
Needle (25-27g for mice, 23-25g for rats)[7]
-
Substance to be injected (warmed to room temperature)[17]
Procedure:
-
Restraint: Securely restrain the animal with its abdomen exposed and head tilted downwards. This helps to move the abdominal organs away from the injection site.[17]
-
Identify Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[13]
-
Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the skin.[7][17]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe.
-
Injection: If aspiration is clear, inject the substance.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.
Open Field Test for Rodents
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with high walls.
-
Mice: ~40 x 40 cm
-
Rats: ~100 x 100 cm The floor is often divided into a central and a peripheral zone.[16]
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30 minutes before the test begins.
-
Trial Start: Gently place the animal in the center of the arena.[2]
-
Recording: Using an overhead camera and tracking software, record the animal's activity for a set period (typically 5-20 minutes).[1][2]
-
Data Analysis: Key parameters to measure include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior; more time in the center suggests lower anxiety).
-
Rearing frequency (exploratory behavior).
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.[2]
Visualizations
Caption: General workflow for adapting an experimental protocol to a new animal model.
Caption: Species differences in Cytochrome P450 (CYP) mediated drug metabolism.
References
- 1. Open field test for mice [protocols.io]
- 2. anilocus.com [anilocus.com]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Species differences in mechanism-based inactivation of CYP3A in humans, rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. instechlabs.com [instechlabs.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. journals.physiology.org [journals.physiology.org]
- 13. research.uky.edu [research.uky.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. grokipedia.com [grokipedia.com]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. researchgate.net [researchgate.net]
- 19. Table: Select Physiologic Data of Laboratory Animals a-MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Cholylsarcosine Treatment and Cell Viability
Welcome to the technical support center for cholylsarcosine studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a particular focus on troubleshooting poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from natural bile acids?
This compound is a synthetic conjugated bile acid analog. It is formed by the conjugation of cholic acid with sarcosine. A key feature of this compound is its high resistance to deconjugation and dehydroxylation by intestinal bacteria, which is a common metabolic process for natural bile acids.[1][2] This stability makes it a valuable tool for studying the direct effects of a conjugated bile acid in experimental systems. In terms of its effects on hepatic cholesterol and bile acid synthesis, as well as on bile flow and lipid secretion, this compound has been shown to have actions essentially identical to naturally occurring cholyl conjugates.[2]
Q2: Is this compound expected to be cytotoxic?
Studies in humans have indicated that this compound is not metabolized and is considered nontoxic, with laboratory tests for liver injury remaining within normal limits during infusion studies.[1] However, the in vitro effects on cell viability can be concentration-dependent and cell-type specific. While this compound is designed to be more stable than natural bile acids, high concentrations of any bile acid can potentially lead to cytotoxicity through mechanisms such as membrane disruption and mitochondrial stress.
Q3: What are the primary signaling pathways modulated by bile acids that can affect cell viability?
Bile acids can influence cell fate through various signaling pathways, primarily by acting on bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3][4][5]
-
FXR Activation: FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[4] Activation of FXR can have both pro-survival and pro-apoptotic effects depending on the cellular context.
-
TGR5 Activation: TGR5 is a cell surface receptor that, upon activation, can trigger downstream signaling cascades involving cyclic AMP (cAMP).[3][5] TGR5 signaling has been associated with anti-inflammatory and cytoprotective effects in some cell types.
Dysregulation of these pathways by high or prolonged exposure to certain bile acids can lead to apoptosis (programmed cell death) or necrosis.
Troubleshooting Guide: Poor Cell Viability in this compound Treatment
This guide provides a structured approach to identifying and resolving common issues leading to poor cell viability in your experiments.
Problem 1: Unexpectedly high cell death observed across all this compound concentrations.
- Diagram: Troubleshooting Workflow for High Cell Death
start [label="High Cell Death Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_contamination [label="Check for Microbial Contamination\n(Visual, PCR, etc.)"];
check_reagent [label="Verify this compound Stock\n(Concentration, Storage, Solubility)"];
check_culture [label="Assess General Cell Culture Health\n(Morphology, Growth Rate)"];
contamination_found [label="Contamination Confirmed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
no_contamination [label="No Contamination"];
reagent_issue [label="Reagent Issue Identified", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
no_reagent_issue [label="Reagent OK"];
culture_issue [label="Poor Culture Health", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
culture_ok [label="Culture Healthy"];
optimize_protocol [label="Optimize Experimental Protocol\n(Seeding Density, Treatment Duration)"];
start -> check_contamination;
check_contamination -> contamination_found [label="Positive"];
check_contamination -> no_contamination [label="Negative"];
no_contamination -> check_reagent;
check_reagent -> reagent_issue [label="Issue Found"];
check_reagent -> no_reagent_issue [label="No Issue"];
no_reagent_issue -> check_culture;
check_culture -> culture_issue [label="Poor"];
check_culture -> culture_ok [label="Good"];
culture_ok -> optimize_protocol;
}
Caption: Troubleshooting workflow for unexpected high cell death.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Microbial Contamination | Visually inspect cultures for turbidity, color change in the medium, or filamentous structures. Use a mycoplasma detection kit. | Discard contaminated cultures and reagents. Thoroughly decontaminate incubator and biosafety cabinet. Use fresh, sterile reagents and practice aseptic techniques. |
| This compound Stock Issues | Verify the concentration of your stock solution. Ensure it was stored correctly (e.g., protected from light, appropriate temperature). Check for precipitation in the stock or working solutions. | Prepare a fresh stock solution from a new powder aliquot. Ensure complete solubilization; consider using a different solvent if compatible and performing a vehicle control. |
| Suboptimal Cell Culture Conditions | Review your cell culture protocol. Are the cells at an appropriate passage number? Is the medium fresh? Are the incubator conditions (temperature, CO2, humidity) optimal? | Use low-passage cells. Ensure media and supplements are not expired and have been stored correctly. Calibrate and monitor incubator settings. |
| Incorrect Seeding Density | Cells seeded too sparsely may be more susceptible to stress. Cells seeded too densely can lead to nutrient depletion and accumulation of toxic waste products. | Optimize cell seeding density for your specific cell line and plate format in a preliminary experiment. |
Problem 2: Dose-dependent decrease in viability is observed, but results are inconsistent between experiments.
- Diagram: Factors Affecting Assay Reproducibility
inconsistent_results [label="Inconsistent\nViability Results", fillcolor="#FBBC05", fontcolor="#202124"];
pipetting [label="Pipetting Technique"];
incubation_time [label="Incubation Times\n(Treatment & Assay)"];
reagent_prep [label="Reagent Preparation"];
plate_effects [label="Plate Edge Effects"];
cell_state [label="Cellular State\n(Passage, Confluency)"];
inconsistent_results -> pipetting;
inconsistent_results -> incubation_time;
inconsistent_results -> reagent_prep;
inconsistent_results -> plate_effects;
inconsistent_results -> cell_state;
}
Caption: Key factors influencing the reproducibility of cell viability assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Cell Health/Metabolism | Standardize the confluency of cells at the time of treatment. Ensure you are using cells within a consistent and low passage number range. | Always seed cells from a healthy, sub-confluent culture. Maintain a consistent passaging schedule. |
| Inconsistent Treatment or Assay Timing | Use timers to ensure precise treatment incubation times and consistent timing for the addition of assay reagents. | Create a detailed, timed protocol and adhere to it strictly for all experiments. |
| Pipetting Inaccuracy | Inaccurate pipetting can lead to variations in cell numbers and reagent volumes. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of cell suspensions before seeding. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate media components and the treatment compound, leading to higher toxicity in these wells. | Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Data on Bile Acid Cytotoxicity
While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic effects of other common bile acids on various cell lines to provide a comparative context. It is important to note that cytotoxicity is highly dependent on the specific bile acid, its conjugation state, the cell type, and the duration of exposure.
| Bile Acid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Deoxycholic Acid (DCA) | HT-29 (Colon Cancer) | MTT | 72 | ~150-200 | [6] |
| Chenodeoxycholic Acid (CDCA) | HT-29 (Colon Cancer) | MTT | 72 | ~200-300 | [6] |
| Cholic Acid (CA) | HT-29 (Colon Cancer) | MTT | 72 | > 500 | [6] |
| Glycochenodeoxycholic Acid (GCDC) | HepG2 (Liver Cancer) | LDH Release | 24 | ~280 | N/A |
| Taurocholic Acid (TCA) | HepG2 (Liver Cancer) | LDH Release | 24 | > 5000 | N/A |
Note: These values are approximate and can vary between studies. They are intended for illustrative purposes.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing cell viability following treatment with bile acids.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or other bile acids. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
- Diagram: MTT Assay Workflow
seed [label="Seed Cells in 96-well Plate"];
treat [label="Treat with this compound"];
incubate_treat [label="Incubate (24-72h)"];
add_mtt [label="Add MTT Reagent"];
incubate_mtt [label="Incubate (2-4h)"];
solubilize [label="Solubilize Formazan Crystals"];
read [label="Read Absorbance (570 nm)"];
seed -> treat -> incubate_treat -> add_mtt -> incubate_mtt -> solubilize -> read;
}
Caption: Step-by-step workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as desired in a culture dish or plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathways
-
Diagram: Simplified Bile Acid-Induced Apoptosis Pathway
Caption: Simplified overview of potential bile acid-induced apoptotic signaling.
References
- 1. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cholylsarcosine Incubation in Cell-Based Assays: A Technical Guide
Welcome to the technical support center for the use of cholylsarcosine in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to incubation time and other critical parameters.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for this compound concentration and incubation time in a cell-based assay?
A starting point for this compound concentration can range from 1 µM to 100 µM. For incubation time, a common range to explore is 24 to 72 hours. These ranges are based on studies with other bile acids and their metabolites in cell lines such as HepG2 and Caco-2.[1][2][3][4][5][6] The optimal conditions will be cell line-dependent and assay-specific, requiring empirical determination.
Q2: How can I determine the optimal incubation time for this compound in my specific cell line?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint (e.g., target gene expression, cell viability, signaling pathway activation) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point that yields the most robust and reproducible effect should be selected for future experiments.
Q3: What are the key signaling pathways activated by this compound that I should consider investigating?
As a bile acid analog, this compound is expected to primarily signal through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[7][8][9][10][11][12][13][14][15] Activation of these receptors can influence a wide range of cellular processes, including lipid and glucose metabolism, inflammation, and cell proliferation.
Q4: Is this compound expected to be cytotoxic? How can I assess this?
Like other bile acids, this compound may exhibit cytotoxicity at high concentrations. It is crucial to perform a dose-response and time-course cytotoxicity assay to identify a non-toxic working concentration range. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used.[1][2][16][17][18] These assays should be run for the same duration as your planned functional experiments.
Q5: What should I consider regarding the stability of this compound in cell culture media?
While this compound is a stable compound, its stability in your specific cell culture medium over the planned incubation period should be considered.[19] Factors such as pH and the presence of certain media components could potentially affect its integrity. For long-term incubations (beyond 72 hours), it may be advisable to replenish the medium containing fresh this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Inconsistent cell seeding.- Edge effects in the plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use calibrated pipettes and consistent technique. |
| No observable effect of this compound treatment. | - Sub-optimal incubation time or concentration.- Low expression of FXR or TGR5 in the cell line.- Inactive this compound. | - Perform a thorough dose-response and time-course experiment.- Verify the expression of FXR and TGR5 in your cell line via qPCR or Western blot.- Confirm the purity and activity of your this compound stock. |
| High background signal in the assay. | - Contamination of cell culture (e.g., mycoplasma).- Autofluorescence of this compound (in fluorescence-based assays).- Non-specific binding. | - Regularly test cell cultures for mycoplasma contamination.- Run a control with this compound in cell-free media to check for autofluorescence.- Include appropriate controls to account for non-specific effects. |
| Unexpected cytotoxicity. | - this compound concentration is too high.- Synergistic effects with other media components.- Cell line is particularly sensitive to bile acids. | - Re-evaluate the non-toxic concentration range with a cytotoxicity assay.- Consider using a serum-free or defined medium to reduce confounding factors.- Test a lower concentration range or a shorter incubation time. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a general workflow for determining the optimal incubation time for this compound treatment in a cell-based assay.
Materials:
-
Your cell line of interest (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well plates (e.g., 96-well)
-
Assay reagents for your specific endpoint (e.g., qPCR reagents, luciferase assay kit)
-
Plate reader or other detection instrument
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and sub-confluent at the final time point. Allow cells to adhere overnight.
-
Treatment: Prepare a working solution of this compound in complete cell culture medium at a concentration determined from a preliminary dose-response experiment (e.g., 10 µM). Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Time-Course Measurement: At each desired time point (e.g., 6, 12, 24, 48, 72 hours), perform the assay to measure your endpoint of interest according to the manufacturer's instructions.
-
Data Analysis: Plot the measured response against the incubation time. The optimal incubation time is the point at which the desired effect is maximal and stable.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes how to assess the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add the different concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholestin inhibits cholesterol synthesis and secretion in hepatic cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid synthesis in HepG2 cells: effect of cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for bile acid binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Conformational Characterization of the Co-Activator Binding Site Revealed the Mechanism to Achieve the Bioactive State of FXR [frontiersin.org]
- 15. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Validation & Comparative
A Comparative Guide to Cholylsarcosine and Cholylglycine in Promoting Lipolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipolytic effects of cholylsarcosine and cholylglycine, two conjugated bile acids. The information presented herein is supported by experimental data to aid researchers in understanding their potential roles in metabolic regulation.
Introduction to this compound and Cholylglycine
Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules in various metabolic processes, including lipolysis. Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a fundamental process in energy homeostasis. Cholylglycine is a primary conjugated bile acid in humans, formed by the conjugation of cholic acid with glycine. This compound, a synthetic analogue, is the N-acyl conjugate of cholic acid with sarcosine (N-methylglycine). This guide explores the comparative efficacy of these two bile acid conjugates in promoting lipolysis, delving into both their direct effects on lipid digestion and their roles in adipocyte signaling pathways.
Direct Comparative Effects on Lipolysis
The direct role of bile acids in promoting lipolysis is largely attributed to their ability to emulsify dietary fats, thereby increasing the surface area for the action of pancreatic lipase and its cofactor, colipase. An in vitro study directly comparing this compound and cholylglycine demonstrated that they behave similarly in promoting lipolysis by lipase/colipase. This suggests that, in the context of intestinal lipid digestion, their efficacy as emulsifying agents is comparable.
Mechanistic Insights: Signaling Pathways in Adipocytes
Beyond their digestive role, bile acids regulate lipolysis in adipocytes by activating specific signaling pathways. The two primary receptors involved are the G protein-coupled receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR).
TGR5-Mediated Lipolysis
Activation of TGR5 on the surface of adipocytes initiates a signaling cascade that promotes lipolysis. Binding of a bile acid to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL) and Perilipin 1. This cascade results in the breakdown of triglycerides.
FXR-Mediated Regulation
The Farnesoid X Receptor (FXR) also plays a role in lipid metabolism, although its effects on lipolysis are more complex and can be context-dependent. FXR activation has been shown to regulate the expression of various genes involved in lipid and glucose metabolism.[2] Some studies suggest that FXR activation can inhibit lipolysis in certain conditions.
Direct comparative data on the activation of FXR by this compound versus cholylglycine is limited. One study found that in FXR-deficient cells transfected with FXR, unconjugated bile acids were able to activate the receptor, while taurine- and glycine-conjugated bile acids were not, suggesting a requirement for intracellular machinery for the action of conjugated bile acids.[3] Another study comparing this compound, cholyltaurine, and cholylglycine on hepatic cholesterol and bile acid synthesis (processes regulated by FXR) found that all three suppressed the activity of cholesterol 7α-hydroxylase, with cholylglycine showing the strongest suppression.[4] This suggests potential differences in their ability to activate FXR-mediated pathways, although this was not a direct measure of lipolysis.
Data Presentation
The following table summarizes the available quantitative data comparing the physicochemical and biological properties of this compound and cholylglycine.
| Property | This compound | Cholylglycine | Reference |
| Physicochemical Properties | |||
| Critical Micellar Concentration | 11 mmol/liter | 10 mmol/liter | [5] |
| pKa' | 3.7 | 3.9 | [5] |
| Biological Properties | |||
| In vitro lipolysis promotion (by lipase/colipase) | Behaved as cholylglycine | - | [5] |
| Suppression of cholesterol 7α-hydroxylase activity | 65% | 92% | [4] |
Experimental Protocols
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol describes a common method for assessing the lipolytic activity of compounds like this compound and cholylglycine in a cultured adipocyte model.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Induce differentiation two days post-confluence using a differentiation medium containing DMEM with 10% fetal bovine serum, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 2-3 days, replace the differentiation medium with an adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) and maintain for another 2-3 days, after which the cells are cultured in DMEM with 10% FBS.
2. Lipolysis Assay:
-
On the day of the assay (typically 7-10 days post-differentiation), wash the mature adipocytes twice with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and fatty acid-free BSA).
-
Prepare treatment solutions of this compound and cholylglycine at various concentrations in the assay buffer. Include a vehicle control (assay buffer alone) and a positive control for lipolysis (e.g., 10 µM isoproterenol).
-
Remove the final wash and add the treatment solutions to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
After incubation, collect the medium from each well.
3. Measurement of Glycerol Release:
-
The extent of lipolysis is determined by measuring the concentration of glycerol released into the medium.
-
Use a commercially available glycerol assay kit. Typically, this involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.
-
Prepare a standard curve using known concentrations of glycerol.
-
Add the collected medium and glycerol standards to a new plate.
-
Add the assay reagent from the kit to all wells and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the glycerol concentration in each sample by interpolating from the standard curve.
4. Data Analysis:
-
Normalize the glycerol release data to the total protein content of the cells in each well to account for any variations in cell number.
-
Compare the glycerol release in the this compound- and cholylglycine-treated groups to the vehicle control to determine their lipolytic effect.
Mandatory Visualization
TGR5 Signaling Pathway in Adipocytes
The following diagram illustrates the signaling cascade initiated by the activation of the TGR5 receptor on adipocytes, leading to the promotion of lipolysis.
Caption: TGR5 signaling cascade promoting lipolysis in adipocytes.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Cholylsarcosine and Cholyltaurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of cholylsarcosine, a synthetic bile acid analog, and cholyltaurine, a primary conjugated bile acid. The information presented herein is based on experimental data from preclinical and clinical studies, offering insights into their respective metabolic fates, effects on biliary secretion, and mechanisms of action.
Executive Summary
This compound, a synthetic conjugate of cholic acid and sarcosine, has been developed as a metabolically stable alternative to natural conjugated bile acids.[1] In vivo studies demonstrate that it resists deconjugation and dehydroxylation, processes that natural bile acids like cholyltaurine undergo.[1][2] Both compounds exhibit similar choleretic properties and play a role in regulating cholesterol and bile acid synthesis.[1][2] Notably, this compound may induce a greater secretion of phospholipids and cholesterol into the bile compared to cholyltaurine in humans.[1] Their shared transport mechanisms and comparable effects on key regulatory enzymes underscore their similar physiological functions, while the metabolic stability of this compound presents a key difference.[2][3]
Data Presentation
Comparative Efficacy in Humans
| Parameter | This compound | Cholyltaurine | Reference |
| Metabolism | Not biotransformed by hepatic or bacterial enzymes. | Subject to enterohepatic cycling, including deconjugation and dehydroxylation. | [1] |
| Choleretic Activity | Similar to cholyltaurine. | Standard for comparison. | [1] |
| Phospholipid Secretion | Induced more secretion in 4 out of 5 subjects. | Baseline for comparison. | [1] |
| Cholesterol Secretion | Induced more secretion in 4 out of 5 subjects. | Baseline for comparison. | [1] |
| Toxicity | Non-toxic in short-term studies; liver injury tests remained within normal limits. | Generally considered non-toxic. | [1] |
| Half-life (t1/2) | 0.5 days in the enterohepatic circulation. | Not explicitly stated in the provided text, but undergoes enterohepatic circulation. | [1] |
Comparative Efficacy in Rats
| Parameter | This compound (C-sar) | Cholyltaurine (C-tau) | Reference |
| Suppression of Cholesterol 7α-hydroxylase (C7αH) Activity | 65% | 78% | [2] |
| Suppression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA Reductase) Activity | Suppressed | Suppressed | [2] |
| Bile Flow | Similar increase | Similar increase | [2] |
| Biliary Cholesterol Secretion | Similar increase | Similar increase | [2] |
| Biliary Phospholipid Secretion | Similar increase | Similar increase | [2] |
Experimental Protocols
Human Study: Metabolism and Biliary Secretion
A key human study involved the following protocols to compare this compound and cholyltaurine:
-
Metabolism Assessment :
-
The circulating bile acid pool was labeled with [14C]this compound.
-
Bile was sampled daily to determine the turnover rate and any biotransformation of the labeled compound.[1]
-
-
Biliary Secretion Assessment :
-
This compound or cholyltaurine was infused into the duodenum for 8 hours.
-
The rate of infusion averaged 0.6 μmol·min⁻¹·kg⁻¹.
-
Bile was collected to measure bile flow and the secretion of biliary lipids (phospholipids and cholesterol).[1]
-
Rat Study: Regulation of Hepatic Synthesis and Biliary Secretion
In a comparative study in rats, the following experimental design was employed:
-
Animal Model : Male Wistar rats with biliary fistulas were used.
-
Infusion Protocol :
-
This compound, cholyltaurine, or cholylglycine was continuously infused intraduodenally at a rate of 36 μmol/100 g·h for 48 hours.[2]
-
-
Biochemical Assays :
-
The activity of cholesterol 7α-hydroxylase (the rate-limiting enzyme for bile acid synthesis) was measured.
-
The activity of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (the rate-limiting enzyme for cholesterol synthesis) was also assessed.[2]
-
Levels of C7αH protein, messenger RNA, and transcriptional activity were determined to understand the mechanism of regulation.[2]
-
-
Biliary Lipid Analysis : Bile was collected to measure the secretion rates of bile flow, cholesterol, and phospholipids.[2]
Visualizations
Signaling Pathway: Regulation of Bile Acid Synthesis
Caption: FXR-mediated regulation of bile acid synthesis in the liver and intestine.
Experimental Workflow: Comparative Infusion Study in Rats
Caption: Workflow for the in vivo comparison of bile acid analogues in rats.
Conclusion
In vivo evidence suggests that this compound is a stable and non-toxic analogue of natural conjugated bile acids with a comparable, and in some aspects, potentially enhanced, physiological activity profile to cholyltaurine.[1][2] Its resistance to metabolic breakdown makes it a promising candidate for therapeutic applications in conditions of bile acid deficiency.[1][4][5] The similar mechanisms of action on key enzymes involved in cholesterol and bile acid homeostasis highlight its potential to function as a physiological replacement.[2] Further long-term studies are warranted to fully elucidate the clinical utility of this compound.[1]
References
- 1. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cholylsarcosine: A Comparative Guide to a Non-Metabolizable Bile Acid Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cholylsarcosine with other key bile acid analogs, offering experimental data and protocols to validate its role as a non-metabolizable tool for research and therapeutic development.
Executive Summary
This compound, a synthetic conjugate of cholic acid and sarcosine, stands out as a valuable research tool due to its remarkable resistance to metabolic breakdown in the enterohepatic circulation. Unlike endogenous bile acids and some analogs, it is not a substrate for deconjugation or dehydroxylation by gut bacteria.[1] This metabolic stability allows for precise studies of bile acid signaling and physiology without the confounding effects of biotransformation. This guide compares this compound to other widely used bile acid analogs—the potent synthetic FXR agonist Obeticholic Acid (OCA) and the hydrophilic bile acid Tauroursodeoxycholic acid (TUDCA)—across key parameters of metabolic stability and receptor activation. While quantitative data on the direct receptor activation potency of this compound remains to be fully elucidated in publicly available literature, its established non-metabolizable nature makes it an invaluable instrument for dissecting bile acid-mediated signaling pathways.
Comparative Analysis of Bile Acid Analogs
The selection of a bile acid analog for experimental or therapeutic purposes hinges on its specific properties. The following tables provide a comparative summary of this compound, OCA, and TUDCA.
Table 1: Metabolic Stability of Bile Acid Analogs
| Bile Acid Analog | Conjugate Structure | Resistance to Deconjugation | Resistance to Dehydroxylation | Key Findings |
| This compound | Cholic acid + Sarcosine | High | High | Not biotransformed by hepatic or bacterial enzymes in humans.[1] The tertiary amide bond in this compound confers resistance to hydrolysis by cholylglycine hydrolase. |
| Obeticholic Acid (OCA) | Chenodeoxycholic acid derivative | Not applicable (unconjugated) | Not applicable | A synthetic, modified bile acid. |
| Tauroursodeoxycholic acid (TUDCA) | Ursodeoxycholic acid + Taurine | Moderate | Not applicable | Can be deconjugated by gut microbiota to form ursodeoxycholic acid (UDCA). |
Table 2: Receptor Activation Profile
| Bile Acid Analog | Farnesoid X Receptor (FXR) Activation | Takeda G-protein-coupled Receptor 5 (TGR5) Activation |
| This compound | Data on EC50 values are not readily available in the reviewed literature. | Data on EC50 values are not readily available in the reviewed literature. |
| Obeticholic Acid (OCA) | Potent Agonist (EC50: ~100 nM in cell-free assays) | Weak Agonist (EC50: 0.5–8 μM) |
| Tauroursodeoxycholic acid (TUDCA) | Weak Agonist / Antagonist | Agonist |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of bile acid analogs. The following are representative protocols for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol is designed to assess the resistance of a bile acid analog to enzymatic degradation by hepatic enzymes.
Objective: To determine the rate of disappearance of the test compound (e.g., this compound, TUDCA) when incubated with liver microsomes or hepatocytes.
Materials:
-
Test bile acid analog
-
Pooled human liver microsomes or cryopreserved human hepatocytes
-
NADPH regenerating system (for microsomes)
-
Williams' E Medium (for hepatocytes)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw cryopreserved hepatocytes or liver microsomes according to the supplier's instructions. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Microsomes: Prepare an incubation mixture containing liver microsomes, the test compound, and NADPH regenerating system in a phosphate buffer.
-
Hepatocytes: Resuspend hepatocytes in Williams' E Medium and add the test compound.
-
-
Time Points: Incubate the mixtures at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.
-
Reaction Termination: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: FXR Activation Assay (Cell-Based Reporter Assay)
This protocol measures the ability of a bile acid analog to activate the Farnesoid X Receptor (FXR).
Objective: To determine the EC50 value of a test compound for FXR activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human FXR and its partner RXR
-
Reporter plasmid containing an FXR response element driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, OCA)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the FXR, RXR, and luciferase reporter plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or a known FXR agonist (e.g., GW4064) as a positive control. Incubate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: TGR5 Activation Assay (cAMP Measurement)
This protocol assesses the activation of the G-protein coupled receptor TGR5 by measuring the downstream second messenger, cyclic AMP (cAMP).
Objective: To determine the EC50 value of a test compound for TGR5 activation.
Materials:
-
CHO-K1 cells (or other suitable cell line) stably expressing human TGR5
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, TUDCA)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader compatible with the chosen cAMP assay
Procedure:
-
Cell Plating: Plate the TGR5-expressing cells into a 96-well plate and allow them to reach confluence.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or a known TGR5 agonist. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured cAMP levels against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in bile acid signaling and experimental validation is essential for a clear understanding.
Caption: FXR Signaling Pathway Activation.
Caption: TGR5 Signaling Pathway Activation.
Caption: In Vitro Metabolic Stability Workflow.
Conclusion
This compound presents a unique and valuable tool for researchers in the field of bile acid biology. Its defining characteristic is its exceptional metabolic stability, rendering it resistant to the enzymatic modifications that endogenous bile acids undergo. This property allows for the precise investigation of bile acid-mediated signaling pathways without the confounding variables of metabolic conversion. While direct quantitative comparisons of its receptor activation potencies with other analogs like OCA and TUDCA require further investigation, its utility as a non-metabolizable control and research probe is firmly established. The experimental protocols and comparative data provided in this guide serve as a foundational resource for scientists seeking to validate and utilize this compound in their research endeavors.
References
A Comparative Guide to the Cross-Reactivity of Cholylsarcosine with Bile Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic bile acid analog, cholylsarcosine, and its interaction with key bile acid transporters. While specific quantitative data on the cross-reactivity of this compound is limited in publicly available literature, this document outlines the established transport mechanisms, provides comparative kinetic data for other relevant bile acid substrates, and details the experimental protocols for assessing transporter interactions.
Introduction to this compound
This compound is a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine).[1] It is designed to be resistant to deconjugation by intestinal bacteria, a common metabolic pathway for naturally occurring bile acids.[2] This resistance allows this compound to remain intact as it undergoes enterohepatic circulation, making it a potential therapeutic agent for conditions of bile acid deficiency.[1] Like endogenous bile acids, the absorption and transport of this compound are mediated by a series of specialized transporters located in the intestine and liver.
Overview of Key Bile Acid Transporters
The enterohepatic circulation of bile acids is a highly efficient process facilitated by several key transporters:
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT / SLC10A2): Located in the apical membrane of enterocytes in the terminal ileum, ASBT is the primary transporter responsible for the reabsorption of bile acids from the intestinal lumen.[3][4]
-
Na+-Taurocholate Cotransporting Polypeptide (NTCP / SLC10A1): Found in the basolateral membrane of hepatocytes, NTCP is the main transporter for the uptake of conjugated bile acids from the portal blood into the liver.[5][6]
-
Organic Anion Transporting Polypeptides (OATPs / SLCO): OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are also located on the basolateral membrane of hepatocytes and contribute to the hepatic uptake of a broad range of substrates, including bile acids.[7][8][9]
-
Bile Salt Export Pump (BSEP / ABCB11): Situated in the canalicular membrane of hepatocytes, BSEP is an ATP-binding cassette (ABC) transporter responsible for the efflux of monovalent bile salts into the bile.[10][11][12][13]
-
Multidrug Resistance-Associated Protein 2 (MRP2 / ABCC2): Also an ABC transporter located in the canalicular membrane, MRP2 mediates the biliary excretion of a variety of organic anions, including sulfated and glucuronidated bile acids.[14][15]
Cross-Reactivity of this compound with Bile Acid Transporters
Comparative Affinity of Bile Acid Transporters
To provide a framework for understanding the relative affinities of different bile acid transporters, the following table summarizes the kinetic parameters for some of their known substrates. This data, gathered from various in vitro studies, offers a point of comparison for the potential interaction of this compound with these transporters.
| Transporter | Substrate | Parameter | Value (µM) | Cell System |
| ASBT (SLC10A2) | Taurocholate | Km | 5 - 15 | Caco-2 cells, CHO cells |
| Glycocholate | Km | 10 - 25 | Caco-2 cells | |
| NTCP (SLC10A1) | Taurocholate | Km | 6.3 | Xenopus laevis oocytes |
| Glycocholate | Km | 11 | Xenopus laevis oocytes | |
| OATP1B1 (SLCO1B1) | Estrone-3-sulfate | Km | 4.5 | HEK293 cells |
| Atorvastatin | Ki | 0.8 | HEK293 cells | |
| OATP1B3 (SLCO1B3) | Cholecystokinin-8 | Km | 0.2 | HEK293 cells |
| Rosuvastatin | Ki | 2.5 | HEK293 cells | |
| BSEP (ABCB11) | Taurocholate | Km | 2 - 5 | Sf9 membrane vesicles |
| Glycocholate | Km | 10 | Sf9 membrane vesicles | |
| MRP2 (ABCC2) | Estradiol-17β-glucuronide | Km | 15 - 30 | Membrane vesicles |
| Glutathione-S-conjugates | Km | 100 - 500 | Membrane vesicles |
Disclaimer: These values are representative and can vary depending on the experimental conditions and cell system used.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the interaction of compounds like this compound with bile acid transporters.
ASBT-Mediated Uptake Assay in Polarized Cell Monolayers
Objective: To determine if a test compound is a substrate or inhibitor of ASBT.
Materials:
-
Madin-Darby canine kidney (MDCK) cells stably transfected with human ASBT (SLC10A2).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium.
-
Radiolabeled taurocholic acid (e.g., [3H]-taurocholate) as a probe substrate.
-
Test compound (e.g., this compound).
-
Scintillation counter.
Procedure:
-
Seed ASBT-transfected MDCK cells on Transwell inserts and culture until a polarized monolayer is formed (typically 5-7 days).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For substrate assessment: a. Add HBSS containing the radiolabeled test compound to the apical side of the monolayer. b. At various time points (e.g., 2, 5, 10, 15 minutes), remove the inserts, wash with ice-cold HBSS, and lyse the cells. c. Quantify the intracellular radioactivity using a scintillation counter. d. Perform a parallel experiment in sodium-free HBSS to determine the sodium-dependent uptake.
-
For inhibition assessment: a. Pre-incubate the cell monolayers with various concentrations of the test compound (e.g., this compound) in HBSS on the apical side for a defined period (e.g., 15-30 minutes). b. Add HBSS containing a fixed concentration of [3H]-taurocholate and the test compound to the apical side. c. After a fixed incubation time (within the linear uptake range), stop the transport by washing with ice-cold HBSS and lyse the cells. d. Quantify the intracellular radioactivity.
-
Data Analysis:
-
For substrate assessment, calculate the uptake rate from the slope of the linear portion of the uptake-time curve.
-
For inhibition assessment, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is known.
-
NTCP/OATP-Mediated Uptake Assay in Transfected Cells
Objective: To assess the interaction of a test compound with hepatic uptake transporters.
Materials:
-
HEK293 or CHO cells stably transfected with human NTCP (SLC10A1), OATP1B1 (SLCO1B1), or OATP1B3 (SLCO1B3).
-
96-well cell culture plates.
-
Uptake buffer (e.g., HBSS).
-
Radiolabeled probe substrates (e.g., [3H]-taurocholate for NTCP, [3H]-estrone-3-sulfate for OATPs).
-
Test compound.
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Seed the transfected cells in a 96-well plate and culture to confluence.
-
Wash the cells with pre-warmed uptake buffer.
-
For inhibition assessment: a. Add uptake buffer containing various concentrations of the test compound to the wells and pre-incubate for a short period (e.g., 10 minutes). b. Add the radiolabeled probe substrate at a fixed concentration to each well and incubate for a specific time (e.g., 2-5 minutes) at 37°C. c. Stop the uptake by rapidly washing the cells with ice-cold uptake buffer. d. Lyse the cells and measure the radioactivity.
-
Controls:
-
Perform the assay with mock-transfected cells to determine non-specific uptake.
-
Include a known inhibitor as a positive control.
-
-
Data Analysis:
-
Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to get the net transporter-mediated uptake.
-
Calculate IC50 values as described for the ASBT assay.
-
BSEP/MRP2-Mediated Vesicular Transport Assay
Objective: To determine if a test compound is a substrate or inhibitor of canalicular efflux transporters.
Materials:
-
Inside-out membrane vesicles prepared from Sf9 insect cells or HEK293 cells overexpressing human BSEP (ABCB11) or MRP2 (ABCC2).
-
Vesicle transport buffer.
-
ATP and AMP solutions.
-
Radiolabeled probe substrates (e.g., [3H]-taurocholate for BSEP, [3H]-estradiol-17β-glucuronide for MRP2).
-
Test compound.
-
Rapid filtration device with glass fiber filters.
-
Scintillation counter.
Procedure:
-
For substrate assessment: a. Incubate the membrane vesicles with the radiolabeled test compound in the presence of either ATP or AMP (as a negative control for ATP-dependent transport) at 37°C. b. At various time points, stop the reaction by adding ice-cold wash buffer and immediately filter the mixture through a glass fiber filter to separate the vesicles from the incubation medium. c. Wash the filters with ice-cold buffer to remove non-specifically bound substrate. d. Measure the radioactivity retained on the filters.
-
For inhibition assessment: a. Pre-incubate the membrane vesicles with various concentrations of the test compound. b. Initiate the transport by adding a mixture of the radiolabeled probe substrate and ATP. c. After a fixed incubation time, stop the reaction and filter as described above. d. Measure the radioactivity on the filters.
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.
-
Determine the Km and Vmax for substrates by fitting the data to the Michaelis-Menten equation.
-
Calculate IC50 and Ki values for inhibitors as previously described.
-
Key Signaling Pathways
Bile acids are not only detergents for lipid absorption but also important signaling molecules that activate nuclear receptors to regulate their own synthesis and transport. The Farnesoid X Receptor (FXR) is a key nuclear receptor activated by bile acids.
Caption: FXR-mediated regulation of bile acid homeostasis.
The following diagram illustrates a generalized workflow for assessing the inhibitory potential of a test compound on a specific bile acid transporter.
Caption: Workflow for transporter inhibition assay.
References
- 1. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Slc10a2-null mice uncover colon cancer-promoting actions of endogenous fecal bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic ASBT inactivation protects against liver damage in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-dependent bile salt transporters of the SCL10A Transporter Family: More than solute transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]
- 7. PharmGKB very important pharmacogene: SLCO1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early Identification of Clinically Relevant Drug Interactions With the Human Bile Salt Export Pump (BSEP/ABCB11) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Abcb11 Deficiency Induces Cholestasis Coupled to Impaired β-Fatty Acid Oxidation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABCB11 gene: MedlinePlus Genetics [medlineplus.gov]
- 14. Canalicular membrane MRP2/ABCC2 internalization is determined by Ezrin Thr567 phosphorylation in human obstructive cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholylsarcosine and Ursodeoxycholic Acid in the Management of Cholestatic Liver Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of cholylsarcosine and ursodeoxycholic acid (UDCA), two bile acid species with therapeutic potential in cholestatic liver diseases. This document summarizes their mechanisms of action, presents available experimental data in a comparative format, outlines experimental protocols from key studies, and visualizes relevant biological pathways to aid in research and drug development.
Introduction
Cholestatic liver diseases are characterized by the accumulation of toxic bile acids, leading to liver cell injury, fibrosis, and ultimately, liver failure. Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, is the established first-line treatment for primary biliary cholangitis (PBC) and is also used in other cholestatic conditions.[1][2] this compound, a synthetic N-acyl conjugate of cholic acid and sarcosine, is an investigational bile acid analogue designed to resist bacterial deconjugation and dehydroxylation, potentially offering a stable and predictable therapeutic effect.[3][4] This guide evaluates the available scientific evidence to compare these two agents.
Physicochemical and Pharmacokinetic Properties
A fundamental difference between this compound and UDCA lies in their chemical structure and resulting metabolic stability.
| Property | This compound | Ursodeoxycholic Acid (UDCA) | Reference(s) |
| Chemical Class | Synthetic conjugated bile acid analogue | Naturally occurring secondary bile acid | [1][3] |
| Metabolism | Resistant to deconjugation and dehydroxylation by intestinal bacteria. Not biotransformed by hepatic or bacterial enzymes in humans. | Undergoes enterohepatic circulation and can be deconjugated by gut microbiota. Metabolized in the liver. | [3][5] |
| Half-life (t1/2) | Rapidly lost from the enterohepatic circulation with a t1/2 of 0.5 days in humans. | Approximately 3.5 to 5.8 days. | [3][5] |
| Absorption | Well absorbed. | Well absorbed in the small intestine. | [3][5] |
| Excretion | Primarily excreted in feces. | Primarily excreted in feces. | [5] |
Mechanism of Action
Both this compound and UDCA exert their effects through the modulation of bile acid homeostasis and cellular protective mechanisms, though their precise pathways show some distinctions.
This compound
The primary mechanism of this compound appears to be the negative feedback regulation of bile acid synthesis. As a stable cholic acid conjugate, it is transported to the liver where it down-regulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[6] This leads to a reduction in the overall bile acid pool.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Cholylsarcosine and Other Synthetic Bile Acids for Therapeutic Applications
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of cholylsarcosine and other synthetic bile acids, supported by experimental data. This document summarizes key findings, presents detailed experimental methodologies, and visualizes complex biological pathways to aid in the evaluation of these compounds for various therapeutic indications.
This comparative analysis focuses on this compound and three other prominent synthetic bile acids: Obeticholic Acid (OCA), Aramchol, and Seladelpar. While direct head-to-head clinical trials are largely unavailable, this guide synthesizes existing preclinical and clinical data to provide a comparative overview of their mechanisms of action, efficacy in relevant disease models, and safety profiles.
At a Glance: Comparative Overview of Synthetic Bile Acids
The synthetic bile acids discussed here differ significantly in their primary mechanisms of action and have been investigated for distinct therapeutic applications.
| Feature | This compound | Obeticholic Acid (OCA) | Aramchol | Seladelpar |
| Primary Mechanism | Bile acid replacement; resistant to bacterial degradation. | Farnesoid X Receptor (FXR) agonist.[1] | Stearoyl-CoA Desaturase 1 (SCD-1) modulator.[2][3] | Peroxisome Proliferator-Activated Receptor delta (PPAR-δ) agonist.[4] |
| Primary Therapeutic Area(s) Investigated | Short Bowel Syndrome (SBS), fat malabsorption.[5][6][7][8] | Primary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatitis (NASH).[9][10][11][12][13] | Nonalcoholic Steatohepatitis (NASH).[2][14][15][16] | Primary Biliary Cholangitis (PBC).[4][17][18][19][20] |
| Key Reported Efficacy Marker(s) | Increased fat absorption.[5][6] | Improvement in liver fibrosis and biochemical markers of cholestasis.[9][10][12][13] | Improvement in liver fibrosis.[2][14][15][16] | Improvement in biochemical markers of cholestasis and reduction in pruritus.[4][17][18][19][20] |
| Notable Side Effect(s) | Gastric irritation, potential for pruritus.[7][21] | Pruritus, potential for increased LDL cholesterol.[9][11] | Generally well-tolerated in clinical trials. | Generally well-tolerated in clinical trials.[17] |
Deep Dive: Efficacy and Preclinical/Clinical Data
This compound
This compound, a synthetic conjugate of cholic acid and sarcosine, is designed to be resistant to deconjugation and dehydroxylation by intestinal bacteria.[22][23] This stability allows it to function as a bile acid replacement therapy, particularly in conditions of bile acid deficiency such as Short Bowel Syndrome (SBS).
Preclinical and Clinical Findings:
-
In a canine model of SBS, this compound administration led to a 5- to 30-fold increase in fat absorption.[24]
-
Clinical studies in SBS patients demonstrated that this compound significantly increased fat absorption. In one study, fat absorption increased from 65.5 to 94.5 g/day , representing a 44% increment.[5] Another study reported a 17 +/- 3 g/day increase with 6 g/day of this compound and a 20 +/- 1 g/day increase with 12 g/day .[6]
-
A pilot clinical trial using enteric-coated this compound microgranules showed increased fat absorption coefficient and serum beta-carotene levels in three of the four patients who completed the trial.[7][8]
-
In rats, this compound demonstrated effects on hepatic cholesterol and bile acid synthesis comparable to naturally occurring cholyl conjugates. It suppressed the activity of cholesterol 7 alpha-hydroxylase (C7αH) by 65%.[22]
Obeticholic Acid (OCA)
OCA is a potent and selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1]
Preclinical and Clinical Findings:
-
NASH: In a phase 3 clinical trial (REGENERATE), OCA (25 mg) significantly improved liver fibrosis by at least one stage with no worsening of NASH in 23% of patients compared to 12% in the placebo group at 18 months.[9][13] A later analysis of this trial confirmed these findings, with 22.4% of patients on OCA 25 mg achieving this endpoint versus 9.6% on placebo.[12]
-
PBC: Clinical trials in patients with Primary Biliary Cholangitis (PBC) have shown that OCA can lead to significant reductions in serum alkaline phosphatase (ALP) levels, a key marker of cholestasis.
-
Preclinical: In a mouse model of gestational hypercholanemia, OCA treatment improved the fetal bile acid profile.[25][26] In a rat model of toxic cirrhosis, OCA reduced hepatic inflammation and fibrosis.[27] Preclinical studies have consistently shown that OCA exerts beneficial effects in various rodent models of liver disease.[28] Another study in a mouse model of NASH demonstrated that the novel FXR agonist INT-787 showed greater efficacy in improving liver histopathology and decreasing liver enzyme levels compared to OCA.[29]
Aramchol
Aramchol is a synthetic fatty acid-bile acid conjugate that modulates the activity of Stearoyl-CoA Desaturase 1 (SCD-1), a key enzyme in the synthesis of monounsaturated fatty acids.[2][3]
Preclinical and Clinical Findings:
-
Preclinical: In a methionine and choline deficient (MCD) mouse model of NASH, Aramchol demonstrated a significant anti-fibrotic effect, with a 70% decrease in Sirius Red staining, and a reduction in inflammation.[30]
Seladelpar
Seladelpar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), which plays a role in regulating bile acid synthesis and inflammation.[4][31]
Preclinical and Clinical Findings:
-
PBC: In the Phase 3 RESPONSE trial, 61.7% of patients with PBC treated with seladelpar (10 mg) achieved the primary composite biochemical endpoint at 12 months, compared to 20.0% of patients on placebo.[17] A key secondary endpoint, ALP normalization, was achieved in 25% of patients on seladelpar versus 0% on placebo.[17][18]
-
The ASSURE Phase 3 trial showed that after three years of therapy, 67% of participants achieved a composite biochemical response, with 34% reaching normalized ALP levels.[4]
-
A significant reduction in pruritus was also observed in patients with moderate to severe itch.[17][20]
-
Preclinical: In mice, seladelpar was shown to suppress bile acid synthesis by reducing the expression of Cyp7a1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This effect is mediated through the fibroblast growth factor 21 (FGF21) signaling pathway.[31]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these synthetic bile acids are visualized below.
This compound: Bile Acid Replacement
This compound primarily acts by replacing deficient or malabsorbed bile acids in the intestinal lumen, thereby facilitating the digestion and absorption of dietary fats and fat-soluble vitamins. Its resistance to bacterial degradation ensures its presence and activity throughout the small intestine.
Obeticholic Acid (OCA): FXR Agonism
OCA binds to and activates the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR activation plays a central role in regulating bile acid synthesis and transport.
Aramchol: SCD-1 Modulation
Aramchol's primary mechanism involves the modulation of Stearoyl-CoA Desaturase 1 (SCD-1), leading to a reduction in the synthesis of monounsaturated fatty acids and subsequent effects on lipid metabolism and fibrosis.
Seladelpar: PPAR-δ Agonism
Seladelpar activates PPAR-δ, a nuclear receptor that influences the expression of genes involved in lipid metabolism and inflammation, and has been shown to regulate bile acid synthesis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these synthetic bile acids are provided below.
In Vivo Model of Short Bowel Syndrome (Canine)
-
Animal Model: Adult male mongrel dogs.
-
Surgical Procedure: Resection of the distal 75% of the small intestine and the ileocecal valve to induce bile acid malabsorption and steatorrhea. A Thomas cannula is surgically placed in the duodenum for sampling of intestinal contents.
-
Diet: A standard, nutritionally complete canine diet with a defined fat content.
-
Treatment: this compound is administered as a sodium salt mixed with the food at varying doses.
-
Sample Collection and Analysis:
-
Fecal Fat Analysis: Complete 72-hour fecal collections are performed. Fecal fat content is determined gravimetrically after homogenization, acidification, and lipid extraction. A non-absorbable marker (e.g., polyethylene glycol 4000) is added to the diet to correct for incomplete fecal recovery.
-
Duodenal Content Analysis: Aspirates are collected via the Thomas cannula during the digestion of a meal. Bile acid concentrations are measured using high-performance liquid chromatography (HPLC).
-
-
Endpoint: The primary endpoint is the change in the coefficient of fat absorption, calculated as [(fat intake - fecal fat output) / fat intake] x 100%.
Phase 3 Clinical Trial Protocol for NASH (e.g., REGENERATE trial for OCA)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with biopsy-confirmed NASH and liver fibrosis (stages F2-F3). Key exclusion criteria include cirrhosis, other chronic liver diseases, and significant alcohol consumption.
-
Intervention: Patients are randomized to receive oral placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg daily.
-
Primary Endpoints:
-
Improvement in liver fibrosis by at least one stage with no worsening of NASH at 18 months.
-
Resolution of NASH with no worsening of liver fibrosis at 18 months.
-
-
Assessments:
-
Liver Biopsy: Performed at screening and at 18 months. Biopsies are read by at least two independent pathologists blinded to treatment allocation, using the NASH Clinical Research Network (CRN) scoring system.
-
Biochemical Assessments: Liver enzymes (ALT, AST, ALP), lipid panels, and glycemic parameters are monitored at regular intervals.
-
Safety Monitoring: Adverse events are recorded throughout the study. Pruritus is often assessed using a patient-reported outcome instrument.
-
In Vivo Model of NASH (Methionine and Choline Deficient - MCD - Diet in Mice)
-
Animal Model: Male C57BL/6J mice.
-
Induction of NASH: Mice are fed an MCD diet for a specified period (e.g., 8 weeks) to induce steatohepatitis and fibrosis.
-
Treatment: The synthetic bile acid (e.g., Aramchol) or vehicle is administered daily via oral gavage for the last few weeks of the diet regimen.
-
Assessments:
-
Histology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for quantification of fibrosis.
-
Biochemical Analysis: Serum levels of ALT and AST are measured.
-
Gene Expression Analysis: Hepatic tissue is used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism (e.g., Scd1).
-
Phase 3 Clinical Trial Protocol for PBC (e.g., RESPONSE trial for Seladelpar)
-
Study Design: Global, double-blind, placebo-controlled, randomized clinical trial.
-
Patient Population: Adult patients with PBC who have an inadequate response to or intolerance to ursodeoxycholic acid (UDCA), with an alkaline phosphatase (ALP) level ≥ 1.67 times the upper limit of normal.
-
Intervention: Patients are randomized (2:1) to receive seladelpar (10 mg) or placebo once daily for 12 months.
-
Primary Endpoint: A composite biochemical response at 12 months, defined as an ALP level < 1.67 times the upper limit of normal, a decrease in ALP of ≥15% from baseline, and a normal total bilirubin level.
-
Key Secondary Endpoints:
-
Normalization of ALP at 12 months.
-
Change in patient-reported pruritus from baseline, assessed using a numerical rating scale.
-
-
Assessments:
-
Biochemical Monitoring: Serum ALP, total bilirubin, aminotransferases, and other liver function tests are measured at baseline and at regular intervals.
-
Safety and Tolerability: Adverse events are monitored throughout the study.
-
Conclusion
The landscape of synthetic bile acids is diverse, with each compound offering a unique mechanism of action and therapeutic potential. This compound stands out as a stable bile acid replacement therapy effective in treating fat malabsorption in conditions like SBS. In contrast, Obeticholic Acid, Aramchol, and Seladelpar represent a new generation of signaling molecules that target specific nuclear receptors or enzymes to modulate metabolic and inflammatory pathways implicated in chronic liver diseases such as NASH and PBC.
The choice of a synthetic bile acid for a particular application will depend on the underlying pathophysiology of the disease. While direct comparative efficacy data is limited, the information compiled in this guide provides a foundation for researchers and clinicians to evaluate the relative merits of these compounds based on their distinct pharmacological profiles and the available evidence from preclinical and clinical studies. Further head-to-head trials are warranted to definitively establish the comparative efficacy and safety of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Galmed publishes Results from Aramchol Phase 3 Open Label part in Hepatology [prnewswire.com]
- 3. investing.com [investing.com]
- 4. pharmacally.com [pharmacally.com]
- 5. Conjugated bile acid replacement therapy in short bowel syndrome patients with a residual colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid replacement therapy with this compound for short-bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enteric-coated this compound microgranules for the treatment of short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Research Portal [scholarship.miami.edu]
- 11. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. Galmed Touts Strong Phase III NASH Data for Aramchol - BioSpace [biospace.com]
- 15. Aramchol in NASH Phase 3; Expanded Access [natap.org]
- 16. Galmed releases Phase 3 Aramchol results in Hepatology. [pharmaceutical-era.com]
- 17. The New England Journal of Medicine Publishes Positive Phase 3 RESPONSE Data of CymaBay's Seladelpar in Primary Biliary Cholangitis [prnewswire.com]
- 18. NEJM Reports Favorable Seladelpar Phase 3 Results in PBC Treatment [synapse.patsnap.com]
- 19. pharmafile.com [pharmafile.com]
- 20. researchgate.net [researchgate.net]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of replacement therapy with this compound on fat malabsorption associated with severe bile acid malabsorption. Studies in dogs with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. galmedpharma.investorroom.com [galmedpharma.investorroom.com]
- 31. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cholylsarcosine: A Comparative Guide to Analytical Standards for Bile Acid Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and drug development, the accurate quantification of bile acids is paramount. Cholylsarcosine, a synthetically conjugated bile acid, is gaining attention for its unique physiological properties and potential therapeutic applications. This guide provides an objective comparison of the analytical performance of cholyl-sarcosine standards against other commonly used bile acid standards, supported by experimental data and detailed methodologies. Our aim is to equip researchers with the necessary information to make informed decisions when selecting analytical standards for their studies.
Comparative Analysis of Analytical Standards
The selection of a suitable analytical standard is a critical first step in any quantitative bioanalysis. The purity and characterization of the standard directly impact the accuracy and reliability of the experimental results. Here, we compare this compound to two other widely used conjugated bile acids: glycocholic acid and taurocholic acid.
| Feature | This compound | Glycocholic Acid | Taurocholic Acid |
| Chemical Structure | Cholic acid conjugated with sarcosine (N-methylglycine) | Cholic acid conjugated with glycine | Cholic acid conjugated with taurine |
| Physiological Relevance | Synthetic analog, resistant to deconjugation by gut microbiota.[1][2] | A primary conjugated bile acid in humans. | A primary conjugated bile acid in humans and rodents. |
| Commercial Availability | Available from specialized suppliers. | Widely available from multiple chemical suppliers.[3][4][5][6][7] | Widely available from multiple chemical suppliers.[8][9][10][11] |
| Reported Purity | Typically offered as a research-grade compound. | Commercially available with purities of ≥95% to ≥99%.[3][4][7] | Commercially available with purities of ≥95% to ≥97%.[8][11] |
| Certificate of Analysis | Available from suppliers, though may be less detailed than pharmacopeial standards. | Comprehensive Certificates of Analysis often available, with some suppliers offering quantitative MaxSpec® standards.[3] | Comprehensive Certificates of Analysis often available, with some suppliers offering quantitative MaxSpec® standards.[8] |
Performance in Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological matrices. The performance of an analytical standard in an LC-MS/MS assay is typically evaluated based on linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
| Parameter | Typical Performance in Validated LC-MS/MS Methods for Bile Acids |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% CV) | <15% |
| Lower Limit of Quantification (LLOQ) | 0.02 to 5 ng/mL |
These performance characteristics are generally achievable for a range of bile acids, and it is expected that a high-purity this compound standard would perform similarly to glycocholic acid and taurocholic acid in a well-optimized LC-MS/MS method.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound and other bile acids in human serum, based on established methodologies in the literature.
Sample Preparation (Protein Precipitation)
-
To 50 µL of serum sample, add 10 µL of an internal standard working solution (containing isotopically labeled bile acid standards).
-
Add 140 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: Agilent 1290 UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-9 min: 100% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
MS System: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 60 psi
-
-
Detection: Multiple Reaction Monitoring (MRM)
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| This compound | 464.3 | 74.0 | -80 | -10 | -40 | -15 |
| Glycocholic Acid | 464.3 | 74.0 | -85 | -10 | -38 | -15 |
| Taurocholic Acid | 514.3 | 80.0 | -100 | -10 | -55 | -20 |
| d4-Glycocholic Acid (IS) | 468.3 | 74.0 | -85 | -10 | -38 | -15 |
(DP: Declustering Potential; EP: Entrance Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential. These values should be optimized for the specific instrument used.)
Visualizing Methodologies and Pathways
To further clarify the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
- 1. [N-Methyl-11C]this compound, a Novel Bile Acid Tracer for PET/CT of Hepatic Excretory Function: Radiosynthesis and Proof-of-Concept Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on hepatic cholesterol and bile acid synthesis and bile secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Taurocholic Acid | CAS 81-24-3 | LGC Standards [lgcstandards.com]
- 11. chemimpex.com [chemimpex.com]
Cholylsarcosine: A Resilient Alternative to Natural Bile Acids Against Bacterial Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cholylsarcosine's stability in the presence of gut microbiota against naturally occurring bile acids. The following data and protocols underscore this compound's potential as a therapeutic agent in conditions of bile acid deficiency.
Executive Summary
This compound, a synthetic analog of cholic acid conjugated with sarcosine, demonstrates remarkable resistance to bacterial degradation in the gastrointestinal tract. Unlike its natural counterparts, cholic acid and taurocholic acid, which are readily metabolized by gut bacteria, this compound remains largely intact. This resistance to deconjugation and dehydroxylation preserves its structure and function, making it a promising candidate for therapeutic applications where sustained bile acid activity is required. This guide presents a comparative analysis of this compound's stability, supported by experimental data and detailed methodologies.
Comparative Analysis of Bacterial Degradation
The stability of this compound in the gut microbiome contrasts sharply with the extensive metabolism of natural bile acids. The following table summarizes the bacterial degradation of this compound compared to cholic acid and taurocholic acid.
| Bile Acid | Chemical Structure | Bacterial Degradation Pathway | Key Enzymes | Degradation Products | Extent of Degradation |
| This compound | Cholic acid conjugated with sarcosine (N-methylglycine) | Resistant to deconjugation and dehydroxylation | Bile Salt Hydrolase (BSH) activity is inhibited | Minimal to no degradation products | Negligible degradation observed in human and rodent studies.[1][2] |
| Cholic Acid | Primary bile acid | Dehydroxylation at the 7α-position | 7α-dehydroxylase | Deoxycholic acid (a secondary bile acid) | Extensive conversion to deoxycholic acid by gut microbiota. |
| Taurocholic Acid | Cholic acid conjugated with taurine | Deconjugation followed by dehydroxylation | Bile Salt Hydrolase (BSH), 7α-dehydroxylase | Cholic acid, taurine, deoxycholic acid | Rapid and extensive degradation; significant deconjugation observed within hours in in vitro fecal incubations.[3] |
Experimental Evidence of this compound's Resistance
Seminal studies have established the stability of this compound within the enterohepatic circulation, where it is exposed to a dense population of gut bacteria.
In Vivo Human and Rodent Studies
In human subjects, this compound was found to be metabolically inert to both hepatic and bacterial enzymes.[1] When administered, it was recovered from bile without any detectable biotransformation. Similarly, studies in rodents demonstrated that this compound undergoes minimal deconjugation and dehydroxylation during its transit through the gut.[2] In contrast, cholyltaurine administered under the same conditions was rapidly deconjugated and dehydroxylated to form deoxycholic acid.[2]
Mechanism of Resistance
The resistance of this compound to bacterial degradation is attributed to its unique chemical structure. The amide bond linking cholic acid and sarcosine is N-methylated. This structural feature is believed to sterically hinder the active site of bacterial bile salt hydrolases (BSHs), the enzymes responsible for deconjugating natural bile acids. As deconjugation is the initial and rate-limiting step for further bacterial metabolism, its inhibition effectively prevents subsequent dehydroxylation and other modifications.
Experimental Protocols
The following are generalized protocols for assessing the bacterial degradation of bile acids, based on methodologies described in the scientific literature.
In Vitro Fecal Fermentation Assay
This assay evaluates the degradation of a bile acid by a complex gut microbial community.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer (e.g., phosphate-buffered saline) inside an anaerobic chamber to create a fecal slurry.
-
Incubation: The bile acid of interest (e.g., this compound, taurocholic acid) is added to the fecal slurry at a defined concentration. The mixture is then incubated under anaerobic conditions at 37°C.
-
Time-Course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: The collected samples are immediately quenched (e.g., with ice-cold methanol) to stop enzymatic reactions and centrifuged to pellet bacterial cells and debris.
-
Bile Acid Quantification: The supernatant is analyzed to quantify the concentration of the parent bile acid and its potential degradation products. This is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the parent bile acid and the appearance of metabolites are calculated to determine the extent and kinetics of bacterial degradation.
Bile Salt Hydrolase (BSH) Activity Assay
This assay specifically measures the deconjugation of bile acids by BSH enzymes.
-
Enzyme Source: BSH can be obtained from cultured bacterial strains known to possess this enzyme (e.g., Lactobacillus, Bifidobacterium) or as a purified recombinant protein.
-
Reaction Mixture: The conjugated bile acid substrate is incubated with the BSH enzyme in a suitable buffer at an optimal pH and temperature.
-
Detection of Deconjugation: The liberation of the unconjugated bile acid and the amino acid (taurine or glycine) is monitored over time. This can be achieved by:
-
Thin-Layer Chromatography (TLC): Separating the conjugated and unconjugated bile acids based on their different polarities.
-
HPLC or LC-MS: Quantifying the decrease in the substrate and the increase in the products.
-
Colorimetric/Fluorometric Assays: Using specific assays to detect the released amino acid.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Bacterial metabolism of natural bile acids versus this compound.
Caption: In vitro fecal fermentation experimental workflow.
Conclusion
References
A Comparative Study on the Choleretic Effects of Different Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the choleretic effects of various bile acids, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, hepatology, and drug development in understanding the physiological and therapeutic properties of these endogenous compounds.
Introduction to Bile Acids and Choleresis
Bile acids are steroid acids synthesized in the liver from cholesterol.[1] They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[2] The secretion of bile, a process known as choleresis, is fundamental for maintaining hepatic and intestinal homeostasis. An increased secretion of bile acids directly stimulates bile flow.[1] The primary bile acids synthesized in the human liver are cholic acid (CA) and chenodeoxycholic acid (CDCA).[3] Gut bacteria metabolize these into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[4] Ursodeoxycholic acid (UDCA), a tertiary bile acid, is a hydrophilic epimer of CDCA.[5] The choleretic potency of bile acids is closely linked to their hydrophobicity, with more hydrophobic bile acids generally exhibiting greater choleretic activity, but also higher cytotoxicity.[6]
Comparative Analysis of Choleretic Effects
The choleretic effects of different bile acids have been investigated in various animal models, with the rat being a common model due to its continuous bile secretion.[7] The following table summarizes quantitative data on the effects of selected bile acids on bile flow. It is important to note that experimental conditions, such as the animal model, bile acid dosage, and administration route, can influence the observed effects.
| Bile Acid | Animal Model | Dosage/Infusion Rate | Change in Bile Flow | Source |
| Taurocholate (TC) | Rat | Low infusion rates | 20-50% increase | [8] |
| Taurochenodeoxycholate (TCDC) | Rat | Low infusion rates | 20-50% increase | [8] |
| Taurodeoxycholate (TDC) | Rat | Low infusion rates | 20-50% increase | [8] |
| Cholic Acid (CA) | Rat | - | Increased bile flow | [9] |
| Chenodeoxycholic Acid (CDCA) | Rat | - | Did not increase bile flow | [9] |
| Deoxycholic Acid (DCA) | Rat | - | Increased bile flow | [9] |
| Lithocholic Acid (LCA) | Rat | - | Did not increase bile flow | [9] |
| Ursodeoxycholic Acid (UDCA) | Rat | - | Remarkable choleretic effects | [10] |
| Ursocholate | Rat | 1.2 µmole/min/100 g b. wt. | Gradual increase | [11] |
Note: The data presented is a compilation from various studies and may not be directly comparable due to differing experimental methodologies.
Experimental Protocols
A common method to quantify the choleretic effect of bile acids is through bile duct cannulation in animal models, most frequently rats. This surgical procedure allows for the direct collection and measurement of bile.
Experimental Workflow: Bile Duct Cannulation in Rats
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary modifications of the biliary bile acid glycine:taurine ratio and activity of hepatic bile acid-CoA:amino acid N-acyltransferase (EC 2.3.1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bile acid receptor TGR5 and cholestasis [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of cholic acid, chenodeoxycholic acid, and their related bile acids on cholesterol, phospholipid, and bile acid levels in serum, liver, bile, and feces of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choleretic effects of ursodeoxycholic acid on experimentally-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential intestinal deconjugation of taurine and glycine bile acid N-acyl amidates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cholylsarcosine in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cholylsarcosine's specificity in receptor binding assays, evaluating its performance against other common bile acid analogues. The information presented is intended to assist researchers in selecting appropriate ligands for studying bile acid transport and signaling.
This compound, a synthetic N-acyl conjugate of cholic acid and sarcosine (N-methylglycine), is recognized for its resistance to deconjugation and dehydroxylation by intestinal bacteria. This stability makes it a valuable tool for investigating the enterohepatic circulation of bile acids. Its primary target is the Apical Sodium-dependent Bile Acid Transporter (ASBT), a key protein in the terminal ileum responsible for bile acid reabsorption. However, the specificity of any ligand is critical. Bile acids are known to interact with other receptors, notably the nuclear Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5, which regulate diverse metabolic pathways.
This guide evaluates the specificity of this compound by comparing its known interactions with these receptors against those of endogenous bile acids.
Comparative Ligand-Receptor Interactions
While this compound is confirmed to be an efficient substrate for ASBT, specific quantitative kinetic data such as the Michaelis constant (Kₘ) or inhibition constant (Kᵢ) are not widely available in peer-reviewed literature.[1] Studies confirm it is "well absorbed from the ileum" and that its effects on hepatic synthesis and biliary secretion are "essentially identical to those of the naturally occurring cholyl conjugates."[2] One study directly demonstrated that this compound is significantly transported by ASBT in a sodium-dependent manner.
To provide a quantitative context, the following tables compare the binding affinities and activation potencies of common, naturally-occurring bile acids at ASBT, FXR, and TGR5.
Table 1: Ligand Interaction with Apical Sodium-dependent Bile Acid Transporter (ASBT) ASBT is the primary transporter for conjugated bile acids in the ileum. Affinity is often measured by the Michaelis constant (Kₘ), where a lower value indicates higher affinity.
| Compound | Type | Kₘ (µM) | Notes |
| This compound | Synthetic Conjugated Bile Acid | Data Not Available | Confirmed to be an efficiently transported substrate.[1] |
| Taurocholic Acid (TCA) | Natural Conjugated Bile Acid | 13 - 15 | A prototypical high-affinity substrate for ASBT. |
| Glycocholic Acid (GCA) | Natural Conjugated Bile Acid | ~10 (Kₜ) | Another primary, high-affinity substrate for ASBT. |
Table 2: Ligand Interaction with Farnesoid X Receptor (FXR) FXR is a nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis and transport. Activity is measured by the half-maximal effective concentration (EC₅₀) in reporter assays, with lower values indicating higher potency.
| Compound | Type | EC₅₀ (µM) | Notes |
| This compound | Synthetic Conjugated Bile Acid | Data Not Available | Interaction with FXR is not well-characterized in available literature. |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | 10 - 50 | The most potent natural endogenous agonist for FXR. |
| Cholic Acid (CA) | Primary Bile Acid | > 50 | A significantly weaker FXR agonist compared to CDCA. |
| Lithocholic Acid (LCA) | Secondary Bile Acid | Weak Agonist / Antagonist | Generally considered a weak agonist and can antagonize CDCA activation. |
| Taurocholic Acid (TCA) | Natural Conjugated Bile Acid | Weak Agonist | Conjugated bile acids are generally less potent FXR activators than unconjugated ones. |
Table 3: Ligand Interaction with Takeda G-Protein Coupled Receptor 5 (TGR5) TGR5 is a membrane receptor activated by bile acids, influencing glucose metabolism and inflammation via cAMP signaling. Activity is measured by EC₅₀, with lower values indicating higher potency.
| Compound | Type | EC₅₀ (µM) | Notes |
| This compound | Synthetic Conjugated Bile Acid | Data Not Available | Interaction with TGR5 is not well-characterized in available literature. |
| Lithocholic Acid (LCA) | Secondary Bile Acid | ~ 0.5 | The most potent endogenous TGR5 agonist. |
| Taurolithocholic Acid (TLCA) | Conjugated Secondary Bile Acid | ~ 0.3 | Taurine conjugation enhances potency at TGR5. |
| Deoxycholic Acid (DCA) | Secondary Bile Acid | ~ 1.2 | Potent TGR5 agonist. |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | ~ 6.7 | Moderate TGR5 agonist. |
| Taurocholic Acid (TCA) | Natural Conjugated Bile Acid | ~ 5.0 | Moderate TGR5 agonist. |
Signaling and Transport Pathways
The mechanisms of action for ASBT, FXR, and TGR5 are fundamentally different, and understanding these pathways is crucial for interpreting experimental results.
Figure 1. ASBT-mediated uptake of conjugated bile acids into an intestinal enterocyte.
Figure 2. FXR signaling pathway leading to target gene transcription in the nucleus.
Figure 3. TGR5 signaling cascade resulting in downstream cellular responses.
Experimental Protocols
Accurate evaluation of ligand specificity requires robust and standardized experimental protocols. Below are representative methodologies for assessing ligand interactions with ASBT, FXR, and TGR5.
Protocol 1: ASBT Inhibition Assay
This assay measures the ability of a test compound (e.g., this compound) to inhibit the transport of a known radiolabeled substrate by ASBT.
Objective: To determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound for ASBT.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells stably transfected with human ASBT (ASBT-MDCK).
-
Control MDCK cells (not expressing ASBT).
-
[³H]-Taurocholic acid ([³H]-TCA) as the probe substrate.
-
Test compounds (this compound and alternatives).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.
-
Scintillation fluid and vials.
-
96-well cell culture plates.
Workflow:
Figure 4. Experimental workflow for an ASBT competitive inhibition assay.
Methodology:
-
Cell Seeding: Seed ASBT-MDCK and control MDCK cells into 96-well plates and culture until they form a confluent monolayer.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS.
-
Inhibitor Incubation: Add HBSS containing various concentrations of the test compound (e.g., this compound, 0.1 µM to 100 µM) to the wells.
-
Substrate Addition: Initiate the transport assay by adding HBSS containing a fixed concentration of [³H]-TCA (e.g., 1 µM) and the test compound. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Termination: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the counts from control MDCK cells (non-specific uptake) from ASBT-MDCK cells (total uptake) to get ASBT-specific uptake. Plot the percent inhibition of [³H]-TCA uptake against the log concentration of the test compound to determine the IC₅₀ value.
Protocol 2: FXR Activation Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for FXR activation.
Methodology:
-
Cell Seeding: Seed human embryonic kidney (HEK293T) or human liver cancer (HepG2) cells into a 96-well plate.
-
Transfection: Co-transfect the cells with two plasmids: an expression vector for human FXR and a reporter vector containing a luciferase gene downstream of an FXR response element (FXRE). A Renilla luciferase vector is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, CDCA).
-
Incubation: Incubate the cells for another 24 hours to allow for receptor activation and luciferase expression.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC₅₀ value.
Protocol 3: TGR5 Activation cAMP Assay
This assay measures the activation of TGR5 by quantifying the production of its downstream second messenger, cyclic AMP (cAMP).
Objective: To determine the EC₅₀ of a test compound for TGR5 activation.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO, HEK293) stably or transiently expressing human TGR5. Seed the cells in a 96-well plate.
-
Compound Treatment: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and various concentrations of the test compound (e.g., this compound, LCA).
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the measured cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Conclusion
This compound is a valuable research tool due to its metabolic stability and confirmed status as an ASBT substrate. Its primary utility lies in studies of ileal bile acid transport and the overall enterohepatic circulation.
However, a comprehensive evaluation of its specificity is hampered by the lack of publicly available quantitative data on its activity at the key off-target bile acid receptors, FXR and TGR5. While natural conjugated bile acids like taurocholic acid show moderate activity at these receptors, the profile of this compound remains uncharacterized.
For researchers investigating pathways specifically mediated by FXR or TGR5, using well-characterized agonists such as CDCA and LCA, respectively, is recommended. When using this compound in complex biological systems, potential off-target effects via FXR or TGR5 cannot be ruled out without direct experimental validation. Future studies quantifying the binding affinity and functional activity of this compound at these receptors would be highly valuable to the scientific community.
References
- 1. Transport, metabolism, and effect of chronic feeding of this compound, a conjugated bile acid resistant to deconjugation and dehydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new bile acid analogue: metabolism and effect on biliary secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cholylsarcosine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Cholylsarcosine, a synthetic conjugated bile acid, while not classified as a hazardous substance according to available Safety Data Sheets (SDS), requires adherence to responsible disposal practices to minimize environmental impact and maintain laboratory safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to consult the substance's Safety Data Sheet (SDS). The SDS for this compound indicates that it is not a hazardous substance or mixture. However, good industrial hygiene and safety practices should always be followed.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | NIOSH (US) or EN 166 (EU) approved | To protect eyes from potential splashes.[1] |
| Hand Protection | Chemically compatible gloves | To avoid skin contact. Contaminated gloves should be disposed of after use.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the goal of minimizing waste and preventing its release into the environment.[1][2]
Step 1: Waste Minimization
Whenever possible, employ practices that reduce the amount of this compound waste generated. This can include:
-
Ordering only the necessary quantities for your research.[2]
-
Ensuring efficient experimental design to avoid unnecessary surplus.
Step 2: Segregation and Collection
This compound waste, whether in solid form or in solution, should be collected in a designated and properly labeled waste container.
-
Do not mix with hazardous waste streams. Since this compound is not classified as hazardous, it should not be mixed with flammable, corrosive, reactive, or toxic wastes.[3]
-
Use a container that is chemically compatible with this compound.[4]
-
The container must be clearly labeled as "this compound Waste" to avoid accidental mixing with other substances.[3]
Step 3: Storage of Waste
Store the designated this compound waste container in a secure area.
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store it away from incompatible materials, although specific incompatibilities for this compound are not prominently noted in the provided SDS.
-
The storage area should be a designated satellite accumulation area for chemical waste.[2]
Step 4: Final Disposal
The final disposal method will depend on your institution's specific policies and local regulations.
-
Consult your institution's Environmental Health and Safety (EH&S) department. They will provide specific guidance on the proper disposal route for non-hazardous chemical waste.
-
Do not dispose of this compound down the drain. [1][5] Even for non-hazardous substances, drain disposal should be avoided unless explicitly permitted by your institution and local regulations. This is a general best practice to prevent the introduction of chemicals into the sewage system.[3]
-
Do not dispose of in regular trash. Solid this compound should not be placed in the regular trash unless specifically authorized by your institution's waste management plan.[5]
-
Arrange for pickup by your institution's hazardous waste management service, even for non-hazardous chemical waste, as they are equipped to handle and dispose of it properly.[2]
III. Accidental Spill Cleanup
In the event of a this compound spill, follow these procedures:
-
Ensure proper PPE is worn. [1]
-
Contain the spill.
-
For solid spills: Sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[1]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the affected area.
-
Dispose of cleanup materials as this compound waste.
IV. Experimental Protocol Considerations
While specific experimental protocols involving this compound are varied, a key physicochemical property to consider during handling and dissolution is its pH-dependent solubility. This compound is poorly soluble below pH 3.7 but highly soluble above pH 4.[6] This information is crucial when preparing solutions and subsequently when considering the nature of the waste being generated.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cholylsarcosine
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cholylsarcosine, a synthetic conjugated bile acid. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adhering to good laboratory practices is crucial to ensure a safe research environment.[1] Unpredictable reactions can always occur when working with chemicals, making prudent laboratory practices essential.[1]
Personal Protective Equipment (PPE): A Tabular Overview
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard laboratory safety protocols for non-hazardous chemicals.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Recommended to be worn at all times when handling the compound or its solutions. |
| Eye Protection | Safety Glasses with Side Shields | Should be worn to protect against accidental splashes. |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin from potential spills. |
| Respiratory Protection | Not generally required | As this compound is a powder, a dust mask or N95 respirator may be considered if handling large quantities that could generate dust. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound ensures both safety and the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry place away from direct sunlight and moisture.[2]
-
Ensure the container is tightly sealed to prevent contamination.
2. Preparation of Solutions:
-
Work in a well-ventilated area.
-
When weighing the powder, do so carefully to minimize dust generation.
-
This compound has low solubility below pH 3.7 and is highly soluble above pH 4.[3] Consider the pH of your solvent system for effective dissolution.
-
To prepare a solution, add the weighed this compound to the desired solvent and mix thoroughly. It is a white to cream-colored, free-flowing powder that is freely soluble in water.[4]
3. Handling and Experimental Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin and eyes.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental responsibility.
1. Unused this compound:
-
As a non-hazardous chemical, small quantities of this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[5][6]
-
For larger quantities, consult your institution's specific guidelines for non-hazardous chemical waste disposal.
2. Contaminated Labware and PPE:
-
Solid Waste: Gloves, weigh boats, and other contaminated disposable items should be placed in a designated solid waste container in the laboratory.
-
Liquid Waste: Aqueous solutions of this compound, if not mixed with hazardous chemicals, can generally be disposed of down the sanitary sewer with ample water, in accordance with local regulations.[7] Always check your institutional and local guidelines before disposing of any chemical waste down the drain.[8]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., water) three times. The rinsate should be disposed of as liquid waste. Deface the label of the empty container before placing it in the appropriate recycling or trash receptacle.[9]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Bile Salts Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. Cholestyramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Physicochemical and physiological properties of this compound. A potential replacement detergent for bile acid deficiency states in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
